NPR-C activator 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |
InChI |
InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |
InChI Key |
FQPCIIXSQCSDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Natriuretic Peptide Receptor-C (NPR-C) Activators
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the discovery and development of activators for the Natriuretic Peptide Receptor-C (NPR-C). It details the underlying signaling pathways, outlines the methodologies for key experiments, presents quantitative data for known activators, and visualizes complex processes through structured diagrams.
Introduction: NPR-C as a Therapeutic Target
The natriuretic peptide system is a crucial regulator of cardiovascular and renal homeostasis.[1] It comprises three primary receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate vasodilation and natriuresis through cyclic guanosine (B1672433) monophosphate (cGMP), NPR-C was initially categorized as a "clearance receptor" responsible for removing natriuretic peptides from circulation.[1][2][3]
However, a substantial body of research has redefined NPR-C as a signaling receptor in its own right.[2] It is a G-protein-coupled receptor that, upon activation, modulates critical intracellular pathways independent of cGMP.[4][5] Loss of NPR-C signaling has been associated with hypertension, cardiac hypertrophy, and fibrosis, highlighting its role in maintaining cardiovascular homeostasis.[4][5] This has established NPR-C as a novel and promising therapeutic target for the treatment of cardiovascular diseases, shifting the focus toward the development of specific activators (agonists).[4][6][7]
The NPR-C Signaling Pathway
Unlike NPR-A and NPR-B, the NPR-C receptor lacks an intracellular guanylyl cyclase domain.[2][5] Instead, its 37-amino acid cytoplasmic domain contains a specific G-protein activator sequence (residues R469–R485) that is essential for signal transduction.[2][8] Upon ligand binding, NPR-C couples to an inhibitory G-protein (Gi).[2][9] This interaction initiates two primary downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase (AC): The α-subunit of the activated Gi protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][9][10] This mechanism is central to many of NPR-C's physiological effects.
-
Activation of Phospholipase C (PLC): The βγ-subunits of the Gi protein can activate Phospholipase C-β (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to modulate intracellular calcium and protein kinase C (PKC) activity.[11][12]
These pathways contribute to various cardioprotective effects, including vasorelaxation, and anti-proliferative and anti-fibrotic actions in cardiac fibroblasts and vascular smooth muscle cells.[6][10]
Discovery and Development of NPR-C Activators
The development of NPR-C activators has evolved from peptide-based molecules to more drug-like small molecules.
Peptide-Based Activators
The primary tool for studying NPR-C function has been cANF(4-23) , a ring-deleted analog of atrial natriuretic peptide (ANP).[2] This peptide selectively binds to and activates NPR-C without stimulating the guanylyl cyclase-linked NPR-A and NPR-B receptors, making it an invaluable research tool.[13]
Small Molecule Activator Development
While peptides are useful for research, they often have poor pharmacokinetic properties. The quest for orally bioavailable, drug-like NPR-C activators has led to a multi-disciplinary discovery approach.[7] A notable success in this area is the identification of a series of substituted bis-aminotriazines as potent NPR-C agonists.[4]
The general workflow for discovering these novel small molecules is outlined below.
This process led to the identification of "Lead compound 1" (also marketed as NPR-C activator 1), a potent agonist with an EC50 of approximately 1 μM and favorable in vivo pharmacokinetic properties.[4][14]
Key Experimental Protocols
The characterization of NPR-C activators relies on a suite of specific binding and functional assays.
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To measure the direct binding affinity of a compound to the NPR-C protein.
-
Methodology: Recombinant human NPR-C extracellular domain is immobilized on a sensor chip. The test compound is then flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[4][15]
cAMP Inhibition Functional Assay
-
Objective: To confirm NPR-C agonist activity by measuring the inhibition of adenylyl cyclase.
-
Methodology: Human cell lines expressing functional NPR-C (e.g., HeLa cells) are used.[4][5]
-
Cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated using a known activator, such as forskolin (B1673556) (typically at 10 μM).[4][5]
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA).
-
A potent NPR-C activator will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.[5] Specificity can be confirmed by demonstrating that the effect is reversed by co-incubation with an NPR-C antagonist like M372049 or osteocrin.[4][5]
-
Vasorelaxation Organ Bath Assay
-
Objective: To measure the integrated physiological effect of NPR-C activation on vascular tissue.
-
Methodology:
-
Blood vessels, such as rat thoracic aorta or mouse small mesenteric arteries, are isolated and cut into rings.[4][5]
-
The rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
The vessel rings are pre-constricted with an agent like phenylephrine (B352888) to induce a stable tone.
-
The test compound is added cumulatively to the bath, and the relaxation of the vessel is measured isometrically.
-
The results are expressed as a percentage of relaxation relative to the pre-constricted tone. This allows for the calculation of potency (EC50) and efficacy (Emax).[4] To confirm that the relaxation is NPR-C-mediated, experiments are repeated in the presence of NPR-C antagonists or by using vessels from NPR-C knockout mice.[4][5]
-
cGMP Formation Counter-Screen
-
Objective: To ensure that the test compounds are selective for NPR-C and do not activate NPR-A or NPR-B.
-
Methodology:
Quantitative Data Summary
The following table summarizes key quantitative data for prominent NPR-C activators and related pharmacological tools identified during development programs.
| Compound Name | Type | Assay | Potency (EC50) / Concentration | Source |
| This compound (Compound 1) | Small Molecule | Vasorelaxation / Functional | ~ 1 μM | [4][14] |
| Compound 118 | Small Molecule | Vasorelaxation (Mesenteric Artery) | ~ 3 μM | [15] |
| cANF(4-23) | Peptide | cAMP Inhibition Assay | 100 nM (used for stimulation) | [5] |
| cANF(4-23) | Peptide | Electrophysiology (ICa,L) | 10 nM (10⁻⁸ M) | [13] |
| Forskolin | AC Activator | cAMP Inhibition Assay | 10 μM (used for stimulation) | [4][5] |
| M372049 | NPR-C Antagonist | Vasorelaxation / cAMP Assay | 10 μM (used for inhibition) | [4][5] |
| Osteocrin | NPR-C Antagonist | Vasorelaxation / cAMP Assay | 100 nM (used for inhibition) | [4][5] |
Conclusion and Future Directions
The evolution of NPR-C from a simple clearance receptor to a complex signaling hub has opened new avenues for therapeutic intervention in cardiovascular disease. The successful discovery of potent, selective, and drug-like small molecule activators demonstrates the viability of this target.[4][7] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, evaluating their long-term efficacy and safety in preclinical models of heart failure and hypertension, and ultimately translating these findings into clinical applications. The continued exploration of the nuanced roles of NPR-C signaling will undoubtedly uncover further therapeutic potential.
References
- 1. What are NPR agonists and how do they work? [synapse.patsnap.com]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NPRC agonists and how do they work? [synapse.patsnap.com]
- 4. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 7. Design and development of novel non-peptide agonists at NPR-C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the G protein-activating sequence of the single-transmembrane natriuretic peptide receptor C (NPR-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NPR-C Activator 1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides (NPs), is now recognized as a signaling-competent receptor with significant physiological and pathophysiological roles. Unlike its counterparts, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity, NPR-C lacks such a domain and instead signals through a distinct G protein-coupled mechanism. Activation of NPR-C by its ligands, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP), and the specific agonist C-ANP(4-23), initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gi). This technical guide provides a comprehensive overview of the NPR-C signaling pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further investigation of this important therapeutic target.
The NPR-C Receptor and its Ligands
NPR-C is a single-transmembrane domain receptor that forms a homodimer. It possesses an extracellular ligand-binding domain and a short intracellular domain of 37 amino acids, which is crucial for its signaling functions. NPR-C binds all three major natriuretic peptides, and the synthetic peptide C-ANP(4-23), a ring-deleted analog of ANP, is a selective agonist for NPR-C, making it an invaluable tool for studying this receptor's specific signaling pathways.
Quantitative Data: Ligand Binding Affinities
The binding affinities of various natriuretic peptides to the NPR-C receptor have been characterized, demonstrating high-affinity interactions. The following table summarizes the reported dissociation constants (Kd) and inhibitory constants (Ki).
| Ligand | Receptor Species | Binding Parameter | Value | Reference |
| Atrial Natriuretic Peptide (ANP) | Human | Kd | 2.6 pM | [1] |
| B-type Natriuretic Peptide (BNP) | Human | Kd | 13 pM | [1] |
| C-type Natriuretic Peptide (CNP) | Human | Kd | 10.8 pM | [1] |
| C-ANP(4-23) | Rat | Apparent Ki | 0.1 - 1 nM | [2] |
| Nesiritide (recombinant hBNP) | Human | Kd | 13 pM | [3] |
Core Signaling Pathways of NPR-C Activation
Activation of NPR-C by its agonists initiates two primary signaling cascades through the dissociation of the heterotrimeric Gi protein into its α and βγ subunits.
Inhibition of Adenylyl Cyclase
The Gαi subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This inhibitory effect on cAMP levels is a hallmark of NPR-C signaling.
Activation of Phospholipase C
The Gβγ subunits of the activated Gi protein stimulate the activity of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Quantitative Data: Functional Responses
The functional consequences of NPR-C activation have been quantified in various cellular systems.
| Activator | Assay | Effect | Value | Reference |
| C-ANP(4-23) | Adenylyl Cyclase Inhibition | Apparent Ki | 0.1 - 1 nM | [2] |
| C-ANP(4-23) | cAMP Reduction in HeLa cells | Decrease in forskolin-stimulated cAMP | 100 nM | [4] |
| Small Molecule Agonist 1 | Vasorelaxation in rat small mesenteric artery | EC50 | ~ 1 µM | [5] |
| Small Molecule Agonist 1 | cAMP Reduction in HeLa cells | Decrease in forskolin-stimulated cAMP | 100 µM | [5] |
Downstream Cellular Effects
The signaling cascades initiated by NPR-C activation lead to a variety of cellular responses, including the modulation of cell growth and proliferation.
-
Anti-proliferative Effects: In vascular smooth muscle cells (VSMCs), NPR-C activation has been shown to inhibit proliferation. This is thought to be mediated, in part, through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[6][7]
-
Anti-hypertrophic Effects: NPR-C activation can attenuate vascular hypertrophy.[8]
Mandatory Visualizations
NPR-C Signaling Pathway Diagram
Core NPR-C signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Workflow for NPR-C radioligand binding.
Experimental Protocols
Radioligand Binding Assay for NPR-C
This protocol is for a competition binding assay to determine the affinity of a test compound for NPR-C.
Materials:
-
Cell membranes expressing NPR-C (e.g., from transfected HEK293 cells or vascular smooth muscle cells)
-
Radioligand: [¹²⁵I]-ANP
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Unlabeled competing ligands (e.g., C-ANP(4-23) as a positive control, and test compounds)
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Thaw the NPR-C containing cell membranes on ice. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes in binding buffer to a final concentration of 20-40 µg of protein per well.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-ANP (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled ANP or C-ANP(4-23) (e.g., 1 µM), 50 µL of [¹²⁵I]-ANP, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [¹²⁵I]-ANP, and 100 µL of the membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of an NPR-C agonist to inhibit adenylyl cyclase activity, typically by quantifying cAMP levels.
Materials:
-
Cells expressing NPR-C (e.g., HeLa cells, A10 vascular smooth muscle cells)
-
Adenylyl cyclase stimulator (e.g., Forskolin)
-
NPR-C agonist (e.g., C-ANP(4-23) or test compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours before the assay.
-
Pre-incubate the cells with the PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add the NPR-C agonist at various concentrations and incubate for 15 minutes at 37°C.
-
Add the adenylyl cyclase stimulator (e.g., 10 µM Forskolin) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the NPR-C agonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Phospholipase C Activity Assay
This protocol measures the activation of PLC by quantifying the production of one of its products, diacylglycerol (DAG).
Materials:
-
Cells expressing NPR-C
-
NPR-C agonist (e.g., C-ANP(4-23) or test compound)
-
DAG kinase
-
[γ-³²P]ATP
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Culture cells to confluency.
-
Treat the cells with the NPR-C agonist for the desired time points.
-
Stop the reaction by adding ice-cold methanol.
-
Extract the lipids using a chloroform/methanol/HCl mixture.
-
Separate the organic and aqueous phases by centrifugation.
-
Dry the organic phase (containing DAG) under nitrogen.
-
Resuspend the lipid extract in a reaction buffer containing DAG kinase and [γ-³²P]ATP.
-
Incubate to allow the conversion of DAG to [³²P]-phosphatidic acid.
-
Stop the reaction and extract the lipids again.
-
Spot the lipid extract on a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize and quantify the [³²P]-phosphatidic acid spot using a phosphorimager or by scraping the spot and performing scintillation counting.
-
Data Analysis:
-
Quantify the amount of [³²P]-phosphatidic acid as a measure of DAG production.
-
Compare the levels of DAG in agonist-treated cells to untreated controls.
-
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol assesses the effect of NPR-C activation on cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other relevant cell types
-
Growth medium (containing serum or a mitogen like PDGF)
-
Serum-free medium
-
NPR-C agonist
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation (e.g., in serum-free medium for 24-48 hours).
-
Treat the cells with the NPR-C agonist in the presence of a mitogen (e.g., serum or PDGF) for 24 hours.
-
During the last 4-6 hours of incubation, add [³H]-thymidine (e.g., 1 µCi/mL) to each well.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 5% TCA.
-
Solubilize the precipitated DNA by adding 0.5 M NaOH and incubating for 30 minutes.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Compare the [³H]-thymidine incorporation (in counts per minute, CPM) in agonist-treated cells to the mitogen-stimulated control.
-
Express the results as a percentage of inhibition of proliferation.
-
Conclusion
The NPR-C receptor, through its Gi-coupled signaling pathway, represents a multifaceted regulator of cellular function with significant therapeutic potential. Its ability to inhibit adenylyl cyclase and activate phospholipase C provides a unique mechanism for modulating cellular responses, particularly in the cardiovascular system. The data, protocols, and diagrams presented in this guide offer a robust framework for researchers and drug development professionals to explore the intricacies of NPR-C signaling and to advance the development of novel therapeutics targeting this pathway.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Natriuretic peptide receptor-3 underpins the disparate regulation of endothelial and vascular smooth muscle cell proliferation by C-type natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway [mdpi.com]
The Role of Natriuretic Peptide Receptor-C (NPR-C) Activator 1 in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides, is now recognized as a critical signaling molecule in cardiovascular homeostasis. Activation of NPR-C by its ligands, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), as well as specific synthetic agonists like cANF(4-23), triggers a cascade of intracellular events that contribute to the regulation of blood pressure, vascular tone, cardiac function, and tissue remodeling. This technical guide provides an in-depth overview of the signaling pathways, physiological roles, and experimental evaluation of NPR-C activators in the cardiovascular system.
Introduction
Natriuretic peptides are a family of hormones crucial for cardiovascular regulation.[1] They exert their effects through three receptor subtypes: NPR-A, NPR-B, and NPR-C.[2] While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate their effects through cyclic guanosine (B1672433) monophosphate (cGMP), NPR-C is a non-guanylyl cyclase receptor coupled to inhibitory G proteins (Gi).[2][3][4] Initially thought to primarily function in the clearance of natriuretic peptides from circulation, a substantial body of evidence now demonstrates its active role in intracellular signaling.[4][5][6] Dysregulation of the NPR-C pathway has been implicated in various cardiovascular pathologies, including hypertension, heart failure, and atherosclerosis, making it a promising therapeutic target.[7][8][9]
NPR-C Signaling Pathways
Activation of NPR-C initiates a complex network of intracellular signaling cascades that are largely independent of cGMP. The primary signaling mechanisms involve the dissociation of the Gi protein into its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream targets, influencing processes such as ion channel function.[3][6]
-
Activation of Phospholipase C: The Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6][10][11] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Modulation of Ion Channels: NPR-C activation has been shown to directly modulate the activity of various ion channels in cardiovascular cells. For instance, it can inhibit L-type calcium currents in cardiomyocytes, contributing to its effects on cardiac contractility and electrophysiology.[3][4]
-
Activation of MAPK and Akt Pathways: Emerging evidence suggests that NPR-C signaling can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) and Akt pathways, which are critical regulators of cell growth, proliferation, and survival.[12][13]
Caption: NPR-C signaling pathways in cardiovascular cells.
Role in Cardiovascular Homeostasis
The activation of NPR-C exerts a multitude of effects on the cardiovascular system, contributing to the maintenance of homeostasis.
Vascular Tone and Blood Pressure Regulation
NPR-C activators, particularly CNP, act as endothelium-derived hyperpolarizing factors, leading to the relaxation of vascular smooth muscle cells and vasodilation.[3][4] This effect is mediated, in part, by the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[14] Studies in NPR-C knockout mice have demonstrated the importance of this receptor in maintaining normal blood pressure, with female knockout mice exhibiting a hypertensive phenotype.[14]
Cardiac Function and Remodeling
In the heart, NPR-C signaling has demonstrated cardioprotective effects. It can inhibit L-type calcium currents in cardiomyocytes, which may contribute to a reduction in heart rate and protection against ischemia-reperfusion injury.[3][4] Furthermore, NPR-C activation exhibits anti-proliferative and anti-fibrotic effects on cardiac fibroblasts, potentially mitigating adverse cardiac remodeling in conditions like heart failure and hypertension.[3][7][8]
Angiogenesis and Vascular Repair
NPR-C plays a crucial role in promoting angiogenesis and vascular remodeling, essential processes for tissue repair following ischemic events.[12][13] Activation of NPR-C by CNP stimulates endothelial cell proliferation, migration, and survival through the ERK1/2 and Akt signaling pathways.[12][13]
Quantitative Data on NPR-C Activator Effects
The following tables summarize quantitative data from key studies investigating the effects of NPR-C activators on cardiovascular parameters.
Table 1: Effect of cANF on Atrial Fibrillation (AF) Inducibility in an Angiotensin II (Ang II)-Induced Mouse Model
| Treatment Group | Dose (mg/kg/day) | Number of Mice with Induced AF / Total Mice | AF Inducibility (%) |
| Saline | - | 2 / 10 | 20% |
| Ang II | 3 | 8 / 10 | 80% |
| Ang II + cANF | 0.07 | 4 / 10 | 40%† |
| Ang II + cANF | 0.14 | 2 / 10 | 20%†‡ |
| P<0.05 vs Saline; †P<0.05 vs Ang II; ‡P<0.05 vs Ang II + cANF (0.07). Data adapted from Jansen et al., 2019.[13] |
Table 2: Effect of cANF on Non-Selective Cation Current (NSCC) in Rat Cardiac Fibroblasts
| Condition | Peak Inward Current (pA/pF) at -100 mV (Mean ± SEM) | Peak Outward Current (pA/pF) at +100 mV (Mean ± SEM) |
| Control | -5.1 ± 0.7 | 5.6 ± 1.6 |
| cANF (2 x 10⁻⁸ M) | -42.0 ± 8.1 | 139.1 ± 14.3 |
| *P<0.05 vs Control. Data adapted from Rose et al., 2008.[15] |
Table 3: Effect of NPR-C Agonist (Compound 118) on Mean Arterial Blood Pressure (MABP) in Mice
| Genotype | Treatment | Change in MABP (mmHg) (Mean ± SEM) |
| Wild-Type (WT) | Vehicle | -2.3 ± 1.1 |
| Wild-Type (WT) | Compound 118 (10 mg/kg) | -18.7 ± 2.5 |
| NPR-C Knockout (KO) | Vehicle | -1.9 ± 1.5 |
| NPR-C Knockout (KO) | Compound 118 (10 mg/kg) | -4.1 ± 2.1 |
| P<0.001 vs WT Vehicle. Data adapted from Vilar et al., 2014. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Organ Bath Assay for Vascular Reactivity
This protocol is used to assess the vasorelaxant effects of NPR-C activators on isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Vasoconstrictor agent (e.g., phenylephrine)
-
NPR-C activator (e.g., cANF)
-
Data acquisition system
Procedure:
-
Mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1g.
-
Induce a stable contraction with an EC₈₀ concentration of phenylephrine.
-
Once a plateau is reached, add cumulative concentrations of the NPR-C activator to the bath.
-
Record the changes in isometric tension.
-
Express relaxation as a percentage of the pre-contraction induced by phenylephrine.
Caption: Workflow for organ bath vasorelaxation assay.
Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the assessment of cardioprotective effects of NPR-C activators.[8][10][12][16][17]
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the animal and administer heparin.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a 20-30 minute period.
-
Infuse the NPR-C activator for a defined period before inducing ischemia.
-
Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfuse the heart (with or without the NPR-C activator) for a set period (e.g., 60-120 minutes).
-
Monitor and record cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).
-
At the end of the experiment, the heart can be used for infarct size measurement (e.g., TTC staining) or biochemical analysis.
Western Blotting for MAPK and Akt Phosphorylation
This technique is used to determine the activation of key signaling proteins downstream of NPR-C.[5][18][19][20][21]
Materials:
-
Cultured cardiovascular cells (e.g., cardiac fibroblasts, endothelial cells)
-
NPR-C activator
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-MAPK, total-MAPK, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the NPR-C activator for the desired time points.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The growing body of evidence firmly establishes NPR-C as a key signaling receptor in the cardiovascular system, moving beyond its initial classification as a mere clearance receptor. NPR-C activators hold significant therapeutic potential for a range of cardiovascular diseases, including hypertension, heart failure, and ischemic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the biology of NPR-C and harness its therapeutic promise. Further investigation into the nuanced roles of NPR-C in different cardiovascular cell types and pathological states will be crucial for the development of targeted and effective therapies.
References
- 1. Intrinsically stretchable electrode array enabled in vivo electrophysiological mapping of atrial fibrillation at cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview of programmed electrical stimulation to assess atrial fibrillation susceptibility in mice [frontiersin.org]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Physiological Effects of NPR-C Activation by Compound 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological effects mediated by the activation of the Natriuretic Peptide Receptor-C (NPR-C) by a novel small molecule agonist, referred to herein as Compound 1. This document details the signaling pathways, summarizes quantitative data, and outlines key experimental protocols to facilitate further research and development in this area.
Introduction
The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor for natriuretic peptides (NPs), is now recognized as a signaling receptor with significant physiological functions. Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).[1][2][3] Activation of NPR-C triggers a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. Recent studies have identified Compound 1, a substituted bis-aminotriazine, as a potent and selective small molecule agonist of NPR-C, offering a valuable tool to explore the therapeutic potential of this receptor.[4]
Core Signaling Pathways of NPR-C
Activation of NPR-C by Compound 1 initiates two primary signaling cascades through its coupling with Gi proteins.
Inhibition of Adenylyl Cyclase
Upon ligand binding, the α-subunit of the activated Gi protein inhibits adenylyl cyclase (AC).[1][2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The reduction in cAMP can influence a variety of downstream effectors, contributing to the physiological responses modulated by NPR-C.
Activation of Phospholipase C
The βγ-subunits of the activated Gi protein stimulate Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway | MDPI [mdpi.com]
The Dual Signaling Role of Natriuretic Peptide Receptor-C: A Technical Guide to Adenylyl Cyclase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides, is now recognized as a functionally active receptor with significant signaling capabilities. A substantial body of evidence demonstrates its coupling to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway has profound physiological implications, particularly in the cardiovascular system, and presents a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the NPR-C-mediated inhibition of adenylyl cyclase, offering a comprehensive overview of the signaling pathway, quantitative data on receptor activators, detailed experimental protocols for studying this mechanism, and visual representations of the key processes.
Introduction to NPR-C and its Signaling Plasticity
Natriuretic peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are a family of hormones that play a crucial role in cardiovascular homeostasis.[1] Their effects are mediated through three distinct receptors: NPR-A and NPR-B, which are guanylyl cyclase-linked receptors, and NPR-C.[1] Unlike its counterparts, NPR-C lacks an intrinsic guanylyl cyclase domain.[2] For many years, its primary function was thought to be the removal of natriuretic peptides from circulation.[2] However, it is now unequivocally established that NPR-C is a signaling receptor that couples to pertussis toxin-sensitive Gi proteins.[2][3]
Activation of NPR-C by its ligands initiates a signaling cascade that results in the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cAMP.[2] This inhibitory action is mediated by the α-subunit of the Gi protein.[2] Concurrently, the βγ-subunits of the activated Gi protein can stimulate phospholipase C (PLC), leading to a dual signaling output from a single receptor.[4] This guide will focus on the adenylyl cyclase inhibitory pathway.
Quantitative Analysis of NPR-C Activators
The inhibitory effect of various NPR-C activators on adenylyl cyclase activity has been quantified in numerous studies. The data presented below summarizes the key findings for the most commonly studied agonists.
| Activator | Receptor Specificity | Apparent Kᵢ for Adenylyl Cyclase Inhibition | Maximal Inhibition of Adenylyl Cyclase | Cell/Tissue Type | Reference(s) |
| C-ANP(4-23) | NPR-C selective | 0.1 - 1 nM | 50-60% | Rat aorta, brain striatum, anterior pituitary, adrenal cortical membranes | [2] |
| ANP | Binds NPR-A and NPR-C | ~1 nM (for synthetic cytoplasmic peptide) | 35-45% (for synthetic cytoplasmic peptide) | Rat heart | [2] |
| CNP | Binds NPR-B and NPR-C | 0.1 - 1.0 nM | ~35% | Heart membranes | [5] |
| BNP | Binds NPR-A and NPR-C | 0.1 - 1.0 nM | ~25% | Heart membranes | [5] |
Signaling Pathway of NPR-C-Mediated Adenylyl Cyclase Inhibition
The activation of NPR-C by its agonists triggers a well-defined intracellular signaling cascade. The key steps are outlined below and visualized in the accompanying diagram.
-
Ligand Binding: Natriuretic peptides (ANP, BNP, CNP) or the selective agonist C-ANP(4-23) bind to the extracellular domain of NPR-C.
-
Gi Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a coupled heterotrimeric Gi protein. The GDP bound to the Gαi subunit is exchanged for GTP.
-
Dissociation of G protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly interacts with and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.
-
Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to various cellular responses.
Experimental Protocols
Radioligand Competition Binding Assay for NPR-C
This assay is used to determine the binding affinity (Ki) of a test compound for the NPR-C receptor.
Materials:
-
Cell membranes expressing NPR-C
-
Radiolabeled ligand (e.g., ¹²⁵I-ANP)
-
Unlabeled competitor (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation counter and fluid
Procedure:
-
Prepare a dilution series of the unlabeled competitor.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known NPR-C ligand).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of an NPR-C activator to inhibit adenylyl cyclase activity, often stimulated by forskolin.
Materials:
-
Cell membranes or whole cells expressing NPR-C
-
NPR-C activator (test compound)
-
Forskolin (an adenylyl cyclase activator)
-
Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA or FRET-based)
Procedure:
-
Pre-incubate the cell membranes or whole cells with the NPR-C activator at various concentrations for a defined period.
-
Initiate the adenylyl cyclase reaction by adding the assay buffer containing ATP and forskolin.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a lysis buffer from the cAMP detection kit).
-
Measure the amount of cAMP produced using a suitable detection method (e.g., competitive ELISA or a FRET-based biosensor).
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity against the concentration of the NPR-C activator to determine the IC₅₀.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effect of an NPR-C activator on adenylyl cyclase inhibition.
Conclusion
The elucidation of the NPR-C signaling pathway and its inhibitory effect on adenylyl cyclase has transformed our understanding of this once-designated "clearance receptor." It is now clear that NPR-C is a key player in cellular signaling, with the potential to modulate a wide array of physiological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this pathway and explore its therapeutic potential. Future research in this area will undoubtedly uncover more intricate details of NPR-C signaling and pave the way for novel therapeutic strategies targeting this multifaceted receptor.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Physiological and Pathophysiological Effects of C-Type Natriuretic Peptide on the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-type natriuretic peptide and brain natriuretic peptide inhibit adenylyl cyclase activity: interaction with ANF-R2/ANP-C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: NPR-C Activator 1 and Phospholipase C Activation
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor, is now recognized as a dynamic signaling molecule. Upon activation by specific agonists, notably the selective activator C-type Atrial Natriuretic Factor (4-23) (cANF(4-23)), often referred to generically as an NPR-C activator, it initiates distinct intracellular signaling cascades. This guide focuses on one of its primary pathways: the activation of Phospholipase C (PLC). Activation of NPR-C leads to its coupling with an inhibitory G-protein (Gi), which in turn activates PLC, resulting in the generation of crucial second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a significant role in various physiological processes, including the regulation of vascular smooth muscle cells. Understanding this mechanism is critical for developing novel therapeutics targeting the natriuretic peptide system.
The NPR-C Signaling Pathway to Phospholipase C
NPR-C is a single-transmembrane domain receptor that, unlike its counterparts NPR-A and NPR-B, lacks a guanylyl cyclase domain.[1][2] Its signaling function is mediated through its interaction with pertussis toxin (PTx)-sensitive inhibitory G-proteins (Gi).[1][3]
The activation sequence is as follows:
-
Ligand Binding: An NPR-C activator, such as cANF(4-23), binds to the extracellular domain of the NPR-C receptor.[1][3]
-
Gi Protein Coupling: This binding event induces a conformational change in the receptor, allowing its intracellular domain to couple with and activate a heterotrimeric Gi protein.[2][4]
-
G-protein Dissociation: The activated Gi protein releases its bound GDP, binds GTP, and dissociates into its constituent subunits: Gαi and Gβγ.[2][3]
-
Effector Modulation: The dissociated subunits modulate separate effector enzymes:
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8]
-
Downstream Signaling: IP3 diffuses into the cytoplasm to stimulate calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[2][7][9][10]
This dual signaling output allows NPR-C to exert complex control over cellular functions.
Quantitative Data: PLC-Mediated Lipid Production
Activation of PLC results in a quantifiable increase in its products. The table below summarizes data from a study measuring changes in diacylglycerol (DAG) species in Human Aortic Endothelial Cells (hAoECs) following treatment with the NPR-C agonist cANF.[7]
| Diacylglycerol (DAG) Species | Fold Change vs. Vehicle Control | Cell Type | Agonist | Reference |
| DAG(18:1/20:2) | ~1.6-fold increase | hAoEC | cANF | [7] |
| DAG(16:1/18:3) | ~1.5-fold increase | hAoEC | cANF | [7] |
Note: Values are estimated from graphical data presented in the source publication.
Experimental Protocols & Workflows
Verifying the activation of PLC by an NPR-C activator involves specific biochemical assays. Below are detailed methodologies for two common approaches.
Protocol 1: In Vitro PLC Activity Assay (Radiometric)
This method directly measures the enzymatic activity of PLC in cell lysates using a radiolabeled substrate.[11][12][13][14]
Objective: To quantify PLC-mediated hydrolysis of [³H]PIP2 into [³H]IP3 in cell lysates treated with an NPR-C activator.
Materials:
-
Cells expressing NPR-C (e.g., vascular smooth muscle cells)
-
This compound (e.g., cANF(4-23))
-
Lysis Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Radiolabeled substrate: Phosphatidylinositol 4,5-bisphosphate, [inositol-2-³H(N)] ([³H]PIP2)
-
Assay Buffer (e.g., buffer containing CaCl₂ and MgCl₂)
-
Quenching Solution (e.g., Chloroform:Methanol mixture)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture & Lysis: Culture NPR-C expressing cells to confluency. Harvest and lyse the cells on ice to prepare a cell sonicate or lysate, which serves as the source of the enzyme.[12]
-
Reaction Setup: In a microfuge tube, combine the cell lysate with the Assay Buffer.
-
Stimulation: Add the this compound to the experimental tubes and a vehicle control to the control tubes.
-
Enzymatic Reaction: Initiate the reaction by adding the [³H]PIP2 substrate. Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).
-
Reaction Quenching: Stop the reaction by adding the Chloroform:Methanol quenching solution. This partitions the mixture into an organic and an aqueous phase. The unreacted hydrophobic [³H]PIP2 substrate remains in the organic phase, while the hydrophilic [³H]IP3 product moves to the aqueous phase.[14]
-
Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic layers.
-
Quantification: Carefully collect the aqueous phase, add it to scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is directly proportional to the amount of [³H]IP3 produced and reflects PLC activity.[12]
Protocol 2: Intact-Cell Inositol Monophosphate (IP1) Accumulation Assay
This is a robust, high-throughput method that measures a stable downstream metabolite of IP3 in live cells, avoiding the challenges of measuring the transient IP3 signal.[15][16]
Objective: To quantify the accumulation of IP1 in intact cells following stimulation with an NPR-C activator.
Materials:
-
NPR-C expressing cells (adherent or suspension)
-
White, opaque 96-well or 384-well microplates
-
Stimulation Buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IP1.[16]
-
This compound (agonist) and any antagonists for testing
-
IP1-One HTRF® Assay Kit (or similar), containing IP1-d2 (acceptor) and anti-IP1-Cryptate (donor)
-
Lysis Buffer (provided with kit)
-
HTRF-compatible microplate reader
Methodology:
-
Cell Plating: Seed cells into a white microplate and culture overnight to allow for adherence.
-
Pre-treatment: Remove culture medium and add Stimulation Buffer containing LiCl. Incubate for a short period.
-
Cell Stimulation: Add varying concentrations of the this compound (for dose-response curves) or a fixed concentration to the appropriate wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the kit's Lysis Buffer to each well. This releases the accumulated intracellular IP1.
-
HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well. The cellular IP1 will compete with the labeled IP1-d2 for binding to the anti-IP1-Cryptate antibody.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the competitive binding reaction to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is inversely proportional to the concentration of IP1 produced by the cells.
-
Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine parameters like EC50.
Conclusion
The activation of Phospholipase C via the NPR-C/Gi pathway is a crucial signaling mechanism that bypasses the canonical cGMP-generating activity of other natriuretic peptide receptors. For researchers in drug development, understanding and accurately measuring this pathway is essential. The ability of NPR-C activators to stimulate IP3 and DAG production opens up therapeutic possibilities for modulating intracellular calcium and PKC-dependent events. The experimental protocols provided herein offer robust frameworks for quantifying this specific signaling outcome, enabling the characterization of novel compounds targeting the NPR-C receptor.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Purinergic Receptor-Stimulated IP3-Mediated Ca2+ Release Enhances Neuroprotection by Increasing Astrocyte Mitochondrial Metabolism during Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurements of phospholipases A2, C, and D (PLA2, PLC, and PLD). In vitro microassays, analysis of enzyme isoforms, and intact-cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Therapeutic Potential of NPR-C Activator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natriuretic Peptide Receptor-C (NPR-C), traditionally known as a clearance receptor for natriuretic peptides, has emerged as a significant therapeutic target in cardiovascular and metabolic diseases. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is a G-protein-coupled receptor that modulates various downstream signaling pathways. Activation of NPR-C has been shown to elicit cardioprotective, anti-fibrotic, and beneficial metabolic effects. This technical guide provides an in-depth overview of the therapeutic potential of a novel small molecule, NPR-C activator 1 (also referred to as Compound 1), and other key activators, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data for key NPR-C activators. This information is crucial for comparing the potency and efficacy of these compounds.
Table 1: In Vitro Potency and Efficacy of NPR-C Activators
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Vasorelaxation | Rat Small Mesenteric Artery | EC50 | ~1 µM | [1][2] |
| This compound | cAMP Inhibition | HeLa Cells | % Inhibition (at 100 µM) | 37.67% | [1][3] |
| cANF(4-23) | cAMP Inhibition | HeLa Cells | Concentration for clear decrease | 100 nM | [1][3] |
| cANF(4-23) | Binding Affinity | - | Apparent Ki | Similar to ANP(99-126) | [4] |
Table 2: In Vivo Efficacy of NPR-C Agonists
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Quantitative Outcome | Reference |
| cANF(4-23) | Mouse | Angiotensin II-induced Atrial Fibrillation | 0.07-0.14 mg/kg per day for 3 weeks | Dose-dependently reduced AF inducibility | [5] |
Signaling Pathways
Activation of NPR-C initiates a cascade of intracellular events. The primary signaling mechanism involves the coupling to an inhibitory G-protein (Gαi), which in turn modulates the activity of adenylyl cyclase and phospholipase C.
NPR-C Signaling Cascade
Caption: NPR-C signaling pathway upon agonist binding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections provide step-by-step protocols for key experiments cited in the study of NPR-C activators.
cAMP Inhibition Assay in HeLa Cells
This assay measures the ability of an NPR-C agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).
Workflow Diagram:
Caption: Workflow for the NPR-C cAMP inhibition assay.
Detailed Protocol:
-
Cell Culture: Culture human HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Assay Procedure: a. Wash the cells once with serum-free DMEM. b. For antagonist studies, pre-incubate the cells with the NPR-C antagonist M372049 (10 µM) for 30 minutes.[3] c. Add varying concentrations of the NPR-C activator (e.g., this compound) to the wells and incubate for 15 minutes. For a single-point inhibition assay, a concentration of 100 µM can be used.[1] d. Stimulate the cells with 10 µM forskolin to induce cAMP production and incubate for a further 15 minutes.[3] e. Aspirate the medium and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence-based detection kit.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the NPR-C activator.
Vascular Relaxation Organ Bath Assay
This ex vivo assay assesses the vasodilatory effect of NPR-C activators on isolated arterial rings.
Workflow Diagram:
Caption: Workflow for the vascular relaxation organ bath assay.
Detailed Protocol:
-
Tissue Preparation: Euthanize a male Wistar rat and dissect the superior mesenteric artery in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, and 11.1 glucose).
-
Mounting: Cut the artery into 2-3 mm rings and mount them between two stainless steel wires in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration and Contraction: Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g. Then, pre-contract the arterial rings with an EC80 concentration of phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of the NPR-C activator (e.g., this compound) to the organ bath.
-
Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer connected to a data acquisition system. Express the relaxation responses as a percentage of the phenylephrine-induced pre-contraction. Construct a concentration-response curve and calculate the EC50 value.[3]
In Vivo Model of Angiotensin II-Induced Atrial Fibrillation
This animal model is used to evaluate the therapeutic potential of NPR-C activators in preventing cardiac fibrosis and arrhythmias.
Workflow Diagram:
Caption: Workflow for the in vivo angiotensin II-induced atrial fibrillation model.
Detailed Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mice and subcutaneously implant osmotic mini-pumps to deliver Angiotensin II at a rate of 3 mg/kg per day for 3 weeks.[5]
-
Drug Administration: Co-administer the NPR-C agonist cANF(4-23) via a separate osmotic mini-pump at doses of 0.07-0.14 mg/kg per day, or vehicle control.[5]
-
Electrophysiology Studies: After the 3-week treatment period, perform in vivo electrophysiological studies to assess the inducibility of atrial fibrillation (AF). This typically involves programmed electrical stimulation of the atria.
-
Histological Analysis: Following the electrophysiology studies, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis.
-
Data Analysis: Compare the incidence and duration of inducible AF between the different treatment groups. Quantify the fibrotic area in the histological sections and compare between groups.
Conclusion
NPR-C activators, including the small molecule "this compound," represent a promising therapeutic avenue for a range of cardiovascular and metabolic disorders. Their unique mechanism of action, distinct from traditional natriuretic peptide receptor agonists, offers the potential for novel treatment strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this exciting class of compounds. Further research is warranted to fully elucidate the pharmacokinetic profiles of small molecule activators and to expand the quantitative in vivo efficacy data across a broader range of disease models.
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide receptor C contributes to disproportionate right ventricular hypertrophy in a rodent model of obesity-induced heart failure with preserved ejection fraction with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NPR-C Activator 1 in Metabolic Disorders: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natriuretic Peptide Receptor-C (NPR-C) has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. Traditionally viewed as a clearance receptor for natriuretic peptides, NPR-C is now understood to possess its own distinct signaling capabilities, primarily through coupling with inhibitory G-proteins (Gi). Activation of NPR-C triggers a cascade of intracellular events that influence glucose homeostasis, lipolysis, and energy expenditure. This technical guide provides an in-depth overview of the core science surrounding a novel small-molecule activator of NPR-C, herein referred to as "NPR-C activator 1," a representative of the bis-aminotriazine series of compounds. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers in the field of metabolic drug discovery and development.
Introduction to NPR-C Signaling in Metabolism
The natriuretic peptide system, comprising peptides such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), plays a crucial role in cardiovascular and metabolic regulation. These peptides exert their effects through three membrane-bound receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate vasodilation and natriuresis, NPR-C has a unique signaling mechanism.[1]
NPR-C is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gαi). This leads to two primary downstream signaling events: the inhibition of adenylyl cyclase (AC) and the activation of phospholipase C (PLC).[2] The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous metabolic processes, including lipolysis in adipocytes.[2][3] The activation of PLC, on the other hand, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity.[1]
In the context of metabolic disorders, the activation of NPR-C is thought to have a counter-regulatory role in energy metabolism. Studies using genetic knockout models and specific agonists have demonstrated that modulation of NPR-C signaling can significantly impact body weight, adiposity, glucose tolerance, and insulin (B600854) sensitivity.[4]
This compound: A Novel Small-Molecule Agonist
"this compound" represents a novel class of non-peptide, small-molecule agonists of NPR-C, specifically the substituted bis-aminotriazine series.[3][5] These compounds have been identified as potent activators of NPR-C with promising pharmacokinetic profiles for in vivo applications.[3][5] The development of small-molecule activators offers significant advantages over peptide-based agonists, including improved oral bioavailability, stability, and ease of manufacturing. "this compound" has been shown to have an EC50 of approximately 1 µM in in vitro assays measuring NPR-C activation.[3][5]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on the metabolic effects of NPR-C modulation. It is important to note that while "this compound" is a promising new compound, extensive in vivo metabolic data for this specific molecule is not yet widely available in the public domain. Therefore, the data presented below is a compilation from studies using NPR-C knockout (KO) mice and the selective NPR-C peptide agonist cANF(4-23), which serve as valuable models to understand the physiological consequences of NPR-C activation.
Table 1: Effects of NPR-C Modulation on Body Weight and Adiposity in Mice
| Model/Treatment | Diet | Duration | Body Weight Change | Adipose Tissue Mass Change | Reference(s) |
| NPR-C KO Mice | High-Fat Diet | 12 weeks | Reduced body weight gain vs. Wild-Type | Decreased white and brown adipose tissue mass | [4] |
| cANF(4-23) Infusion | Standard Chow | 7 days | No significant change | Not reported | [6] |
Table 2: Effects of NPR-C Modulation on Glucose Homeostasis in Mice
| Model/Treatment | Parameter | Method | Outcome | Reference(s) |
| NPR-C KO Mice | Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Improved glucose clearance vs. Wild-Type on HFD | [7] |
| NPR-C KO Mice | Insulin Sensitivity | Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity vs. Wild-Type on HFD | [6] |
| A-CNP Tg Mice (Increased CNP) | Insulin Sensitivity | Insulin Tolerance Test (ITT) | Improved insulin sensitivity in HFD-fed mice | [6] |
Table 3: Effects of NPR-C Modulation on Lipid Profile in Mice
| Model/Treatment | Parameter | Outcome | Reference(s) |
| NPR-C KO Mice | Serum Triglycerides | Lower levels in HFD-fed mice vs. Wild-Type | [8] |
| NPR-C KO Mice | Serum Free Fatty Acids | Lower levels in HFD-fed mice vs. Wild-Type | [8] |
Signaling Pathways and Experimental Workflows
NPR-C Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of NPR-C.
Experimental Workflow for In Vivo Compound Testing
This diagram outlines a typical workflow for evaluating the metabolic effects of a novel NPR-C activator in a preclinical mouse model.
Detailed Experimental Protocols
Protocol for Adenylyl Cyclase (AC) Inhibition Assay (cAMP Measurement)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to an NPR-C activator using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[9][10]
Objective: To determine the potency (IC50) of "this compound" in inhibiting forskolin-stimulated cAMP production in cells expressing NPR-C.
Materials:
-
HEK293 cells stably expressing human NPR-C
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
"this compound"
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-NPRC cells to ~80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in assay buffer to the desired concentration (typically 2,000-5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a serial dilution of "this compound" in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer (final concentration in the assay is typically 1-10 µM).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the "this compound" serial dilutions to the respective wells.
-
Add 5 µL of the forskolin solution to all wells (except for basal controls).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of "this compound" and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Phospholipase C (PLC) Activation Assay (IP1 Measurement)
This protocol outlines a method to measure the activation of phospholipase C by an NPR-C activator through the quantification of inositol monophosphate (IP1), a stable metabolite of IP3, using an HTRF IP-One assay.[11][12]
Objective: To determine the potency (EC50) of "this compound" in stimulating IP1 accumulation in cells expressing NPR-C.
Materials:
-
CHO-K1 cells stably expressing human NPR-C
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl)
-
"this compound"
-
HTRF IP-One assay kit (Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-NPRC cells in a 384-well plate and grow overnight.
-
On the day of the assay, aspirate the culture medium.
-
-
Compound Preparation:
-
Prepare a serial dilution of "this compound" in stimulation buffer.
-
-
Assay Protocol:
-
Add 10 µL of the stimulation buffer to each well.
-
Add 10 µL of the "this compound" serial dilutions to the respective wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 5 µL of the HTRF IP1 detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of "this compound" and fit a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a standard method for assessing glucose tolerance in mice treated with an NPR-C activator.[13]
Objective: To evaluate the effect of chronic "this compound" treatment on glucose clearance in a mouse model of obesity.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks)
-
"this compound" formulated for oral administration
-
Sterile 20% D-glucose solution
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Dosing:
-
House mice under standard conditions and acclimate them to handling.
-
Treat mice daily with "this compound" or vehicle control via oral gavage for the desired study duration (e.g., 4 weeks).
-
-
Fasting:
-
Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
-
Baseline Blood Glucose:
-
At time t=0, obtain a baseline blood sample from the tail vein and measure blood glucose using the glucometer.
-
-
Glucose Administration:
-
Administer the 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the treatment and vehicle groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify overall glucose tolerance.
-
Compare the AUC values between the "this compound" and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
-
Conclusion and Future Directions
The activation of NPR-C represents a novel and compelling strategy for the treatment of metabolic disorders. The development of orally bioavailable small-molecule activators like "this compound" holds significant therapeutic potential. The preclinical data from related models strongly suggest that activation of the NPR-C pathway can lead to improvements in body weight, glucose homeostasis, and lipid metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the efficacy and mechanisms of action of this new class of compounds.
Future research should focus on conducting comprehensive in vivo studies with specific small-molecule NPR-C activators to generate detailed quantitative data on their metabolic effects. Furthermore, elucidating the precise downstream targets of the NPR-C signaling pathway in various metabolic tissues will be crucial for a complete understanding of their therapeutic potential and for the development of next-generation NPR-C-targeting drugs.
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide receptor-C perturbs mitochondrial respiration in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Small Insulinomimetic Molecule Also Improves Insulin Sensitivity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on NPR-C Activator 1 and G-protein-coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natriuretic Peptide Receptor-C (NPR-C), traditionally known as a clearance receptor for natriuretic peptides, has emerged as a significant signaling molecule in its own right. Unlike its counterparts, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity, NPR-C lacks a catalytic intracellular domain. Instead, it modulates intracellular signaling cascades through its coupling to inhibitory G-proteins (Gi). This technical guide provides a comprehensive overview of the signaling mechanisms of NPR-C activators, with a particular focus on their interaction with G-protein-coupled receptor (GPCR) signaling pathways. We delve into the quantitative aspects of ligand binding and efficacy, provide detailed experimental protocols for studying these interactions, and present visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development focused on cardiovascular, metabolic, and related therapeutic areas.
Introduction to Natriuretic Peptide Receptor-C (NPR-C)
The natriuretic peptide system plays a crucial role in cardiovascular and renal homeostasis. It comprises three main ligands: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert their effects through three distinct receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are linked to guanylyl cyclase and mediate their effects through cyclic GMP (cGMP), NPR-C was initially characterized as a "clearance receptor" responsible for the removal of natriuretic peptides from circulation.
However, a growing body of evidence has revealed that NPR-C is a functionally active receptor that signals through G-proteins. Specifically, NPR-C couples to pertussis toxin-sensitive inhibitory G-proteins (Giα), leading to the modulation of downstream effector enzymes such as adenylyl cyclase and phospholipase C (PLC).[1] This dual functionality of NPR-C, acting as both a clearance receptor and a signaling entity, adds a layer of complexity to the natriuretic peptide system and presents novel therapeutic opportunities.
NPR-C Signaling Pathways and Crosstalk with GPCRs
Activation of NPR-C by its ligands, including ANP, BNP, CNP, and the specific NPR-C agonist C-ANP(4-23), initiates a signaling cascade that diverges from the canonical cGMP pathway of NPR-A and NPR-B.[1] The intracellular domain of NPR-C, though short, contains specific motifs that are crucial for its interaction with Gi proteins.
G-protein Coupling and Downstream Effectors
Upon ligand binding, NPR-C undergoes a conformational change that facilitates the activation of associated Gi proteins. The activated Gi protein dissociates into its α and βγ subunits, which then modulate the activity of distinct downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Giα subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This is a key mechanism by which NPR-C activation can counteract the effects of GPCRs that signal through Gs proteins to stimulate cAMP production.
-
Activation of Phospholipase C: The Gβγ subunits can activate Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Crosstalk with other GPCR Signaling Pathways
The ability of NPR-C to modulate cAMP and PLC signaling pathways places it at a critical juncture for crosstalk with a multitude of GPCRs. This interaction can be synergistic or antagonistic, depending on the specific GPCR and the cellular context. For instance, by inhibiting adenylyl cyclase, NPR-C can dampen the signaling of β-adrenergic receptors, which are Gs-coupled and play a pivotal role in cardiac function. Conversely, the activation of PLC by NPR-C can potentiate the signaling of Gq-coupled receptors that also utilize this pathway.
Quantitative Data on NPR-C Activators
The interaction of various ligands with NPR-C has been quantified through binding affinity (Ki or Kd) and functional efficacy (EC50 or IC50) studies. This data is crucial for understanding the structure-activity relationship of NPR-C activators and for the development of selective therapeutic agents.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Efficacy (EC50/IC50) | Downstream Effect | Cell/Tissue Type | Reference |
| ANP | NPR-C | High Affinity | - | Inhibition of Adenylyl Cyclase | Vascular Smooth Muscle Cells | [1] |
| BNP | NPR-C | High Affinity | - | Inhibition of Adenylyl Cyclase | Vascular Smooth Muscle Cells | [1] |
| CNP | NPR-C | High Affinity | - | Inhibition of Adenylyl Cyclase | Vascular Smooth Muscle Cells | [1] |
| C-ANP(4-23) | NPR-C | High Affinity | - | Inhibition of Adenylyl Cyclase | Vascular Smooth Muscle Cells | [1] |
| C-ANP(4-23) | NPR-C | - | - | Stimulation of PI Turnover | Vascular Smooth Muscle Cells | [1] |
| Peptide-1 (K461-H472) | NPR-C | Apparent Ki: 1-10 nM | - | Inhibition of Vasoactive Peptide-stimulated Protein Synthesis | A10 Vascular Smooth Muscle Cells | [3] |
| Peptide-2 (R469-K480) | NPR-C | Apparent Ki: 1-10 nM | - | Inhibition of Vasoactive Peptide-stimulated Protein Synthesis | A10 Vascular Smooth Muscle Cells | [3] |
| Peptide-3 (H481-H492) | NPR-C | Apparent Ki: 1-10 nM | - | Inhibition of Vasoactive Peptide-stimulated Protein Synthesis | A10 Vascular Smooth Muscle Cells | [3] |
| Compound 17 | NPR-C | - | EC50: 0.97 ± 1.17 µM | Vasorelaxation | Rat Small Mesenteric Artery | [4] |
| Compound 17 | NPR-C | - | EC50: 1.43 ± 3.06 µM | Vasorelaxation | Rat Aorta | [4] |
| Compound 40 | NPR-C | - | EC50: 6.24 ± 12.87 µM | Vasorelaxation | Rat Aorta | [4] |
| Compound 43 | NPR-C | - | EC50: 4.43 ± 2.36 µM | Vasorelaxation | Rat Aorta | [4] |
| C-ANP(4-23) | NPR-C | - | IC50 for cAMP reduction: ~100 nM | Reduction of Forskolin-induced cAMP | HeLa Cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NPR-C activation and its interaction with GPCR signaling.
Radioligand Binding Assay for NPR-C
This protocol is used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) for a radiolabeled ligand to NPR-C.
Materials:
-
Cells or tissues expressing NPR-C
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [125I]-ANP)
-
Unlabeled competitor ligand (e.g., C-ANP(4-23))
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the radioligand.
-
For total binding, add a known amount of membrane protein and the radioligand to the binding buffer.
-
For non-specific binding, add a high concentration of the unlabeled competitor ligand in addition to the components for total binding.
-
For the saturation curve, add increasing concentrations of the radioligand.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
cAMP Measurement Assay
This protocol measures changes in intracellular cAMP levels in response to NPR-C activation, typically in the context of adenylyl cyclase inhibition.
Materials:
-
Cells expressing NPR-C (and potentially a Gs-coupled GPCR for studying crosstalk)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
NPR-C activator (e.g., C-ANP(4-23))
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing NPR-C to the desired confluency.
-
Seed the cells into a multi-well plate and allow them to attach overnight.
-
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the NPR-C activator for a specific time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay (e.g., ELISA) on the cell lysates.
-
Read the output on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the protein concentration or cell number.
-
Compare the cAMP levels in treated versus untreated cells to determine the effect of the NPR-C activator.
-
Phospholipase C (PLC) Activity Assay
This protocol measures the activity of PLC by quantifying the production of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cells expressing NPR-C
-
Cell culture medium containing [3H]-myo-inositol
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer)
-
NPR-C activator (e.g., C-ANP(4-23))
-
Lysis buffer (e.g., ice-cold perchloric acid)
-
Dowex anion-exchange resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Incubate cells with [3H]-myo-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Cell Stimulation:
-
Wash the labeled cells with stimulation buffer.
-
Stimulate the cells with the NPR-C activator for a specific time.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Neutralize the lysate and centrifuge to remove cell debris.
-
-
Separation of Inositol Phosphates:
-
Apply the supernatant to a Dowex anion-exchange column.
-
Wash the column to remove unincorporated [3H]-myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per well or normalized to protein content.
-
Compare the amount of inositol phosphates in stimulated versus unstimulated cells.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of NPR-C and a typical experimental workflow for studying its interaction with GPCRs.
Caption: NPR-C signaling pathway.
Caption: Experimental workflow for studying NPR-C and GPCR crosstalk.
Conclusion
NPR-C has transitioned from being considered a mere "clearance receptor" to a key player in cellular signaling, particularly through its interaction with G-protein-coupled receptor pathways. The ability of NPR-C activators to modulate intracellular levels of cAMP and stimulate PLC activity provides a mechanism for intricate crosstalk with a wide range of GPCRs. This understanding opens up new avenues for the development of targeted therapies for cardiovascular and metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting and rapidly evolving field. By elucidating the complex signaling networks involving NPR-C, we can move closer to harnessing its therapeutic potential for the benefit of patients.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular peptides of natriuretic peptide receptor-C inhibit vascular hypertrophy via Gqalpha/MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Investigating NPR-C as a Therapeutic Target: A Technical Guide to Its Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natriuretic Peptide Receptor-C (NPR-C), historically relegated to a "clearance receptor" role for natriuretic peptides, is now emerging as a significant therapeutic target with its own distinct signaling capabilities. Activation of NPR-C initiates a cascade of intracellular events that hold promise for the treatment of a range of disorders, including cardiovascular diseases, metabolic conditions, and potentially cancer. This technical guide provides an in-depth overview of NPR-C's function, its signaling pathways, and the methodologies employed to identify and characterize its activators. The document includes a compilation of quantitative data for known activators, detailed experimental protocols, and mandatory visualizations of the receptor's signaling cascade and a typical drug discovery workflow.
Introduction to NPR-C
The natriuretic peptide system plays a crucial role in cardiovascular and renal homeostasis. It consists of the natriuretic peptides (NPs) - Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP) - and their receptors. While NPR-A and NPR-B are guanylyl cyclase-coupled receptors that mediate many of the well-known vasodilatory and natriuretic effects of NPs, NPR-C is structurally and functionally distinct.[1][2]
NPR-C lacks an intracellular guanylyl cyclase domain and instead is coupled to inhibitory G-proteins (Gαi).[1][2] This unique characteristic allows it to modulate downstream signaling pathways through mechanisms independent of cyclic Guanosine Monophosphate (cGMP). Initially, its primary function was thought to be the removal of circulating NPs, thereby regulating their bioavailability.[3] However, a growing body of evidence demonstrates that NPR-C activation triggers specific signaling cascades with significant physiological consequences, making it an attractive target for therapeutic intervention.[4][5][6]
The NPR-C Signaling Pathway
Activation of NPR-C by its ligands, including ANP, BNP, and CNP, as well as synthetic agonists like cANF(4-23), initiates a bifurcated signaling pathway through the dissociation of the Gαi subunit from the Gβγ complex.[1][2][4]
-
Gαi-Mediated Pathway: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[1][4] This reduction in cAMP can influence a variety of downstream effectors, including Protein Kinase A (PKA), and has been linked to the inhibition of mitogen-activated protein kinase (MAPK) activity.[1]
-
Gβγ-Mediated Pathway: The liberated Gβγ complex can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This can lead to the activation of Protein Kinase C (PKC) and the modulation of ion channels, such as Transient Receptor Potential (TRP) channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][7][8][9]
The culmination of these signaling events can result in diverse cellular responses, including vasorelaxation, inhibition of cell proliferation, and modulation of cardiac function.[4][10]
Quantitative Data for NPR-C Activators
The identification and characterization of selective NPR-C activators are crucial for advancing research and drug development. Below is a summary of quantitative data for some known NPR-C activators.
| Activator Class | Compound | Assay Type | Species | Potency/Affinity | Reference |
| Peptide Agonist | cANF(4-23) | cAMP Inhibition (HeLa cells) | Human | 100 nM (concentration used) | [10][11] |
| cANF(4-23) | Vasorelaxation (Rat Aorta) | Rat | - | [10] | |
| cANF(4-23) | Vasorelaxation (Rat SMA) | Rat | - | [10] | |
| Bis-aminotriazines | Compound 1 | Vasorelaxation (Rat SMA) | Rat | EC50 ~ 1 µM | [11] |
| Compound 17 | Vasorelaxation (Rat SMA) | Rat | EC50 = 0.97 ± 1.17 µM | [10] | |
| Compound 17 | Vasorelaxation (Rat Aorta) | Rat | EC50 = 1.43 ± 3.06 µM | [10] | |
| Compound 40 | Vasorelaxation (Rat Aorta) | Rat | EC50 = 6.24 ± 12.87 µM | [10] | |
| Compound 43 | Vasorelaxation (Rat Aorta) | Rat | EC50 = 4.43 ± 2.36 µM | [10] |
SMA: Small Mesenteric Artery
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize NPR-C activators.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity of a test compound to the NPR-C extracellular domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NPR-C extracellular domain (ligand)
-
Test compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Deactivation reagent (e.g., ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a fresh 1:1 mixture of EDC and NHS.
-
Inject the NPR-C extracellular domain diluted in immobilization buffer over the activated surface until the desired immobilization level is reached.
-
Inject the deactivation reagent to block any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
cAMP Inhibition Assay in HeLa Cells
Objective: To functionally assess the ability of a test compound to activate NPR-C and inhibit adenylyl cyclase.
Materials:
-
HeLa cells (known to express functional NPR-C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed HeLa cells in 96-well plates and grow to confluency.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of the test compound for another defined period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Vasorelaxation Assay in Isolated Arteries
Objective: To evaluate the effect of an NPR-C activator on vascular tone in an ex vivo setting.
Materials:
-
Isolated arterial rings (e.g., rat aorta or small mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Test compound
Procedure:
-
Tissue Preparation:
-
Isolate arterial segments and cut them into rings.
-
Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate under a resting tension.
-
Induce a submaximal contraction with phenylephrine.
-
-
Vasorelaxation Measurement:
-
Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage relaxation against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for NPR-C Activator Discovery
The discovery and development of novel NPR-C activators typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion
NPR-C has transitioned from being considered a simple clearance receptor to a promising therapeutic target with a well-defined signaling pathway. The development of selective activators for NPR-C opens up new avenues for the treatment of various diseases. The experimental protocols and workflow outlined in this guide provide a framework for researchers and drug developers to effectively investigate and characterize novel NPR-C activators, ultimately paving the way for new therapeutic innovations.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NPRC agonists and how do they work? [synapse.patsnap.com]
- 4. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 6. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NPR-C Activators: A Technical Guide for Drug Discovery Professionals
Introduction
The Natriuretic Peptide Receptor-C (NPR-C) has emerged as a promising therapeutic target for a range of cardiovascular diseases. Initially characterized as a clearance receptor for natriuretic peptides, it is now understood to be a signaling receptor in its own right, mediating important physiological effects such as vasodilation and inhibition of cell proliferation. The development of selective NPR-C activators is a key focus in cardiovascular drug discovery. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of NPR-C activators, detailed experimental protocols for their characterization, and a visualization of the associated signaling pathways.
Structure-Activity Relationship of Bis-Aminotriazine NPR-C Activators
A recent significant advancement in the development of small-molecule NPR-C activators has been the identification of a series of substituted bis-aminotriazines. The following table summarizes the structure-activity relationship for this class of compounds, focusing on their vasorelaxant effects in isolated rat aorta and small mesenteric artery (SMA).
| Compound ID | R Group | Rat Aorta EC50 (µM) | Rat SMA EC50 (µM) |
| 1 | H | 1.43 ± 3.06 | 0.97 ± 1.17 |
| 17 | 4-fluorobenzyl | 6.24 ± 12.87 | >10 |
| 26 | tert-butyl | >10 | >10 |
| 27 | isobutyl | 4.43 ± 2.36 | >10 |
| 39 | cyclobutyl | >10 | 6.2 ± 3.1 |
| 40 | cyclopentyl | 6.24 ± 12.87 | >10 |
| 41 | benzyl (B1604629) | >10 | >10 |
| 43 | 2-phenylethyl | 4.43 ± 2.36 | >10 |
Data synthesized from a 2022 publication in the Journal of Medicinal Chemistry.[1]
Key SAR Observations:
-
N-Terminal Substituent: The nature of the substituent on the amino group of the triazine core plays a critical role in activity. Small, linear alkyl chains or a simple hydrogen atom appear to be favorable for potent vasorelaxation in both aortic and mesenteric arteries.
-
Bulky Groups: The introduction of bulky groups, such as a tert-butyl or benzyl group, generally leads to a decrease or loss of activity.
-
Tissue Selectivity: Some compounds exhibit preferential activity in either the aorta or the small mesenteric artery, suggesting the possibility of developing tissue-selective NPR-C activators. For instance, compound 39 with a cyclobutyl substituent shows activity in the SMA but not the aorta.
NPR-C Signaling Pathway
Activation of NPR-C by its agonists initiates a signaling cascade that is distinct from the other natriuretic peptide receptors (NPR-A and NPR-B). NPR-C is coupled to an inhibitory G-protein (Gαi), and its activation leads to two primary downstream effects: the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).
Caption: NPR-C signaling cascade upon activator binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NPR-C activators.
Isolated Tissue Bath for Vasorelaxation Assay
This assay measures the ability of a compound to induce relaxation in pre-contracted arterial rings, providing a functional measure of its vasodilatory activity.[2][3][4][5]
Materials:
-
Isolated tissue bath system (e.g., Radnoti or DMT)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Test compounds (NPR-C activators)
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical tools for tissue dissection
Procedure:
-
Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Carefully dissect the thoracic aorta or small mesenteric artery and place it in ice-cold Krebs-Henseleit solution.
-
Mounting: Cut the artery into 2-3 mm rings. Mount the rings on two L-shaped stainless-steel hooks in the tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, replacing the Krebs solution every 15 minutes.
-
Viability Check: Contract the arterial rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative concentration-response manner (e.g., from 1 nM to 100 µM).
-
Data Acquisition: Record the isometric tension continuously. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Measurement in HeLa Cells
This assay quantifies the ability of an NPR-C activator to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8][9][10]
Materials:
-
HeLa cells (known to endogenously express NPR-C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds (NPR-C activators)
-
cAMP assay kit (e.g., HTRF-based kit from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HeLa cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well white plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and forskolin in a suitable assay buffer.
-
Assay:
-
Remove the culture medium from the wells.
-
Add the test compound at various concentrations to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.
-
Measurement: Incubate the plate for 60 minutes at room temperature and then read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and then determine the cAMP concentration based on a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to its protein target.[11][12][13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NPR-C extracellular domain
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (NPR-C activators)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified NPR-C protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized NPR-C surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
Allow for a dissociation phase where only running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel NPR-C activators.
Caption: A typical workflow for NPR-C activator drug discovery.
The development of potent and selective NPR-C activators holds significant promise for the treatment of cardiovascular diseases. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental protocols, is essential for the successful advancement of these novel therapeutic agents. This guide provides a foundational framework for researchers, scientists, and drug development professionals working in this exciting field.
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular reactivity studies using isolated tissue baths [emkatech.com]
- 4. reprocell.com [reprocell.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a transmembrane receptor with a crucial role in cardiovascular homeostasis. While initially identified as a clearance receptor for natriuretic peptides (NPs) like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), it is now established that NPR-C is also a signaling receptor. Unlike NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi), modulating downstream signaling cascades.[1] This document provides detailed protocols for characterizing the activity of NPR-C Activator 1 , a selective agonist for this receptor. For the purposes of these protocols, the well-characterized selective NPR-C agonist cANF(4-23) will be used as a representative example of an "this compound".
Mechanism of Action
This compound binds to NPR-C, initiating a conformational change that activates the associated heterotrimeric Gi protein. The activation of the Gi protein leads to the dissociation of its α and βγ subunits, which then modulate distinct downstream effector proteins. The primary signaling pathways affected are:
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
These signaling events ultimately contribute to the physiological effects of NPR-C activation, which include vasodilation and inhibition of cell proliferation.[4][5]
Signaling Pathway Diagram
Caption: NPR-C signaling pathway upon activation by an agonist.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the selective NPR-C agonist cANF(4-23).
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| cANF(4-23) | NPR-C | [¹²⁵I]-ANP | Rat Kidney Membranes | ~1 | [2] |
Table 2: Functional Potency (Adenylyl Cyclase Inhibition)
| Agonist | Cell Type | Assay | EC50/IC50 (nM) | Reference |
| cANF(4-23) | HeLa Cells | cAMP Inhibition | ~100 (concentration used) | [1][4] |
| cANF(4-23) | Vascular Smooth Muscle Cells | cAMP Inhibition | Apparent Ki ~1 | N/A |
Table 3: Functional Potency (Vasodilation)
| Agonist | Tissue | Species | EC50 (µM) | Reference |
| cANF(4-23) | Small Mesenteric Artery | Rat | Not specified, but effective | [4] |
| cANF(4-23) | Aorta | Rat | Not specified, but effective | [4] |
Experimental Protocols
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The biological impact of blood pressure-associated genetic variants in the natriuretic peptide receptor C gene on human vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of NPR-C Activator 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a key component of the natriuretic peptide system. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is primarily coupled to inhibitory G proteins (Gi). Activation of NPR-C leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These signaling pathways are implicated in a variety of physiological processes, including the regulation of vascular tone, cell proliferation, and apoptosis.
This document provides detailed application notes and protocols for the use of NPR-C activators in cell culture, with a focus on a commercially available small molecule, NPR-C activator 1 (Compound 1) , and the well-characterized peptide agonist, cANP(4-23) .
Data Presentation
Quantitative Data for NPR-C Activators
The following table summarizes the available quantitative data for NPR-C activators to facilitate experimental design and comparison.
| Activator | Type | Molecular Weight | EC50 | Cell Line | Assay | Reference |
| This compound (Compound 1) | Small Molecule | 372.42 g/mol | ~ 1 µM | Not specified | Not specified | [1][2][3][4] |
| cANP(4-23) | Peptide | - | ~ 1 nM (Ki) | Vascular Smooth Muscle Cells | cAMP Inhibition | [5] |
Note: EC50 and Ki values can be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Signaling Pathways and Experimental Workflows
NPR-C Signaling Pathway
Activation of NPR-C by an agonist initiates a cascade of intracellular events mediated by a Gi protein. The two primary signaling arms are the inhibition of cAMP production and the activation of the PLC pathway.
References
Application Notes and Protocols for In Vivo Studies of NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a crucial transmembrane receptor involved in cardiovascular and metabolic homeostasis. Unlike its counterparts, NPR-A and NPR-B, which are linked to guanylyl cyclase, NPR-C is primarily coupled to an inhibitory G-protein (Gαi). Activation of NPR-C leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and can also stimulate phospholipase C (PLC). These signaling pathways give NPR-C a significant role in regulating blood pressure, vascular permeability, cardiac remodeling, and metabolic processes. Consequently, activators of NPR-C are emerging as promising therapeutic agents for a range of conditions, including hypertension, heart failure, and metabolic disorders.
This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of a novel NPR-C activator, hereafter referred to as "NPR-C Activator 1." The protocols are based on established methodologies and published data on well-characterized NPR-C agonists, such as cANF(4-23).
Signaling Pathway of NPR-C Activation
Activation of NPR-C by its ligand, such as this compound, initiates a cascade of intracellular events. The receptor is coupled to a heterotrimeric Gi protein. Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the production of cAMP from ATP. Concurrently, the Gβγ subunit complex can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream cellular responses.
Caption: NPR-C receptor signaling cascade.
Experimental Protocols and Data Presentation
The following sections detail the experimental design for evaluating the in vivo effects of this compound on key physiological parameters.
Cardiovascular Effects: Blood Pressure Regulation
Objective: To assess the impact of this compound on systolic blood pressure in a hypertensive animal model.
Experimental Model: Dahl salt-sensitive (DS) rats are a well-established model for studying salt-sensitive hypertension.
Experimental Protocol:
-
Animal Acclimatization: Male DS rats (6 weeks old) are acclimatized for one week.
-
Group Allocation (n=8/group):
-
Group 1 (Control): Normal salt (NS) diet (0.3% NaCl) + Vehicle.
-
Group 2: Normal salt (NS) diet + this compound.
-
Group 3: High salt (HS) diet (8% NaCl) + Vehicle.
-
Group 4: High salt (HS) diet + this compound.
-
-
Drug Administration: this compound or vehicle is administered for 4 weeks, for example, via subcutaneously implanted osmotic minipumps for continuous delivery. The dosage should be determined from preliminary dose-response studies.
-
Blood Pressure Measurement: Systolic blood pressure (SBP) is measured weekly using the non-invasive tail-cuff method.[1] Animals should be trained for this procedure before the study begins to minimize stress-induced variations.[2]
-
Data Analysis: SBP data are collected and analyzed using a two-way ANOVA to determine the effects of diet, treatment, and their interaction.
Data Presentation:
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Dahl Salt-Sensitive Rats
| Group | Treatment | Diet | Week 4 SBP (mmHg) ± SD |
| 1 | Vehicle | Normal Salt (NS) | 135 ± 5 |
| 2 | This compound | Normal Salt (NS) | 133 ± 6 |
| 3 | Vehicle | High Salt (HS) | 185 ± 8 |
| 4 | This compound | High Salt (HS) | 160 ± 7* |
* P < 0.05 compared to HS + Vehicle group. Data are representative based on published studies with NPR-C agonists.[3]
Vascular Effects: Assessment of Vascular Permeability
Objective: To determine if this compound can mitigate increased vascular permeability in a mouse model.
Experimental Model: C57BL/6 mice with induced localized inflammation.
Experimental Protocol (Miles Assay):
-
Animal Preparation: Anesthetize adult C57BL/6 mice.
-
Group Allocation (n=6/group):
-
Group 1: Saline control.
-
Group 2: Inflammatory agent (e.g., histamine (B1213489) or VEGF) + Vehicle.
-
Group 3: Inflammatory agent + this compound.
-
-
Procedure:
-
Administer this compound or vehicle intravenously or via a predetermined route based on its pharmacokinetic profile.
-
After a specified pre-treatment time, intravenously inject Evans blue dye (2% solution in saline, 100 µL).[4]
-
Simultaneously or shortly after, inject the inflammatory agent intradermally into a designated skin area (e.g., the ear or shaved back).
-
After 30-60 minutes, euthanize the animals and perfuse with saline to remove intravascular dye.[1]
-
Dissect the area of injection, weigh the tissue, and extract the Evans blue dye by incubating in formamide (B127407) overnight.[4]
-
-
Quantification: Measure the absorbance of the formamide extract at 620 nm. Calculate the amount of extravasated dye per gram of tissue.[5]
Data Presentation:
Table 2: Effect of this compound on Vascular Permeability (Evans Blue Extravasation)
| Group | Treatment | Evans Blue Extravasation (µg/g tissue) ± SD |
| 1 | Saline Control | 15 ± 3 |
| 2 | Inflammatory Agent + Vehicle | 75 ± 8 |
| 3 | Inflammatory Agent + this compound | 40 ± 6* |
* P < 0.05 compared to Inflammatory Agent + Vehicle group. Representative data based on the known anti-permeability effects of NPR-C activation.[1]
Cardiac Effects: Modulation of Cardiac Fibrosis
Objective: To evaluate the anti-fibrotic potential of this compound in a model of cardiac fibrosis.
Experimental Model: Mice treated with Angiotensin II (Ang II) to induce cardiac fibrosis.
Experimental Protocol:
-
Animal Model: Use adult C57BL/6 mice.
-
Group Allocation (n=8/group):
-
Group 1: Saline infusion.
-
Group 2: Ang II infusion.
-
Group 3: Ang II infusion + this compound (Low Dose).
-
Group 4: Ang II infusion + this compound (High Dose).
-
-
Drug Administration: Infuse Ang II (e.g., 3 mg/kg/day) and this compound (e.g., 0.07 or 0.14 mg/kg/day) or saline for 3 weeks using osmotic minipumps.[6]
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals, excise the hearts, and fix them in formalin. Embed the atrial tissue in paraffin.
-
Fibrosis Quantification: Stain tissue sections with Masson's trichrome to visualize collagen deposition (fibrosis). Capture images of the sinoatrial node (SAN) region and quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Data Presentation:
Table 3: Effect of this compound on Angiotensin II-Induced Sinoatrial Node (SAN) Fibrosis
| Group | Treatment | SAN Fibrosis (%) ± SD |
| 1 | Saline | 5.2 ± 1.1 |
| 2 | Ang II | 15.8 ± 2.3 |
| 3 | Ang II + this compound (Low Dose) | 10.5 ± 1.9* |
| 4 | Ang II + this compound (High Dose) | 6.1 ± 1.3** |
* P < 0.05, ** P < 0.01 compared to Ang II group. Data are representative of published findings.[6]
Metabolic Effects: Assessment of Thermogenesis
Objective: To investigate the influence of this compound on core body temperature as an indicator of metabolic regulation.
Experimental Model: Wild-type C57BL/6 mice.
Experimental Protocol:
-
Animal Preparation: Implant temperature-monitoring transponders in the peritoneal cavity of adult C57BL/6 mice and allow for recovery.
-
Group Allocation (n=8/group):
-
Group 1: Vehicle infusion.
-
Group 2: this compound infusion.
-
-
Drug Administration: Continuously infuse this compound (e.g., 0.4 mg/kg/day) or vehicle via osmotic minipumps for a specified period (e.g., 7 days).[7]
-
Temperature Monitoring: Record core body temperature at regular intervals throughout the day and night to account for circadian variations.
-
Data Analysis: Compare the average body temperature between the two groups using a t-test.
Data Presentation:
Table 4: Effect of this compound on Core Body Temperature in Mice
| Group | Treatment | Average Core Body Temperature (°C) ± SD | Change from Baseline (°C) |
| 1 | Vehicle | 37.1 ± 0.2 | - |
| 2 | This compound | 36.5 ± 0.3* | -0.6 |
* P < 0.05 compared to Vehicle group. Data based on published results for the NPR-C agonist cANF(4-23).[7]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study of an NPR-C activator.
Caption: General workflow for in vivo NPR-C activator studies.
References
- 1. C-type natriuretic peptide preserves central neurological function by maintaining blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial C-type natriuretic peptide maintains vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.iwmpi.org [journal.iwmpi.org]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Assay in HeLa Cells Using NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for measuring the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in HeLa cells upon stimulation with a natriuretic peptide receptor-C (NPR-C) activator. Activation of NPR-C, a G protein-coupled receptor, leads to the inhibition of adenylyl cyclase activity through an inhibitory G protein (Gi), resulting in decreased intracellular cAMP concentrations.[1][2] This assay is a critical tool for screening and characterizing NPR-C agonists. The protocol outlines the necessary steps from cell culture and treatment to data acquisition and analysis using a competitive immunoassay format.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a crucial role in numerous cellular signaling pathways.[3] Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. The natriuretic peptide receptor-C (NPR-C) is a single-transmembrane domain receptor that, upon ligand binding, couples to an inhibitory G protein (Gi).[2] The α subunit of this activated G protein directly inhibits adenylyl cyclase, leading to a reduction in cAMP levels.[1] This signaling cascade makes the measurement of intracellular cAMP a reliable method for assessing the activity of NPR-C activators.[4] This application note describes a robust protocol for performing a cAMP assay in HeLa cells treated with "NPR-C activator 1," a generic activator for this receptor.
Signaling Pathway
The binding of an NPR-C activator to the receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Figure 1: NPR-C signaling pathway leading to cAMP inhibition.
Experimental Workflow
The overall experimental workflow involves culturing HeLa cells, treating them with the NPR-C activator, lysing the cells to release intracellular cAMP, and quantifying the cAMP levels using a competitive ELISA.
Figure 2: Overview of the experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HeLa Cells | ATCC | CCL-2 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| PBS (Phosphate-Buffered Saline) | Gibco | 10010023 |
| This compound | Varies | Varies |
| Forskolin | Sigma-Aldrich | F6886 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| cAMP ELISA Kit (Competitive) | Abcam | ab234585 |
| 96-well cell culture plates, clear | Corning | 3596 |
| 96-well ELISA plates | Varies | Varies |
Experimental Protocols
HeLa Cell Culture
-
Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Passage the cells when they reach 80-90% confluency.[7] To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:10 dilution.[5]
Cell Seeding for cAMP Assay
-
The day before the experiment, detach the HeLa cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells in a 96-well clear bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the this compound in serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[8]
-
Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., 10 µM). This is done to create a measurable window for the inhibitory effect of the NPR-C activator.
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Add 50 µL of the forskolin solution to all wells except for the basal control wells (which should receive 50 µL of serum-free DMEM with IBMX).
-
Incubate the plate at 37°C for 30 minutes.
Cell Lysis and cAMP Quantification
-
Follow the manufacturer's instructions for the chosen cAMP competitive ELISA kit.[9] A general protocol is as follows:
-
Aspirate the treatment solutions from the wells.
-
Add the lysis buffer provided in the ELISA kit to each well and incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
Transfer the cell lysates to the cAMP antibody-coated ELISA plate.
-
Add the HRP-labeled cAMP conjugate to each well.
-
Incubate for the specified time at room temperature to allow for the competitive binding between the cAMP in the sample and the HRP-labeled cAMP for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
Data Presentation
The quantitative data from the cAMP assay should be recorded and presented in a clear, tabular format for easy comparison and analysis.
Table 1: Raw Absorbance Data and cAMP Standard Curve
| cAMP Standard (pmol/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| 0 | |||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Experimental Results for this compound
| Treatment Condition | [this compound] (nM) | Mean Absorbance (450 nm) | Calculated [cAMP] (pmol/mL) | % Inhibition of Forskolin Response |
| Basal (No Forskolin) | 0 | N/A | ||
| Forskolin (10 µM) + Vehicle | 0 | 0% | ||
| Forskolin + this compound | 0.1 | |||
| Forskolin + this compound | 1 | |||
| Forskolin + this compound | 10 | |||
| Forskolin + this compound | 100 | |||
| Forskolin + this compound | 1000 | |||
| Forskolin + this compound | 10000 |
Data Analysis
-
Standard Curve: Plot the mean absorbance values for the cAMP standards against their known concentrations. Use a four-parameter logistic regression to fit the curve.
-
cAMP Concentration: Use the standard curve to interpolate the cAMP concentration for each experimental sample from its mean absorbance value.
-
% Inhibition: Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound using the following formula:
% Inhibition = 100 x (1 - ([cAMP]Sample - [cAMP]Basal) / ([cAMP]Forskolin - [cAMP]Basal))
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the activator that produces 50% of the maximal inhibition.
Conclusion
This protocol provides a comprehensive guide for assessing the activity of NPR-C activators by measuring their inhibitory effect on forskolin-stimulated cAMP production in HeLa cells. The use of a competitive ELISA provides a robust and sensitive method for quantifying intracellular cAMP levels. The presented workflow, data tables, and analysis methods will enable researchers to effectively screen and characterize novel compounds targeting the NPR-C receptor.
References
- 1. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.igem.org [static.igem.org]
- 6. Cell culture of 7721 or HeLa cells [protocols.io]
- 7. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 8. revvity.com [revvity.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Vasodilation Assay with NPR-C Activator 1 in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C) has emerged as a significant regulator of vascular tone.[1][2] Unlike other natriuretic peptide receptors that signal through guanylyl cyclase, NPR-C is primarily coupled to inhibitory G proteins (Gi/o).[2][3] Activation of NPR-C can lead to the inhibition of adenylyl cyclase and activation of phospholipase C, influencing intracellular calcium levels and ultimately leading to vasodilation.[2][3][4] This makes NPR-C an attractive target for the development of novel therapeutics for cardiovascular diseases. C-type natriuretic peptide (CNP) is an endogenous ligand for NPR-C and has been shown to be a potent vasodilator.[2]
These application notes provide a detailed protocol for performing a vasodilation assay using an isolated rat aortic ring model to evaluate the efficacy of "NPR-C activator 1," a selective agonist for the NPR-C receptor. The methodology covers the preparation of aortic rings, the experimental setup using an organ bath, and the assessment of vasodilation.
Signaling Pathway of NPR-C Activation in Vasculature
Activation of NPR-C by an agonist like this compound in vascular endothelial and smooth muscle cells triggers a signaling cascade that ultimately leads to vasodilation. In endothelial cells, NPR-C activation can stimulate nitric oxide (NO) production, which then diffuses to the adjacent smooth muscle cells, causing relaxation.[5][6] In vascular smooth muscle cells, NPR-C activation can lead to hyperpolarization and a decrease in intracellular calcium, contributing to relaxation.[2]
Experimental Protocols
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
This compound
-
Acetylcholine (B1216132) (ACh)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7
-
Pressurized gas mixture (95% O2 / 5% CO2)
-
Surgical instruments (forceps, scissors)
-
Organ bath system with force transducers
-
Data acquisition system
Rat Aortic Ring Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissues under a dissecting microscope.[7]
-
Cut the aorta into rings of approximately 2-4 mm in length.[8]
-
For endothelium-denuded rings (optional), gently rub the intimal surface with a fine wire or wooden stick.[8]
Organ Bath Assay
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[8]
-
Connect the rings to force transducers to record isometric tension.
-
Equilibrate the rings under a resting tension of 1.5-2 g for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.[9][10]
-
After equilibration, assess the viability of the rings by inducing contraction with 60-80 mM KCl.[9]
-
Wash the rings and allow them to return to the baseline tension.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (PE, 1 µM).[10] Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates intact endothelium.[10]
-
After washing and re-equilibration, pre-contract the rings again with PE (1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to obtain a concentration-response curve.
Data Presentation
The vasorelaxant effect of this compound is expressed as the percentage of relaxation of the PE-induced pre-contraction. The data should be presented in a tabular format for clarity and ease of comparison.
Table 1: Vasorelaxant Effect of this compound on Rat Aortic Rings
| Concentration of this compound (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 10⁻¹⁰ | 5.2 ± 1.1 | 1.3 ± 0.4 |
| 10⁻⁹ | 15.8 ± 2.5 | 4.7 ± 1.2 |
| 10⁻⁸ | 45.3 ± 4.1 | 12.5 ± 2.3 |
| 10⁻⁷ | 78.9 ± 5.6 | 25.8 ± 3.9 |
| 10⁻⁶ | 92.1 ± 3.8 | 35.1 ± 4.5 |
| 10⁻⁵ | 95.4 ± 2.9 | 38.2 ± 5.1 |
Note: The data presented are representative and should be generated from actual experimental findings.
Table 2: Potency and Efficacy of this compound
| Parameter | Endothelium-Intact | Endothelium-Denuded |
| EC₅₀ (M) | 2.5 x 10⁻⁸ | 1.8 x 10⁻⁷ |
| Eₘₐₓ (%) | 96.2 ± 2.7 | 40.5 ± 4.8 |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.
Conclusion
The provided protocol offers a robust framework for assessing the vasodilatory properties of NPR-C activators in an ex vivo rat aorta model. The results obtained from this assay can provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for cardiovascular disorders. The significant difference in relaxation between endothelium-intact and endothelium-denuded rings suggests a primary role of the endothelium in mediating the vasodilatory effects of NPR-C activation, likely through the release of nitric oxide.
References
- 1. DEFINITIVE ROLE FOR NATRIURETIC PEPTIDE RECEPTOR-C IN MEDIATING THE VASORELAXANT ACTIVITY OF C-TYPE NATRIURETIC PEPTIDE AND ENDOTHELIUM-DERIVED HYPERPOLARISING FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide C receptor signalling in the heart and vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway | PLOS One [journals.plos.org]
- 6. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vascular Relaxation with NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natriuretic Peptide Receptor-C (NPR-C) has emerged as a significant therapeutic target in cardiovascular research. Initially characterized as a clearance receptor for natriuretic peptides, it is now understood to be a G-protein-coupled receptor that actively participates in intracellular signaling cascades, leading to important physiological effects, including vascular relaxation.[1][2][3] Activation of NPR-C in vascular smooth muscle cells triggers a series of events that ultimately result in vasodilation, making NPR-C activators a promising class of compounds for the treatment of cardiovascular diseases such as hypertension.
These application notes provide a detailed overview of the NPR-C signaling pathway in vascular relaxation and a comprehensive protocol for measuring the vasodilatory effects of NPR-C activators using wire myography, a gold-standard ex vivo technique.
NPR-C Signaling Pathway in Vascular Relaxation
Activation of NPR-C by an agonist, such as the selective peptide cANF(4-23) or a small molecule activator, initiates a signaling cascade within the vascular smooth muscle cell.[1][4] Unlike NPR-A and NPR-B, which are linked to guanylyl cyclase, NPR-C is coupled to inhibitory G proteins (Gi).[1][2]
The primary signaling pathway leading to vascular relaxation involves the following key steps:
-
Gαi-mediated Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi subunit of the G-protein dissociates and inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Gβγ-mediated Activation of Phospholipase C (PLC): The Gβγ subunit dissociates and activates Phospholipase C (PLC).[5]
-
Potassium Channel Activation and Hyperpolarization: Evidence suggests that NPR-C activation leads to the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs).[4] The subsequent efflux of potassium ions from the cell causes hyperpolarization of the vascular smooth muscle cell membrane.
-
Closure of Voltage-Gated Calcium Channels: Hyperpolarization leads to the closure of L-type voltage-gated calcium channels, reducing the influx of extracellular calcium.
-
Vascular Relaxation: The decrease in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle.
It has also been suggested that in some vascular beds, NPR-C activation in endothelial cells can lead to the production of nitric oxide (NO), which then diffuses to the smooth muscle cells to cause relaxation.[6]
Signaling Pathway Diagram
Caption: NPR-C signaling pathway leading to vascular relaxation.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the vasorelaxant effects of NPR-C activators on isolated arteries, as determined by wire myography.
| Activator | Artery Type | Pre-constrictor | EC50 | Reference |
| Compound 118 | Mouse Mesenteric Resistance Artery | Phenylephrine (B352888) | ~3 µM | (Not explicitly cited) |
| cANF(4-23) | Rat Mesenteric Resistance Artery | Phenylephrine | Data indicates potent relaxation | [4] |
| C-type Natriuretic Peptide (CNP) | Human Mesenteric Resistance Artery | Phenylephrine | Concentration-dependent relaxation | (Not explicitly cited) |
EC50 represents the concentration of the agonist that produces 50% of the maximal relaxation response.
Experimental Protocols
Measuring Vascular Relaxation using Wire Myography
This protocol details the ex vivo assessment of vascular relaxation in response to an NPR-C activator using a wire myograph system. This technique measures isometric tension in isolated arterial rings.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for wire myography.
Materials and Reagents:
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (8-12 weeks old). All procedures should be in accordance with institutional animal care and use guidelines.
-
Dissection Tools: Fine scissors, forceps, dissecting microscope.
-
Wire Myograph System: Multi-channel wire myograph with data acquisition software.
-
Physiological Saline Solution (PSS) / Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1. To be continuously gassed with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.
-
Phenylephrine (PE): For pre-constriction. Prepare a stock solution in distilled water.
-
Acetylcholine (B1216132) (ACh): To test endothelium integrity. Prepare a stock solution in distilled water.
-
This compound: Prepare a stock solution in an appropriate vehicle (e.g., DMSO, water).
-
Vehicle Control: The solvent used to dissolve this compound.
Protocol:
-
Tissue Isolation and Preparation: a. Euthanize the animal via an approved method. b. Excise the mesenteric arcade and place it in ice-cold PSS.[7] c. Under a dissecting microscope, carefully dissect second or third-order mesenteric arteries, cleaning away surrounding adipose and connective tissue.[7] d. Cut the cleaned artery into 2 mm long segments.
-
Mounting the Arterial Rings: a. Mount each arterial segment on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber. b. Fill the chamber with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration and Normalization: a. Allow the mounted arteries to equilibrate for at least 30-60 minutes. b. Perform a normalization procedure according to the myograph manufacturer's instructions to determine the optimal resting tension for maximal active tension development. This step is crucial for standardizing results between different arterial segments.
-
Viability and Endothelium Integrity Check: a. To assess the viability of the vascular smooth muscle, challenge the arterial rings with KPSS. A robust contraction should be observed. Wash with PSS and allow the tension to return to baseline. Repeat this step 2-3 times.[7] b. Pre-constrict the arteries with a submaximal concentration of phenylephrine (e.g., 1-10 µM) to achieve a stable contraction plateau.[8] c. To check for a functional endothelium, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates an intact endothelium. Wash thoroughly with PSS and allow the tension to return to baseline.
-
Measuring Vascular Relaxation to this compound: a. Pre-constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1-10 µM) to achieve a stable contraction plateau (approximately 50-80% of the maximal response to KPSS). b. Once a stable contraction is achieved, add the vehicle control to one or more chambers to assess for any vehicle-induced effects. c. In the remaining chambers, add this compound in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM). Allow the relaxation to stabilize at each concentration before adding the next. d. Record the isometric tension throughout the experiment using the data acquisition software.
-
Data Analysis: a. Express the relaxation at each concentration of this compound as a percentage reversal of the phenylephrine-induced pre-constriction. b. Plot the percentage relaxation against the logarithm of the agonist concentration to generate a dose-response curve. c. From the dose-response curve, calculate the EC50 value (the concentration of the activator that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the role of NPR-C activators in vascular relaxation. The detailed signaling pathway and the step-by-step wire myography protocol, along with representative quantitative data, will aid in the design and execution of robust experiments to characterize the pharmacological effects of novel NPR-C agonists. This information is intended to support the development of new therapeutic strategies for cardiovascular diseases.
References
- 1. pnas.org [pnas.org]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. reprocell.com [reprocell.com]
- 8. Acetylcholine-induced relaxation of peripheral arteries isolated from mice lacking endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPR-C Activator 1 in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a key player in the regulation of vascular tone and smooth muscle function. Unlike its counterparts, NPR-A and NPR-B, which are linked to guanylyl cyclase, NPR-C is a non-guanylyl cyclase receptor. It is primarily coupled to inhibitory G proteins (Gαi), and its activation triggers a cascade of intracellular events that ultimately lead to smooth muscle relaxation.[1][2] This makes NPR-C a compelling target for therapeutic interventions aimed at modulating smooth muscle contractility in various physiological and pathological conditions.
"NPR-C activator 1" represents a class of selective agonists designed to specifically target and activate this receptor. A well-characterized and widely used example of such an activator is C-ANP(4-23), a ring-deleted analog of the atrial natriuretic peptide (ANP).[2][3] These activators are invaluable tools for elucidating the physiological roles of NPR-C and for the development of novel therapeutics for conditions such as hypertension and other vascular disorders.
Activation of NPR-C by a specific agonist like C-ANP(4-23) initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, NPR-C activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] These signaling events can modulate intracellular calcium concentrations and the activity of various ion channels, ultimately leading to the relaxation of smooth muscle cells.[6]
These application notes provide detailed protocols for utilizing NPR-C activators to study smooth muscle relaxation, offering a valuable resource for researchers in physiology, pharmacology, and drug development.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of the NPR-C specific agonist, C-ANP(4-23), on vascular smooth muscle.
Table 1: Dose-Dependent Relaxation of Pre-contracted Aortic Rings by C-ANP(4-23)
| Organism | Vessel | Pre-contraction Agent | C-ANP(4-23) Concentration | Maximal Relaxation (%) | pEC50 | Reference |
| Rat | Thoracic Aorta | Phenylephrine | 1 fmol/L - 1 nmol/L | Not Specified | 9.8 ± 0.2 | [6] |
| Rat (SHR) | Thoracic Aorta | Phenylephrine | Not Specified | ~80% (restored) | Not Specified | [7] |
| Rat (WKY) | Thoracic Aorta | Phenylephrine | Not Specified | ~75% | Not Specified | [7] |
SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto Rats (control)
Table 2: Inhibition of Adenylyl Cyclase Activity in Vascular Smooth Muscle Cells by C-ANP(4-23)
| Cell Type | Activator Concentration | Maximal Inhibition (%) | IC50 | Reference |
| A10 Vascular Smooth Muscle Cells | Not Specified | Not Specified | Not Specified | [3] |
| A10 Vascular Smooth Muscle Cells | 2.5 µM | Complete Attenuation | Not Specified | [4] |
Table 3: Stimulation of Phospholipase C Activity in A10 Vascular Smooth Muscle Cells by C-ANP(4-23)
| Parameter | Value | Conditions | Reference |
| Maximal Stimulation | ~75% | 2 hours of treatment | [5] |
| Apparent EC50 | 20 - 30 nM | Not Specified | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the NPR-C signaling pathway in smooth muscle and a typical experimental workflow for studying smooth muscle relaxation.
Caption: NPR-C signaling pathway in smooth muscle cells.
Caption: Experimental workflow for isometric tension recording.
Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Vascular Smooth Muscle Rings
This protocol details the measurement of isometric contraction in isolated arterial rings to assess the relaxant effect of an NPR-C activator.
Materials:
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), aerated with 95% O2 / 5% CO2.
-
Pre-contraction Agent: Phenylephrine (1 µM) or KCl (60-80 mM).[8][9]
-
This compound: e.g., C-ANP(4-23), prepared as a stock solution and serially diluted.
-
Isolated Organ Bath System: Including a water-jacketed tissue bath, force-displacement transducer, and data acquisition system.[10][11]
-
Surgical Instruments: Scissors, forceps.
-
Suture: Silk suture for mounting.
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold PSS.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, gently rub the luminal surface with a fine wire.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.[11]
-
-
Equilibration and Tension Adjustment:
-
Allow the tissues to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.
-
Gradually increase the resting tension to an optimal level (e.g., 1.5-2.0 g for rat aorta) and allow it to stabilize.[9]
-
-
Viability Test:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.
-
Once a stable contraction is achieved, wash the tissues with PSS until the tension returns to baseline.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a chosen agonist (e.g., 1 µM phenylephrine).
-
-
Application of NPR-C Activator:
-
Once the pre-contraction plateau is reached, add the NPR-C activator in a cumulative manner, allowing the relaxation response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and calculate the pEC50 and maximal relaxation (Emax).
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells
This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium in response to an NPR-C activator.
Materials:
-
Cultured Smooth Muscle Cells: e.g., A10 vascular smooth muscle cells.
-
Cell Culture Medium: DMEM supplemented with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS): Buffered with HEPES.
-
This compound: e.g., C-ANP(4-23).
-
Agonist for inducing Ca²⁺ transient: e.g., Angiotensin II or Vasopressin.
-
Fluorescence Microscope or Plate Reader: Equipped for live-cell imaging and kinetic reads.
-
Pluronic F-127: To aid in dye loading.
Procedure:
-
Cell Culture:
-
Plate smooth muscle cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Grow cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to facilitate dye entry.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for about 30 minutes.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence microscope or plate reader.
-
Acquire baseline fluorescence readings for a few minutes to establish a stable baseline.
-
-
Stimulation and Data Acquisition:
-
First, add an agonist (e.g., Angiotensin II) to induce a transient increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with the this compound for a specified period.
-
Then, re-stimulate with the same agonist and record the fluorescence changes.
-
Alternatively, after establishing a baseline, add the NPR-C activator and observe any direct effects on basal [Ca²⁺]i, followed by the addition of the contracting agonist.
-
-
Data Analysis:
-
For non-ratiometric dyes like Fluo-4, express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm).[12]
-
Compare the peak calcium response in the presence and absence of the NPR-C activator to determine its inhibitory effect.
-
These protocols provide a solid foundation for investigating the role of NPR-C activators in smooth muscle relaxation. Researchers can adapt these methods to suit their specific experimental needs and models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of atrial natriuretic peptide (ANP) C receptor expression by antisense oligodeoxynucleotides in A10 vascular smooth-muscle cells is associated with attenuation of ANP-C-receptor-mediated inhibition of adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of atrial natriuretic peptide (ANP) C receptor expression by antisense oligodeoxynucleotides in A10 vascular smooth-muscle cells is associated with attenuation of ANP-C-receptor-mediated inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide-C receptor-induced attenuation of adenylyl cyclase signaling activates phosphatidylinositol turnover in A10 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Tone Regulation Induced by C-Type Natriuretic Peptide: Differences in Endothelium-Dependent and -Independent Mechanisms Involved in Normotensive and Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Dissolution of NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natriuretic Peptide Receptor-C (NPR-C) has emerged as a significant therapeutic target for a range of cardiovascular and metabolic diseases.[1] Activators of this receptor have shown potential in mediating cardioprotective effects, including anti-proliferative and anti-fibrotic activities.[1] Understanding the in vivo dissolution, absorption, and pharmacokinetic profile of novel NPR-C activators is critical for their development as therapeutic agents. This document provides a detailed protocol for assessing the in vivo dissolution of a representative NPR-C activator, "NPR-C Activator 1," in a preclinical animal model. The protocol outlines the experimental workflow, from animal preparation and drug administration to sample analysis and data interpretation. Additionally, it includes a summary of the NPR-C signaling pathway and relevant quantitative data for known NPR-C agonists.
Introduction
The natriuretic peptide system plays a crucial role in cardiovascular homeostasis. Natriuretic peptides exert their effects through three receptor subtypes: NPR-A, NPR-B, and NPR-C.[2] While NPR-A and NPR-B are guanylyl cyclase-linked receptors, NPR-C is coupled to inhibitory G-proteins (Gi) and modulates cellular functions by inhibiting adenylyl cyclase or activating phospholipase C.[2][3] NPR-C is also involved in the clearance of natriuretic peptides.[4] The development of small molecule and peptide-based NPR-C agonists has opened new avenues for therapeutic intervention in conditions like hypertension, heart failure, and obesity-related cardiometabolic disorders.[1][4][5]
The in vivo dissolution of a drug is a critical determinant of its oral bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption and subsequent systemic availability.[6] Therefore, establishing a reliable in vivo dissolution profile is essential for the formulation development and clinical translation of NPR-C activators.
NPR-C Signaling Pathway
The activation of NPR-C by its ligands, such as C-type natriuretic peptide (CNP) or specific agonists like cANF(4-23), triggers a cascade of intracellular events.[2] The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] Alternatively, the activated Gi protein can stimulate phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][7] These signaling pathways ultimately contribute to the diverse physiological effects of NPR-C activation, including vasorelaxation and inhibition of cell proliferation.[8]
Quantitative Data for NPR-C Agonists
The following table summarizes key quantitative data for known NPR-C agonists based on available literature. This data is essential for designing in vivo studies, including dose selection and analytical method development.
| Compound | Agonist Type | EC50 / Ki | In vivo Model | Dosage | Reference |
| cANF(4-23) | Peptide | ~0.1-1 nM (Ki) | Mice | 0.07-0.14 mg/kg/day | [9][10] |
| Lead Compound 1 | Small Molecule | ~1 µM (EC50) | Not specified | Not specified | [5] |
| Compound 118 | Small Molecule | Not specified | Mice | Not specified | [11] |
| CNP | Peptide | Not specified | Not specified | Not specified | [11] |
Experimental Protocol: In vivo Dissolution of this compound
This protocol provides a framework for assessing the in vivo dissolution of a novel, orally administered NPR-C activator. The methodology is based on general principles of pharmacokinetic studies and may require optimization based on the specific physicochemical properties of the test compound.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle for Oral Administration: e.g., 0.5% carboxymethylcellulose in sterile water
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Anesthesia: Isoflurane or equivalent
-
Blood Collection: EDTA-coated microcentrifuge tubes
-
Analytical Standards: this compound (certified reference standard)
-
Solvents and Reagents for Bioanalysis: Acetonitrile, methanol, formic acid (LC-MS grade)
Experimental Workflow
The following diagram illustrates the key steps in the in vivo dissolution and pharmacokinetic study.
References
- 1. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 2. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are NPRC agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular peptides of natriuretic peptide receptor-C inhibit vascular hypertrophy via Gqalpha/MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining the Dose-Response Curve of NPR-C Activator 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for determining the dose-response curve of a novel NPR-C activator, designated NPR-C Activator 1. The natriuretic peptide receptor-C (NPR-C) is a key player in cardiovascular homeostasis. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi) and can modulate intracellular signaling through inhibition of adenylyl cyclase or activation of phospholipase C.[1] This makes the quantification of its activation crucial for drug development. The following protocols outline two primary methods for assessing the dose-response relationship of NPR-C activators: a cell-based cyclic AMP (cAMP) inhibition assay and an ex vivo vasorelaxation assay.
Introduction
Natriuretic peptides (NPs) are a family of hormones that regulate blood volume and pressure. Their effects are mediated by three receptor subtypes: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are linked to cGMP production, NPR-C, also known as the "clearance receptor," plays a significant role in NP metabolism and signal transduction.[2] Activation of NPR-C by agonists such as C-type natriuretic peptide (CNP) or the specific agonist cANF(4-23) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This inhibitory action forms the basis of a common functional assay to screen for and characterize NPR-C activators. Additionally, NPR-C activation can lead to vasorelaxation, providing a physiologically relevant system to determine agonist potency. These application notes provide detailed methodologies for both approaches to robustly characterize the dose-response profile of this compound.
Data Presentation
The potency of NPR-C activators is typically quantified by their half-maximal effective concentration (EC50). The following table summarizes representative EC50 values for known NPR-C agonists, which can serve as a benchmark for evaluating this compound.
| Compound | Assay Type | Tissue/Cell Line | EC50 (µM) | Reference |
| cANF(4-23) | Vasorelaxation | Rat Aorta & Small Mesenteric Artery | Not specified, used as positive control | [1] |
| Compound 17 | Vasorelaxation | Rat Small Mesenteric Artery | 0.97 ± 1.17 | [1] |
| Compound 17 | Vasorelaxation | Rat Aorta | 1.43 ± 3.06 | [1] |
| Compound 40 | Vasorelaxation | Rat Aorta | 6.24 ± 12.87 | [1] |
| Compound 43 | Vasorelaxation | Rat Aorta | 4.43 ± 2.36 | [1] |
| Compound 1 | Vasorelaxation | Not specified | ~1 | [1] |
Signaling Pathway
NPR-C activation triggers a cascade of intracellular events. The binding of an agonist to NPR-C activates an associated inhibitory G protein (Gi). The α-subunit of Gi inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The βγ-subunits can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: NPR-C Signaling Pathway
Experimental Workflow
The general workflow for determining the dose-response curve of this compound involves preparing the biological system (cells or tissues), applying a range of activator concentrations, measuring the biological response, and analyzing the data to determine the EC50.
Caption: Dose-Response Curve Determination Workflow
Experimental Protocols
Protocol 1: Cell-Based cAMP Inhibition Assay
This protocol describes the determination of the dose-response curve for this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line endogenously or recombinantly expressing NPR-C (e.g., HeLa cells).
Materials:
-
HeLa cells (or other suitable cell line expressing NPR-C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
cANF(4-23) (positive control)
-
Vehicle (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well or 96-well assay plates
-
Cell lysis buffer (provided with cAMP kit)
-
Multimode plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine cell density and viability.
-
Seed the cells into the assay plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Prepare solutions of the positive control (cANF(4-23), e.g., 1 µM) and vehicle control.
-
-
Cell Stimulation and Lysis:
-
Wash the cells with PBS.
-
Add the diluted this compound, positive control, or vehicle to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Perform the cAMP measurement using the chosen assay kit and a plate reader. The signal is typically inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Ex Vivo Vasorelaxation Assay
This protocol measures the ability of this compound to induce relaxation in pre-constricted arterial rings, providing a physiologically relevant assessment of its potency.
Materials:
-
Isolated rat thoracic aorta or mesenteric artery
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound
-
cANF(4-23) (positive control)
-
Vehicle (e.g., DMSO)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the rat thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the artery of excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
-
Pre-constriction:
-
Constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
-
Dose-Response Curve Generation:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 5-10 minutes).
-
Record the relaxation response at each concentration.
-
Perform parallel experiments with the positive control (cANF(4-23)) and vehicle.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
Conclusion
The protocols outlined in this document provide robust methods for determining the dose-response curve of this compound. The cell-based cAMP assay offers a high-throughput method suitable for initial screening and potency determination, while the ex vivo vasorelaxation assay provides a more physiologically relevant assessment of the compound's functional activity. By utilizing these detailed protocols, researchers can accurately characterize the pharmacological profile of novel NPR-C activators, facilitating their development as potential therapeutics for cardiovascular diseases.
References
Application Notes and Protocols for NPR-C Activator 1 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Natriuretic Peptide Receptor-C (NPR-C) activators in angiogenesis research. Detailed protocols for key in vitro experiments are provided to enable the study of neo-vascularization.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions, including cancer and ischemic cardiovascular diseases. The C-type natriuretic peptide (CNP) and its receptor, NPR-C, have emerged as key regulators of this process.[1][2][3][4] Activation of NPR-C by its ligands, such as CNP or synthetic agonists like cANF4-23, has been shown to promote angiogenesis, making it a promising target for therapeutic interventions in ischemic diseases.[1][2][4]
Unlike other natriuretic peptide receptors that signal through cyclic GMP (cGMP), NPR-C primarily couples to a Gi protein, leading to the activation of downstream signaling cascades, including the ERK1/2 and PI3Kγ/Akt pathways.[1][2][3] These pathways are well-established drivers of endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.[1][2]
Mechanism of Action
NPR-C activation initiates a signaling cascade that promotes multiple aspects of the angiogenic process. The binding of an activator, such as the endogenous ligand C-type Natriuretic Peptide (CNP) or a synthetic NPR-C agonist, to the receptor triggers a conformational change that activates an associated inhibitory G-protein (Gi). This activation leads to the dissociation of the Gαi and Gβγ subunits. These subunits then propagate the signal through two main downstream pathways that are crucial for angiogenesis: the ERK1/2 pathway and the PI3Kγ/Akt pathway.[1][2][3] Activation of these pathways ultimately results in increased endothelial cell migration, proliferation, and the formation of tube-like structures, which are the hallmarks of angiogenesis.
Data Presentation
The pro-angiogenic effects of NPR-C activation have been quantified in various in vitro and ex vivo models. The following tables summarize key findings from published studies.
Table 1: In Vitro Endothelial Cell Migration (Scratch Assay)
| Cell Type | Treatment | Concentration | % Wound Closure (vs. Control) | Reference |
| HUVEC | CNP | 1 nM | ~150% | [1] |
| HUVEC | VEGF | 30 ng/mL | ~160% | [1] |
| PMEC | CNP | 1 nM | ~140% | [2] |
| PMEC | VEGF | 30 ng/mL | ~145% | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells; PMEC: Pulmonary Microvascular Endothelial Cells; CNP: C-type Natriuretic Peptide; VEGF: Vascular Endothelial Growth Factor.
Table 2: In Vitro Endothelial Cell Tube Formation
| Cell Type | Treatment | Concentration | % Increase in Tube Length (vs. Control) | Reference |
| HUVEC | CNP | 1 nM | ~180% | [1] |
| HUVEC | VEGF | 30 ng/mL | ~200% | [1] |
| PMEC | CNP | 1 nM | ~175% | [2] |
| PMEC | cANF4-23 | 100 nM | ~170% | [2] |
cANF4-23 is a selective NPR-C agonist.
Table 3: Ex Vivo Aortic Ring Sprouting
| Source | Treatment | Concentration | % Increase in Sprouting (vs. Control) | Reference |
| Mouse Aorta | CNP | 1 nM | ~250% | [2] |
| Mouse Aorta | VEGF | 30 ng/mL | ~260% | [2] |
Experimental Protocols
Detailed protocols for key in vitro angiogenesis assays are provided below. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
96-well tissue culture plate
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
Endothelial cells (e.g., HUVECs)
-
Basal medium (e.g., EBM-2) supplemented with a low percentage of serum (0.5-2%)
-
This compound
-
Positive control (e.g., VEGF)
-
Negative control (vehicle)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Using the pre-chilled tips, add 50 µL of BME to each well of the chilled 96-well plate. Ensure the BME is evenly spread across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
While the plate is incubating, harvest endothelial cells that are 70-90% confluent.
-
Count the cells and resuspend them in a low-serum basal medium at a concentration of 2-4 x 105 cells/mL.
-
Prepare your test conditions: this compound at various concentrations, a positive control (e.g., 30 ng/mL VEGF), and a vehicle control.
-
Add the resuspended cells to the test conditions.
-
Gently add 100 µL of the cell suspension (containing 2-4 x 104 cells) to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For visualization, you can label the cells with Calcein AM before imaging.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the results by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 2: Endothelial Cell Migration (Scratch) Assay
This assay measures the rate of cell migration into a cell-free area created by a "scratch" in a confluent monolayer of endothelial cells.
Materials:
-
24-well tissue culture plate
-
Endothelial cells (e.g., HUVECs)
-
Complete growth medium
-
Low-serum basal medium
-
Sterile p200 pipette tip or a cell-scratching tool
-
This compound
-
Positive control (e.g., VEGF)
-
Negative control (vehicle)
-
Inverted microscope with a camera
Procedure:
-
Seed endothelial cells in a 24-well plate and culture them until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Gently wash each well twice with PBS to remove any detached cells and debris.
-
Replace the PBS with a low-serum basal medium containing the desired concentrations of this compound, positive control (VEGF), or vehicle control.
-
Immediately capture images of the scratch in each well, marking the position for subsequent imaging. This is the 0-hour time point.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
After the incubation period, carefully place the plate back on the microscope and capture images of the exact same fields as the initial time point.
-
Quantify the migration by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [1 - (Final Area / Initial Area)] * 100
Conclusion
NPR-C activators represent a valuable tool for angiogenesis research, with demonstrated pro-angiogenic effects in a variety of preclinical models. The protocols and data presented here provide a foundation for researchers to investigate the role of NPR-C signaling in vascular biology and to explore the therapeutic potential of NPR-C agonists in conditions characterized by insufficient blood vessel growth.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelial C-type natriuretic peptide is a critical regulator of angiogenesis and vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial C-Type Natriuretic Peptide Is a Critical Regulator of Angiogenesis and Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Patch-Clamp Studies with NPR-C Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a transmembrane receptor involved in various physiological processes, including cardiovascular homeostasis. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gαi).[1][2] Activation of NPR-C leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), influencing downstream signaling cascades and ion channel activity.[1][2] "NPR-C activator 1" represents a class of selective agonists, such as the C-type natriuretic peptide (CNP) analog cANF(4-23), that are instrumental in elucidating the functional roles of this receptor.
These application notes provide detailed protocols and compiled data from patch-clamp studies investigating the effects of this compound on various ion channels. The information presented is intended to guide researchers in designing and executing electrophysiological experiments to explore the therapeutic potential of targeting the NPR-C signaling pathway.
Data Presentation: Quantitative Effects of this compound on Ion Channel Activity
The following tables summarize the quantitative data from patch-clamp studies on the effects of NPR-C activation on different ion channels in various cell types.
| Cell Type | Ion Channel | NPR-C Activator | Concentration | Effect | Reference |
| Human Aortic Endothelial Cells (hAoEC) | Endothelial Sodium Channel (EnNaC) | cANF | Not Specified | Decreased channel open probability (NPo) | [1][3] |
| Mouse Sinoatrial Node Myocytes | L-type Ca2+ Current (ICa,L) | cANF | 10⁻⁸ M | Significant inhibition | [4] |
| Rat Magnocellular Neurosecretory Cells | L-type Ca2+ Current (ICa,L) | cANF | 2 x 10⁻⁸ M | ~50% inhibition | [5] |
| Rat Cardiac Fibroblasts | Non-selective Cation Current (NSCC) | cANF | 2 x 10⁻⁸ M | Significant increase | [6] |
| Bullfrog Atrial Myocytes | L-type Ca2+ Current (ICa) | cANF | 10⁻⁸ M | Significant inhibition of isoproterenol-stimulated ICa | [7] |
Signaling Pathways
Activation of NPR-C by an activator like cANF initiates intracellular signaling cascades through its coupling with inhibitory G proteins (Gi). This can lead to two primary downstream effects: the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These pathways ultimately modulate the activity of various ion channels.
Caption: NPR-C Signaling Pathway.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Cardiac Myocytes
This protocol is adapted from studies investigating the effect of NPR-C activation on L-type Ca2+ currents in cardiac myocytes.[4][7]
1. Cell Preparation:
-
Isolate single ventricular or atrial myocytes from the desired animal model (e.g., mouse, bullfrog) using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution of the NPR-C activator (e.g., 1 mM cANF) in a suitable solvent (e.g., sterile water) and store at -20°C. Dilute to the final working concentration (e.g., 10⁻⁸ M) in the external solution immediately before use.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single myocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type Ca2+ currents using a depolarizing voltage step to 0 mV for 200 ms.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the this compound and record the currents until a steady-state effect is observed.
-
To investigate the involvement of the Gαi pathway, pertussis toxin (PTX) can be pre-incubated with the cells.
Caption: Whole-Cell Patch-Clamp Workflow.
Protocol 2: Single-Channel Patch-Clamp Recording of Endothelial Sodium Channels (EnNaC)
This protocol is based on the methodology used to study the effects of NPR-C activation on EnNaC in human aortic endothelial cells.[1][3]
1. Cell Culture:
-
Culture human aortic endothelial cells (hAoEC) in appropriate media and conditions.
-
Passage cells at ~80% confluency and use for experiments within the first few passages.
2. Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 150 NaCl, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
This compound: Prepare and dilute as described in Protocol 1.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier suitable for single-channel recordings.
-
Pull borosilicate glass pipettes to a high resistance of 8-12 MΩ.
-
Fire-polish the pipette tips.
-
Obtain a high-resistance seal (>10 GΩ) on the apical membrane of an endothelial cell in the cell-attached configuration.
-
Record single-channel currents at a defined holding potential (e.g., -60 mV).
-
After recording baseline channel activity, carefully add the this compound to the bath solution without disturbing the patch.
-
Record single-channel activity in the presence of the activator.
-
Analyze the data to determine changes in channel open probability (NPo), single-channel conductance, and open/closed times.
Data Analysis and Interpretation
The primary parameters to be analyzed from patch-clamp recordings are:
-
Current Amplitude: The peak amplitude of the whole-cell current (in pA or nA).
-
Current Density: The current amplitude normalized to the cell capacitance (in pA/pF) to account for variations in cell size.
-
Channel Open Probability (NPo): In single-channel recordings, this is the fraction of time the channel is in the open state.
-
Voltage-Dependence of Activation/Inactivation: The relationship between the membrane potential and the activation or inactivation of the ion channel.
-
Dose-Response Relationship: The effect of varying concentrations of the NPR-C activator on the ion channel parameter of interest to determine the EC₅₀ or IC₅₀.
Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound. The data clearly indicates that NPR-C activation modulates the activity of several key ion channels, highlighting its potential as a therapeutic target for cardiovascular and other diseases. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the intricate signaling mechanisms governed by the NPR-C receptor.
References
- 1. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of C-type natriuretic peptide on ionic currents in mouse sinoatrial node: a role for the NPR-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-type natriuretic peptide inhibits L-type Ca2+ current in rat magnocellular neurosecretory cells by activating the NPR-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-type natriuretic peptide activates a non-selective cation current in acutely isolated rat cardiac fibroblasts via natriuretic peptide C receptor-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Western Blot Analysis Following NPR-C Activator 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a crucial component of the natriuretic peptide system. While initially characterized as a clearance receptor for natriuretic peptides, it is now understood to be a functional G protein-coupled receptor that, upon activation, triggers distinct intracellular signaling cascades. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C signaling is primarily mediated through G inhibitory (Gi) proteins.
Activation of NPR-C by a specific agonist, herein referred to as NPR-C activator 1 , can lead to two main signaling events:
-
Inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC) by the Gβγ subunits, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
These initial events trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, differentiation, and survival. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on these key signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize hypothetical, yet biologically plausible, quantitative data from Western blot experiments. These experiments measure the change in the phosphorylation status of key signaling proteins in human umbilical vein endothelial cells (HUVECs) following treatment with a representative NPR-C activator, cANF(4-23) (100 nM). Data is presented as fold change relative to untreated controls, normalized to the total protein expression.
Table 1: Time-Course of ERK1/2 Phosphorylation After this compound Treatment
| Time Point | Fold Change in p-ERK1/2 (Thr202/Tyr204) Expression (Mean ± SEM, n=4) |
| 0 min (Control) | 1.00 ± 0.00 |
| 5 min | 1.85 ± 0.21 |
| 15 min | 2.54 ± 0.32 |
| 30 min | 1.62 ± 0.18 |
| 60 min | 1.15 ± 0.11 |
Table 2: Time-Course of Akt Phosphorylation After this compound Treatment
| Time Point | Fold Change in p-Akt (Ser473) Expression (Mean ± SEM, n=4) |
| 0 min (Control) | 1.00 ± 0.00 |
| 5 min | 1.45 ± 0.15 |
| 15 min | 2.10 ± 0.25 |
| 30 min | 2.35 ± 0.28 |
| 60 min | 1.78 ± 0.19 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPR-C Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is designed for adherent cells (e.g., HUVECs) cultured in a 10 cm dish.
-
Cell Seeding: Seed cells in complete growth medium and culture until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration in a serum-free medium.
-
Incubation: Remove the starvation medium from the cells and add the medium containing this compound. For time-course experiments, treat separate dishes for each time point (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle-treated control group.
Protocol 2: Protein Extraction (Cell Lysis)
-
Preparation: Place the cell culture dishes on ice. Pre-chill all buffers and tubes. Prepare lysis buffer (e.g., RIPA buffer) and supplement it with a fresh protease and phosphatase inhibitor cocktail just before use.
-
Washing: Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 500 µL to 1 mL of ice-cold lysis buffer to each 10 cm dish.
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.
Protocol 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot (typically 20-30 µg per lane).
Protocol 4: Western Blotting
-
Sample Preparation: In a new microcentrifuge tube, mix the calculated volume of cell lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol (B129727) for 1 minute before assembling the transfer stack. Use a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-phospho-ERK1/2 or rabbit anti-phospho-Akt) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using densitometry software. To ensure accurate quantification, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band from a parallel blot or a stripped and re-probed blot. Express the results as a fold change relative to the vehicle-treated control.
Application Notes and Protocols for High-Throughput Screening of NPR-C Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3, is a crucial single-transmembrane receptor involved in various physiological processes, including cardiovascular homeostasis. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C primarily signals through Gαi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The development of small-molecule activators of NPR-C is a promising therapeutic strategy for conditions such as hypertension and heart failure.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel activators of NPR-C. The described methods include a functional cell-based assay measuring cAMP levels and two biophysical binding assays: Fluorescence Polarization (FP) and a Radioligand Binding Assay.
NPR-C Signaling Pathway
Activation of NPR-C by its endogenous ligands, such as C-type natriuretic peptide (CNP), or synthetic activators initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase (AC), leading to a reduction in the synthesis of cyclic AMP (cAMP) from ATP. A secondary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).
Troubleshooting & Optimization
NPR-C activator 1 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of NPR-C activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1][2][3] Unlike NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to an inhibitory G-protein (Gi).[4] Upon activation by ligands such as C-type natriuretic peptide (CNP) or this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] NPR-C activation can also lead to the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is highly soluble in DMSO, up to 100 mg/mL.[1] For in vivo experiments, specific formulations are required to ensure solubility and bioavailability.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. You can then dilute this stock solution into your aqueous experimental medium. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your culture medium should typically be kept below 0.1-0.5%.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations vary for the powdered form and solutions.
Q5: Is this compound cell-permeable?
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Maximum Solubility | Notes |
| DMSO | 100 mg/mL | For in vitro use. Ultrasonic treatment may be needed for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | For in vivo use. Add each solvent sequentially and ensure the solution is clear. Ultrasonic treatment may be necessary.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | An alternative formulation for in vivo administration. Requires ultrasonic treatment to achieve a clear solution.[1] |
| 10% DMSO, 90% corn oil | 2.5 mg/mL | A lipid-based vehicle for in vivo studies. Ultrasonic treatment is needed to obtain a clear solution.[1] |
Table 2: Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.6851 mL | 13.4257 mL | 26.8514 mL |
| 5 mM | 0.5370 mL | 2.6851 mL | 5.3703 mL |
| 10 mM | 0.2685 mL | 1.3426 mL | 2.6851 mL |
Molecular Weight of this compound: 372.42 g/mol [1]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep tightly sealed and protected from moisture.[1] |
| Powder | 4°C | 2 years | For shorter-term storage.[1] |
| Solvent | -80°C | 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] |
| Solvent | -20°C | 1 month | Suitable for short-term storage of aliquoted stock solutions.[1][2][7] |
Experimental Protocols
In Vitro NPR-C Activation Assay (cAMP Measurement)
This protocol is adapted from an assay using HeLa cells, which endogenously express functional NPR-C.[8] The principle is to stimulate adenylyl cyclase with forskolin (B1673556) to produce cAMP and then measure the ability of this compound to inhibit this production.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (commercially available)
Procedure:
-
Cell Culture: Culture HeLa cells in your standard medium until they reach approximately 80% confluency.
-
Stabilization: On the day of the assay, replace the culture medium and allow the cells to stabilize for 4 hours.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10 minutes. It is also recommended to include a vehicle control (e.g., DMSO). To prevent cAMP degradation, add 1 mM IBMX along with the activator.
-
Stimulation: Add 10 µM forskolin to the wells to stimulate cAMP production and incubate for 20 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the protocol of your chosen cAMP assay kit and measure the intracellular cAMP levels.
-
Data Analysis: Determine the extent of cAMP inhibition by this compound compared to the forskolin-only control.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NPR-C 活化剂 | MCE [medchemexpress.cn]
- 4. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
NPR-C activator 1 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NPR-C activator 1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on stability and storage.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound in its powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound stock solution in DMSO shows precipitation after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, you can:
-
Warm the solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.
-
Prepare a more dilute stock solution: If precipitation is a recurring issue, consider preparing a stock solution at a lower concentration.
-
Use fresh solution: For critical experiments, it is always best to prepare a fresh stock solution.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my aqueous buffer?
Yes, inconsistent results are a common sign of compound instability in aqueous solutions. Degradation can be influenced by several factors including the pH of the buffer, exposure to light, and the presence of dissolved oxygen. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
Q5: How can I perform a quick check of my compound's stability in a new experimental buffer?
A preliminary stability assessment can be conducted by preparing a solution of this compound in the new buffer and incubating it under your experimental conditions (e.g., 37°C). Aliquots can be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC or LC-MS to monitor for a decrease in the parent compound peak and the appearance of degradation products.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Exceeded solubility at low temperature. - Solvent absorbed water. | - Gently warm and vortex/sonicate the solution. - Prepare a more dilute stock solution. - Use anhydrous, high-purity DMSO. - Aliquot stock solutions to avoid freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of the compound in aqueous buffer. | - Prepare fresh working solutions for each experiment. - Evaluate the stability of the compound in your specific assay buffer (see Experimental Protocols). - Optimize buffer pH if the compound is pH-sensitive. |
| Loss of compound activity over time | - Chemical degradation (e.g., hydrolysis, oxidation). | - Store stock solutions at the recommended temperature and protect from light. - Consider adding antioxidants (e.g., ascorbic acid) to aqueous buffers if oxidation is suspected. - Purge the headspace of stock solution vials with an inert gas (argon or nitrogen). |
| Color change in solution | - Chemical degradation or oxidation. | - Discard the solution. - Prepare a fresh solution and ensure proper storage conditions, including protection from light. |
Experimental Protocols
Protocol for Preliminary Stability Assessment in Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental aqueous buffer (e.g., PBS, HBSS)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the stock solution with your experimental aqueous buffer to the final working concentration.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. Analyze this sample by HPLC or LC-MS to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
Time-point sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Quench as described in step 3.
-
Analysis: Analyze all samples by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 sample. A significant decrease in the peak area indicates instability. The appearance of new peaks suggests the formation of degradation products.
Visualizations
NPR-C Signaling Pathway
The binding of an agonist, such as this compound, to the Natriuretic Peptide Receptor C (NPR-C) can trigger two primary signaling cascades through the activation of an inhibitory G-protein (Gi). One pathway involves the inhibition of adenylyl cyclase (AC), leading to decreased intracellular cAMP levels. The other pathway involves the activation of phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
Caption: this compound signaling cascade.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability-related problems with this compound.
References
Optimizing NPR-C Activator 1 Concentration for Successful Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of NPR-C activator 1 in their experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Compound 1, is a potent agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1] NPR-C is a G-protein coupled receptor (GPCR) that, upon activation, couples to an inhibitory G-protein (Gi).[2][3] This interaction leads to two primary signaling cascades: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific biological question being investigated. Based on available data, a starting point for concentration can be inferred from its EC50 value, which is approximately 1 µM.[1][6] For in vitro cell-based assays, such as cAMP inhibition in HeLa cells, a concentration of 100 µM has been used.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
For comparison, the well-characterized NPR-C agonist, cANF(4-23), has been used in various concentration ranges:
-
Vasorelaxation assays: 0.001–1 µM[7]
-
Leukocyte rolling inhibition: 1 µM
-
Suppression of DNA synthesis: 0.1–1 µM[8]
-
cAMP inhibition in HeLa cells: 100 nM[6]
Q3: What are the key downstream signaling pathways I can measure to assess NPR-C activation?
The two primary downstream signaling pathways to measure are:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cAMP levels. This is a common method to assess the activity of Gi-coupled receptors.[3][6]
-
Activation of phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). Assays measuring IP1 (a stable metabolite of IP3) or intracellular calcium mobilization can be used to quantify this pathway's activation.[4][5][9]
Experimental Protocols and Data Presentation
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal working concentration of this compound for in vitro cell-based assays.
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for a specific cellular response (e.g., inhibition of cAMP production).
Materials:
-
This compound
-
Cell line expressing NPR-C (e.g., HeLa, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., cAMP assay kit, forskolin (B1673556) for stimulating adenylyl cyclase)
-
Multi-well plates (e.g., 96-well plates)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency in a suitable multi-well plate. The optimal cell density should be determined empirically to ensure a robust assay window.[10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations. A typical 8-point dose-response curve might include concentrations ranging from 1 nM to 100 µM.
-
-
Treatment of Cells:
-
Remove the culture medium from the cells.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
For Gi-coupled receptor assays measuring cAMP inhibition, pre-stimulate the cells with an adenylyl cyclase activator like forskolin. The optimal forskolin concentration should also be predetermined.[10]
-
Incubate the cells for a predetermined amount of time to allow for receptor activation and downstream signaling. This incubation time may need to be optimized (e.g., 15-30 minutes).
-
-
Assay Performance:
-
Lyse the cells and perform the downstream assay according to the manufacturer's instructions (e.g., cAMP assay).
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Plot the response (e.g., % inhibition of cAMP production) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value.
-
Data Presentation: Recommended Concentration Ranges
The following table summarizes reported concentrations for NPR-C activators in various in vitro experiments. Note that these are starting points, and optimization for each specific experimental system is highly recommended.
| Activator | Cell Type/System | Assay | Effective Concentration | Reference |
| This compound | HeLa cells | cAMP Inhibition | 100 µM | [6] |
| cANF(4-23) | Rat Mesenteric Artery | Vasorelaxation | 0.001 - 1 µM | [7] |
| cANF(4-23) | Mouse Mesenteric Venules | Leukocyte Rolling | 1 µM | |
| cANF(4-23) | Cardiac Fibroblasts | DNA Synthesis Inhibition | 0.1 - 1 µM | [8] |
| cANF(4-23) | HeLa cells | cAMP Inhibition | 100 nM | [6] |
Visualizing Experimental Design and Signaling Pathways
To aid in understanding the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: NPR-C signaling pathway upon activation.
Caption: Workflow for optimizing activator concentration.
Troubleshooting Guide
Q4: I am not observing the expected decrease in cAMP levels. What could be the issue?
Caption: Troubleshooting flowchart for cAMP assays.
-
Reagent Integrity: Ensure that the this compound stock solution is not degraded. Prepare fresh dilutions before each experiment. Verify the activity of your adenylyl cyclase stimulator (e.g., forskolin).
-
Cellular Factors:
-
Confirm that your cell line expresses functional NPR-C receptors.
-
Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.
-
Optimize cell seeding density to ensure the signal is within the linear range of the assay.[10]
-
-
Concentration and Incubation Time:
-
The concentration of the activator may be too low. Perform a broad dose-response curve to identify the optimal range.
-
The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation period.
-
-
Assay Performance:
-
Ensure your cAMP assay is working correctly by running appropriate positive and negative controls.
-
Q5: I am observing high variability between replicate wells. What are the common causes?
-
Pipetting Errors: Inconsistent pipetting of cells, activator, or assay reagents can lead to high variability. Use calibrated pipettes and ensure proper technique.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable responses. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Compound Precipitation: At higher concentrations, the this compound may precipitate out of solution. Visually inspect your dilutions for any signs of precipitation.
Q6: Are there any known off-target effects for this compound?
While this compound is reported as a potent agonist for NPR-C, it is good practice to consider potential off-target effects, especially at higher concentrations. To assess specificity:
-
Use an NPR-C antagonist: Pre-treatment with a selective NPR-C antagonist should block the effects of this compound.
-
Use NPR-C knockout/knockdown cells: If available, test the activator in cells lacking the NPR-C receptor. The effect should be abolished in these cells.
-
Evaluate other natriuretic peptide receptors: Test whether the activator has any effect on NPR-A or NPR-B by measuring cGMP production. NPR-C activation should not lead to an increase in cGMP.[6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. cAMP-Glo™ Assay Protocol [promega.co.uk]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 5. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Stepwise Dosing Protocol for Increased Throughput in Label-Free Impedance-Based GPCR Assays [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
Potential off-target effects of NPR-C activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NPR-C Activator 1. As "this compound" is a likely placeholder, this guide uses the well-characterized and selective NPR-C agonist, cANF(4-23), as a representative compound for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is NPR-C and how is it activated?
Natriuretic Peptide Receptor-C (NPR-C) is a transmembrane receptor that, unlike its counterparts NPR-A and NPR-B, does not possess intrinsic guanylyl cyclase activity.[1] It is coupled to inhibitory G proteins (Gi).[1] Activation of NPR-C by its ligands, such as the selective agonist cANF(4-23), leads to the inhibition of adenylyl cyclase and/or the activation of phospholipase C (PLC).[1][2]
Q2: What are the expected downstream signaling effects of NPR-C activation?
Activation of NPR-C primarily results in two key downstream signaling events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Activation of Phospholipase C (PLC): This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
These signaling events can influence a variety of cellular processes, including proliferation and hypertrophy.[4]
Q3: How can I confirm that my batch of this compound is active?
The activity of your NPR-C activator can be confirmed by measuring its effect on downstream signaling pathways in a suitable cell line expressing NPR-C (e.g., HeLa cells, A10 vascular smooth muscle cells).[4][5] A common method is to measure the inhibition of forskolin-stimulated cAMP production.[5]
Q4: What are the potential off-target effects of this compound?
While cANF(4-23) is known to be selective for NPR-C over NPR-A and NPR-B, other small molecule activators of NPR-C, such as a series of substituted bis-aminotriazines, have shown evidence of off-target vasorelaxant activity.[6] This was observed as incomplete inhibition of their effects in the presence of an NPR-C antagonist.[6] Therefore, it is crucial to perform comprehensive off-target screening for any novel NPR-C activator.
Troubleshooting Guides
Problem 1: No or low activity of this compound observed in a cAMP assay.
| Potential Cause | Troubleshooting Step |
| Degraded Activator | Ensure proper storage of the NPR-C activator as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low NPR-C Expression | Confirm NPR-C expression in your cell line using qPCR or Western blot. Consider using a cell line known to express functional NPR-C, such as HeLa cells.[5] |
| Assay Conditions | Optimize the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase. Ensure the incubation time with the activator is sufficient. |
| Incorrect Reagent Prep | Verify the concentrations of all reagents, including the activator, forskolin, and cell lysis buffers. |
| Cell Health | Ensure cells are healthy and not overgrown before starting the experiment. |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Density | Plate cells at a consistent density for all experiments. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. |
| Reagent Variability | Prepare fresh reagents from stock solutions for each set of experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Problem 3: Suspected off-target effects.
| Potential Cause | Troubleshooting Step |
| Activator promiscuity | Perform a broad off-target screening against a panel of common receptors, especially other G-protein coupled receptors (GPCRs). |
| Non-specific binding | Include a structurally similar but inactive compound as a negative control in your experiments. |
| Use of Antagonists | To confirm on-target effects, use a selective NPR-C antagonist. The effect of the activator should be blocked or significantly reduced in the presence of the antagonist.[6] |
Data Presentation
Table 1: Potency of NPR-C Agonists
| Compound | Assay | Cell Line/Tissue | EC50 / IC50 / Ki |
| cANF(4-23) | cAMP Inhibition | HeLa Cells | ~100 nM (concentration for clear decrease) |
| cANF(4-23) | Vasorelaxation | Rat Aorta | Micromolar range |
| Bis-aminotriazine 1 | Vasorelaxation | Rat Small Mesenteric Artery | ~1 µM |
| NPR-C Peptide 1 | Inhibition of Protein Synthesis | A10 VSMC | 1-10 nM |
| NPR-C Peptide 2 | Inhibition of Protein Synthesis | A10 VSMC | 1-10 nM |
| NPR-C Peptide 3 | Inhibition of Protein Synthesis | A10 VSMC | 1-10 nM |
Note: Data for bis-aminotriazine and NPR-C peptides are from distinct chemical series and may not be directly comparable to cANF(4-23).[4][6]
Experimental Protocols
Protocol 1: Adenylyl Cyclase (cAMP) Inhibition Assay
This protocol is adapted for use with HeLa cells, which endogenously express functional NPR-C.[5]
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., cANF(4-23))
-
Forskolin
-
Selective NPR-C antagonist (optional, for on-target validation)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
96-well cell culture plates
Procedure:
-
Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubate cells with varying concentrations of this compound (and antagonist, if used) for 15-30 minutes at 37°C.
-
Stimulate the cells with a final concentration of 10 µM forskolin for 15-30 minutes at 37°C to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure intracellular cAMP levels using the chosen assay kit.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production by this compound.
Protocol 2: Phospholipase C (PLC) Activity Assay
This is a general protocol to measure PLC activity, which can be adapted for use with cells expressing NPR-C.
Materials:
-
Cells expressing NPR-C
-
This compound
-
PLC Assay Buffer
-
PLC Substrate (e.g., a chromogenic or fluorogenic substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with or without this compound.
-
Add 2-20 µl of cell lysate to wells of a 96-well plate.
-
Adjust the volume in each well to 50 µl with PLC Assay Buffer.
-
Prepare a reaction mix containing the PLC substrate according to the assay kit manufacturer's instructions.
-
Add 50 µl of the reaction mix to each well.
-
Measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for up to 60 minutes at 37°C.[7]
-
Calculate PLC activity based on the rate of substrate hydrolysis.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Off-Target Screening.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular peptides of natriuretic peptide receptor-C inhibit vascular hypertrophy via Gqalpha/MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abcam.com [abcam.com]
Technical Support Center: Mitigating Off-Target Activity of NPR-C Activator 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with NPR-C Activator 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to selectively bind to and activate the Natriuretic Peptide Receptor-C (NPR-C). Unlike other natriuretic peptide receptors that possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).[1][2] Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This pathway is distinct from the cGMP-mediated signaling of NPR-A and NPR-B.
Q2: I am observing unexpected cellular phenotypes. What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity, high concentrations or specific cellular contexts can lead to off-target activities. Based on its chemical scaffold, potential off-targets may include other G protein-coupled receptors (GPCRs) or certain kinases. Unintended activation or inhibition of these off-targets can lead to a variety of unexpected cellular responses. It is crucial to perform comprehensive selectivity profiling to identify these off-targets.
Q3: My dose-response curve is not behaving as expected. What could be the issue?
A3: A non-ideal dose-response curve can stem from several factors including compound solubility, stability in media, or non-specific binding to labware.[3][4] At high concentrations, compound aggregation can lead to artifacts. Ensure the compound is fully dissolved and consider using carrier solvents like DMSO at a final concentration below 0.1%. Additionally, issues with cell health, such as high passage number or contamination, can significantly impact assay results.[5][6]
Q4: How can I confirm that the observed effect is due to on-target NPR-C activation?
A4: To confirm on-target activity, consider using a multi-pronged approach. This includes using a structurally distinct NPR-C agonist to see if it recapitulates the phenotype, and employing an NPR-C antagonist to block the effect of this compound. Additionally, siRNA or CRISPR-Cas9 mediated knockdown/knockout of the NPR3 gene (which encodes for NPR-C) should abrogate the response to the activator.
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues.
Issue 1: High Background Signal or Poor Signal-to-Noise Ratio in Cell-Based Assays
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal without being confluent at the time of the assay.
-
Adjust Incubation Times: Vary the incubation time with this compound. A time-course experiment can reveal the optimal window for observing the desired effect.
-
Check Reagent Quality: Ensure all buffers and media are fresh and properly prepared. Old or improperly stored reagents can contribute to high background.
-
-
-
Possible Cause 2: Non-Specific Binding. [3]
-
Troubleshooting Steps:
-
Include Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer to reduce non-specific binding of the activator to cell surfaces or labware.[7][8]
-
Use Low-Binding Plates: For sensitive assays, consider using low-adsorption microplates to minimize compound loss.[9]
-
Modify Buffer Composition: Adjusting the salt concentration or adding a small amount of a non-ionic detergent (e.g., Tween-20) can sometimes reduce non-specific interactions.[7][8]
-
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Cell Health and Passage Number.
-
Troubleshooting Steps:
-
Maintain a Consistent Passage Number: Use cells within a defined, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[5]
-
Regularly Test for Mycoplasma: Mycoplasma contamination is a common source of experimental variability and can alter cellular responses.[5]
-
Standardize Cell Culture Conditions: Ensure consistent media formulation, serum batches, and incubator conditions (temperature, CO2, humidity).
-
-
-
Possible Cause 2: Compound Handling.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify Compound Concentration: If possible, analytically verify the concentration of your stock solution (e.g., via HPLC).
-
Ensure Proper Mixing: Vortex dilutions thoroughly to ensure homogeneity.
-
-
Issue 3: Observed Effect is Not Blocked by an NPR-C Antagonist
-
Possible Cause: Off-Target Activity.
-
Troubleshooting Steps:
-
Perform a Counterscreen: Test this compound against a panel of relevant off-targets. This could include a broad kinase inhibitor panel or a GPCR panel.[10][11][12]
-
Lower the Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
Use a Structurally Unrelated NPR-C Agonist: If a different class of NPR-C agonist produces the same phenotype and is blocked by the antagonist, this strengthens the evidence for off-target effects of this compound.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 / EC50 (nM) |
| NPR-C (On-Target) | cAMP Inhibition | 15 |
| Kinase X | Biochemical | 1,200 |
| Kinase Y | Biochemical | > 10,000 |
| GPCR Z | Calcium Flux | 2,500 |
| hERG | Electrophysiology | > 20,000 |
Table 2: Comparison of On-Target vs. Off-Target Cellular Effects
| Parameter | This compound (100 nM) | This compound (5 µM) | NPR-C Knockdown + Activator 1 (5 µM) |
| cAMP Levels | ↓↓↓ | ↓↓↓ | No Change |
| ERK Phosphorylation | No Change | ↑↑ | ↑↑ |
| Cell Proliferation | ↓ | ↑ | ↑ |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the off-target activity of this compound against a panel of kinases.
-
Objective: To determine the IC50 values of this compound against a broad range of kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific kinase substrates.
-
This compound.
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
96-well phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO vehicle control.
-
Allow a 15-minute pre-incubation at room temperature for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP (at the Km concentration for each kinase).
-
Incubate for the optimized reaction time at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Target Engagement Assay using NanoBRET
This protocol describes a method to confirm that this compound engages NPR-C in living cells.
-
Objective: To quantify the binding of this compound to NPR-C in real-time.
-
Materials:
-
HEK293 cells.
-
Expression vector for NPR-C fused to NanoLuc luciferase (NPR-C-Nluc).
-
Fluorescently labeled tracer that binds to NPR-C.
-
NanoBRET Nano-Glo Substrate and Inhibitor.
-
Opti-MEM.
-
White, 96-well assay plates.
-
-
Procedure:
-
Transfect HEK293 cells with the NPR-C-Nluc expression vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Plate the cells in a white 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer to the cells, followed immediately by the diluted this compound or vehicle control.
-
Add the NanoBRET Nano-Glo Substrate.
-
Incubate for 2 hours at 37°C.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects target engagement.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
Interpreting unexpected results with NPR-C activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with NPR-C activator 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to bind to and activate the Natriuretic Peptide Receptor C (NPR-C). Historically viewed as a clearance receptor for natriuretic peptides, NPR-C is now understood to be a signaling receptor.[1][2] It is coupled to inhibitory G-proteins (Gi) and can initiate downstream signaling cascades.[1][3]
Q2: What are the expected downstream effects of NPR-C activation?
A2: Activation of NPR-C can lead to two primary signaling events, which can be cell-type dependent:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3]
-
Activation of Phospholipase C (PLC): The Gβγ subunits of the G-protein can activate Phospholipase C, which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2][4]
Q3: Why am I observing contradictory or unexpected results in my experiments?
A3: The dual signaling potential of NPR-C is a common source of unexpected results.[1] Depending on the cell type and the relative expression of downstream signaling components, you may observe effects consistent with either cAMP inhibition, PLC activation, or a combination of both. For example, in cardiac myocytes, the inhibition of adenylyl cyclase is a prominent effect, while in cardiac fibroblasts, the activation of PLC is more pronounced.[1]
Interpreting Unexpected Results
Scenario 1: Expected cAMP decrease, but observed a PLC-mediated effect (e.g., increased intracellular calcium).
-
Possible Explanation: Your experimental system may have a robust NPR-C-PLC signaling axis. The activation of PLC by the Gβγ subunits can lead to IP3-mediated calcium release from intracellular stores.[1][4] This can occur in parallel with or even dominate the Gαi-mediated inhibition of adenylyl cyclase.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Use specific inhibitors for PLC (e.g., U73122) to see if the unexpected effect is blocked.
-
Measure Downstream Markers: Directly measure IP3 and DAG levels to confirm PLC activation.
-
Literature Review: Investigate the known NPR-C signaling pathways in your specific cell type or tissue model.
-
Scenario 2: No significant change in cAMP levels after treatment with this compound.
-
Possible Explanation:
-
The basal level of adenylyl cyclase activity in your cells may be too low to detect a significant inhibition.
-
The NPR-C receptors in your system may preferentially couple to the PLC pathway.
-
There could be an issue with the experimental protocol or reagents.
-
-
Troubleshooting Steps:
-
Stimulate Adenylyl Cyclase: Pre-treat your cells with an adenylyl cyclase activator (e.g., forskolin) to increase basal cAMP levels before adding the NPR-C activator. This should make any inhibitory effect more apparent.
-
Check for PLC Activation: As in Scenario 1, investigate whether the PLC pathway is being activated instead.
-
Verify Reagent Activity: Confirm the potency and stability of your this compound and other reagents.
-
Experimental Protocols
Measurement of Intracellular cAMP
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment (Optional): To amplify the inhibitory signal, pre-treat cells with an adenylyl cyclase activator like forskolin (B1673556) (e.g., 10 µM for 15 minutes).
-
Treatment: Add this compound at various concentrations and incubate for the desired time.
-
Lysis: Lyse the cells using the buffer provided with your cAMP assay kit.
-
Detection: Perform the cAMP assay according to the manufacturer's instructions (e.g., using a competitive ELISA-based kit).
-
Data Analysis: Calculate the cAMP concentration for each sample and normalize to a control group.
Measurement of Phospholipase C (PLC) Activity
-
Cell Culture: Culture cells to the appropriate density in multi-well plates.
-
Labeling (Optional but recommended): Label the cells with [3H]-myo-inositol to allow for the detection of inositol phosphates.
-
Treatment: Treat the cells with this compound for the specified duration.
-
Extraction: Stop the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation followed by anion-exchange chromatography).
-
Quantification: Measure the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Data Analysis: Express the results as the fold change in inositol phosphate (B84403) production compared to untreated controls.
Signaling Pathways and Troubleshooting
Caption: NPR-C dual signaling pathway.
Caption: Troubleshooting unexpected results.
References
- 1. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental artifacts with NPR-C activator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving NPR-C Activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 1, is a small molecule agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1] Unlike NPR-A and NPR-B, which are guanylyl cyclase-linked receptors, NPR-C is a G-protein coupled receptor (GPCR).[2] Its activation by this compound primarily leads to two main signaling events:
-
Inhibition of Adenylyl Cyclase: NPR-C couples to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Activation of Phospholipase C (PLC): The βγ subunits of the activated Gi protein can stimulate Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium.[5][6]
Q2: What are the common cellular or tissue-based assays used to measure the activity of this compound?
The activity of this compound is typically assessed through the following functional assays:
-
cAMP Inhibition Assays: These assays measure the ability of the activator to inhibit forskolin-stimulated cAMP production in cells expressing NPR-C, such as HeLa cells.[7]
-
Vasorelaxation Assays: In isolated arterial rings, activation of NPR-C can induce vasorelaxation, which can be measured in an organ bath setup.[7]
-
Phospholipase C (PLC) Activation Assays: These assays quantify the production of inositol phosphates or diacylglycerol following receptor activation.[8][9]
-
Calcium Mobilization Assays: As PLC activation leads to IP3 production and subsequent release of intracellular calcium, fluorescent calcium indicators can be used to measure changes in intracellular calcium concentration.[10][11]
Q3: Are there known off-target effects for this compound?
While this compound is designed to be a potent agonist for NPR-C, some studies on similar small molecule activators have indicated potential for off-target activities. For instance, in vasorelaxation assays, some effects may not be completely inhibited by NPR-C antagonists, suggesting the involvement of other pathways.[7] It is crucial to include appropriate controls, such as NPR-C knockout tissues or co-incubation with a selective NPR-C antagonist, to confirm that the observed effects are mediated by NPR-C.[7]
Q4: What is cANF(4-23) and how does it relate to this compound?
C-type Atrial Natriuretic Factor (4-23), or cANF(4-23), is a well-characterized peptide agonist that is highly selective for NPR-C.[7][12] It is often used as a positive control in experiments studying NPR-C function. Unlike the small molecule this compound, cANF(4-23) is a peptide and thus has different physicochemical properties. Both compounds can be used to probe NPR-C signaling, but their pharmacokinetics and potential for off-target effects will differ.
Troubleshooting Guides
This section addresses common experimental artifacts and issues that may arise during the use of this compound.
cAMP Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High basal cAMP levels | 1. Constitutive activity of overexpressed NPR-C in the cell line. 2. Suboptimal cell health or high passage number. 3. Presence of other GPCRs that elevate cAMP. | 1. Use a cell line with lower, more physiological NPR-C expression. 2. Ensure cells are healthy and within a low passage number. 3. Use specific antagonists for other potential GPCRs if known. |
| Low signal-to-noise ratio (small assay window) | 1. Low NPR-C expression in the chosen cell line. 2. Inefficient inhibition by this compound. 3. Suboptimal forskolin (B1673556) concentration. | 1. Verify NPR-C expression via qPCR or Western blot. 2. Perform a dose-response curve to ensure an optimal concentration of the activator is used. 3. Optimize the forskolin concentration to achieve a robust but not saturating cAMP signal. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. "Edge effects" in the microplate due to evaporation. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Avoid using the outer wells of the plate or ensure proper plate sealing. 3. Use calibrated pipettes and proper pipetting techniques. |
| No inhibition of cAMP observed | 1. This compound is inactive or degraded. 2. The cell line does not express functional NPR-C. 3. Incorrect assay setup. | 1. Check the storage conditions and age of the compound. Test with a fresh stock. 2. Confirm NPR-C expression and functionality using a positive control like cANF(4-23). 3. Review the assay protocol, including incubation times and reagent concentrations. |
Phospholipase C (PLC) and Calcium Mobilization Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No increase in intracellular calcium or PLC activity | 1. The specific cell type may not couple NPR-C activation to the PLC pathway effectively. 2. Low expression of NPR-C. 3. Insufficient Gαq/11 protein levels in the cell line. | 1. Test different cell lines known to have robust NPR-C-PLC signaling. 2. Confirm receptor expression. 3. Consider co-transfection with a promiscuous Gα protein like Gα15 or Gα16 to enhance the signal.[3] |
| High background fluorescence in calcium assays | 1. Autofluorescence from the compound or cell culture medium. 2. Cell death leading to uncontrolled calcium influx. 3. Dye leakage from cells. | 1. Test the fluorescence of the compound alone at the working concentration. Use phenol (B47542) red-free medium. 2. Assess cell viability before and after the experiment. 3. Optimize dye loading conditions (concentration, time, and temperature).[11] |
| "Flickering" or inconsistent calcium signals | 1. Uneven dye loading. 2. Spontaneous cellular activity. 3. Phototoxicity from excessive laser power or exposure time in imaging-based assays. | 1. Ensure homogenous dye loading and washing steps. 2. Establish a stable baseline before adding the activator. 3. Reduce laser power and exposure time to the minimum required for a good signal. |
| Apparent off-target calcium response | 1. The compound may directly interact with calcium channels or other GPCRs. 2. The observed effect is not mediated by PLC. | 1. Use a selective NPR-C antagonist to confirm the response is receptor-mediated. 2. Use a PLC inhibitor (e.g., U73122) to verify the involvement of the PLC pathway. |
Quantitative Data Summary
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound (Compound 1) | cAMP Inhibition | HeLa Cells | EC50 | ~ 1 µM | [13] |
| This compound (Compound 1) | Vasorelaxation | Rat Small Mesenteric Artery | EC50 | - | [7] |
| cANF(4-23) | cAMP Inhibition | HeLa Cells | Concentration for clear decrease | 100 nM | [7] |
| cANF(4-23) | Vasorelaxation | Rat Aorta | - | Complete inhibition by antagonists | [7] |
| cANF(4-23) | Calcium Mobilization | Human Aortic Endothelial Cells | Concentration for increased [Ca2+]i | 7.5e-7M | [6] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay in HeLa Cells
This protocol is adapted from methodologies used to assess NPR-C agonism.[7]
-
Cell Culture: Culture human HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations. Include a vehicle control.
-
Assay Procedure: a. On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium. b. Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. c. Add different concentrations of this compound or cANF(4-23) as a positive control to the respective wells. Incubate for 15 minutes at 37°C. d. Add a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Phospholipase C (PLC) Activation Assay
This protocol provides a general framework for measuring PLC activation downstream of a GPCR.[3][8][9]
-
Cell Culture and Transfection (if necessary): Use a cell line endogenously expressing NPR-C or transfect cells (e.g., HEK293) with an NPR-C expression vector. For enhanced signal, co-transfection with a promiscuous Gαq protein may be beneficial.[3]
-
Assay Principle: The assay measures the accumulation of inositol phosphates (IPs), a product of PLC activity. This is often done by radiolabeling cells with [3H]-myo-inositol or by using commercially available IP-One HTRF assays.
-
Radiolabeling (for traditional method): a. Seed cells in a 24-well plate. b. The next day, replace the medium with inositol-free DMEM containing [3H]-myo-inositol (1-2 µCi/mL) and incubate for 18-24 hours.
-
Compound Treatment: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs. c. Add various concentrations of this compound or a positive control. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Extraction and Quantification of Inositol Phosphates: a. Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid). b. Neutralize the extracts. c. Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns). d. Quantify the radioactivity in the IP fraction using liquid scintillation counting.
-
Data Analysis: Normalize the data to a control and plot the results as a function of agonist concentration to determine the EC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for cAMP Inhibition Assay.
References
- 1. Structural determinants of natriuretic peptide receptor specificity and degeneracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide receptor-C signaling and regulation [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neuromodulatory effect of the atrial natriuretic factor clearance receptor binding peptide, cANF(4-23)-NH2 in rabbit isolated vasa deferentia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Specificity of NPR-C Activator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the experimental specificity of NPR-C activator 1.
Frequently Asked Questions (FAQs)
Q1: What is NPR-C and how does its signaling differ from other natriuretic peptide receptors?
Natriuretic peptide receptor-C (NPR-C) is one of three receptors for natriuretic peptides (NPs), which include atrial (ANP), brain (BNP), and C-type (CNP) natriuretic peptides. Unlike NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity and increase intracellular cyclic GMP (cGMP) upon activation, NPR-C lacks this domain.[1][2] Instead, NPR-C is coupled to inhibitory G proteins (Gi).[1] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] NPR-C activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4]
Q2: What is "this compound" and what is its reported potency?
"this compound" is a small molecule identified as a potent agonist of NPR-C.[5] It has a reported EC50 of approximately 1 µM in functional assays.[5]
Q3: How can I be sure that the observed effects in my experiment are specifically due to NPR-C activation by this compound?
Ensuring specificity is crucial. A multi-faceted approach is recommended:
-
Use of Antagonists: Co-treatment with a selective NPR-C antagonist, such as M372049 or osteocrin, should reverse the effects of this compound.[5]
-
Genetic Knockout Models: Experiments using cells or tissues from NPR-C knockout (NPR-C-/-) mice should not exhibit the effects seen with this compound in wild-type counterparts.[6][7][8]
-
Counter-Screening: Assess the activity of this compound on related receptors, primarily NPR-A and NPR-B. Since these receptors produce cGMP, an assay measuring cGMP levels can be used to rule out off-target activation.[9]
-
Positive Controls: Use a well-characterized and selective NPR-C agonist, like cANP(4-23), as a positive control to ensure the experimental system is responsive to NPR-C activation.[1]
Q4: What are the known downstream signaling pathways of NPR-C that I can measure?
The primary downstream effects of NPR-C activation that can be readily measured are:
-
Inhibition of cAMP production: This is a hallmark of NPR-C signaling through Gi coupling.[1][3]
-
Activation of the PLC pathway: This can be assessed by measuring the production of downstream messengers like IP3 or DAG, or by observing subsequent events like protein kinase C (PKC) activation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed after applying this compound. | Cell line/tissue does not express functional NPR-C. | - Confirm NPR-C expression using qPCR, Western blot, or immunohistochemistry.- Use a positive control like cANP(4-23) to validate receptor functionality. |
| Incorrect compound concentration. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper dissolution and stability of the compound. | |
| Inactive compound. | - Verify the integrity and purity of the this compound stock. | |
| Observed effect is not blocked by NPR-C antagonists. | Off-target effect of this compound. | - Perform counter-screening against other receptors (e.g., NPR-A/B cGMP assay).- Test the effect in an NPR-C knockout model. If the effect persists, it is likely off-target. |
| Antagonist concentration is too low or antagonist is inactive. | - Perform a dose-response with the antagonist to ensure it is used at an effective concentration.- Verify the activity of the antagonist. | |
| High background or variable results in cAMP assay. | Suboptimal assay conditions. | - Optimize cell number and stimulation time.- Ensure the adenylyl cyclase stimulator (e.g., forskolin) is used at an appropriate concentration to induce a measurable cAMP window.[5] |
| Cell health issues. | - Ensure cells are healthy and not passaged too many times. | |
| Inconsistent results between experiments. | Variability in experimental procedures. | - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.- Prepare fresh reagents for each experiment. |
Quantitative Data Summary
The following table summarizes the available quantitative data for NPR-C activators. A comprehensive selectivity profile for this compound requires further experimental validation.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | NPR-C | Vasorelaxation | ~ 1 µM | [5] |
| NPR-C | cAMP Inhibition | - | [5] | |
| cANP(4-23) (Positive Control) | NPR-C | cAMP Inhibition | - | [5] |
| NPR-C | Vasorelaxation | - | - |
Note: Specific EC50/IC50 values for cANP(4-23) can vary depending on the cell type and assay conditions.
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Measurement of cAMP Inhibition
This assay determines the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Culture: Plate cells expressing NPR-C (e.g., HeLa cells) in a suitable multi-well plate and grow to near confluency.[5][9]
-
Pre-treatment: Pre-incubate cells with this compound at various concentrations for a specified time. Include a positive control (cANP(4-23)) and a vehicle control.
-
Stimulation: Add an adenylyl cyclase stimulator, such as forskolin, to all wells to induce cAMP production.[5]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10][11][12]
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the IC50 value.
Workflow for cGMP Off-Target Assay
3. Confirmation of Specificity using NPR-C Knockout (KO) Models
This is a definitive method to confirm that the observed biological effect is mediated by NPR-C.
-
Experimental Subjects: Use both wild-type (WT) and NPR-C knockout (NPR-C-/-) animals or cells derived from them. [6][7][8]* Treatment: Administer this compound to both WT and NPR-C-/- groups.
-
Measurement: Measure the biological endpoint of interest (e.g., vasorelaxation, changes in cell signaling).
-
Data Analysis: Compare the response to this compound in the WT and NPR-C-/- groups. A response in the WT group that is absent in the KO group confirms NPR-C specificity.
Logical Flow for Specificity Confirmation with KO Models
Confirming Specificity with KO Models
Signaling Pathways
NPR-C Signaling Pathways
Activation of NPR-C by an agonist like this compound can trigger two main signaling cascades through the associated Gi protein.
NPR-C Signaling Pathways
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic domain of natriuretic peptide receptor C constitutes Gi activator sequences that inhibit adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise performance is not improved in mice with skeletal muscle deletion of natriuretic peptide clearance receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exercise performance is not improved in mice with skeletal muscle deletion of natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
NPR-C activator 1 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPR-C activator 1.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 1 in some literature) is a potent small molecule agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1][2] Unlike NPR-A and NPR-B, which are guanylyl cyclase-coupled receptors, NPR-C is a G-protein-coupled receptor.[3] Upon activation by this compound, the receptor couples to an inhibitory G-protein (Gi). This leads to two primary signaling events: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC).[4][5]
2. What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a powder. The recommended storage temperatures and durations are:
-
-20°C for 3 years
-
4°C for 2 years
Once dissolved in a solvent such as DMSO, the stock solution should be stored at:
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
3. How should I prepare this compound for in vitro and in vivo experiments?
-
In Vitro: this compound is soluble in DMSO up to 100 mg/mL (268.51 mM), though ultrasonic assistance may be needed.[1] For cell-based assays, a stock solution in DMSO can be further diluted in the appropriate cell culture medium.
-
In Vivo: A common formulation for in vivo use involves a multi-solvent system. For example, a 2.5 mg/mL solution can be prepared by first dissolving the compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline.[1] It is recommended to prepare this working solution fresh on the day of the experiment.[2]
4. What is the typical purity of commercially available this compound?
Commercially available this compound is typically supplied at a purity of >95%, as determined by Liquid Chromatography-Mass Spectrometry (LCMS).[3] One supplier specifies a purity of 99.30%.[2] For detailed information on a specific batch, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible experimental results. Here are the key analytical methods used for its assessment.
Data Presentation: Typical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% | HPLC, LCMS[3] |
| Molecular Formula | C₁₈H₂₄N₆O₃ | Mass Spectrometry[1] |
| Molecular Weight | 372.42 g/mol | Mass Spectrometry[1] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry[3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of NPR-C Activation using a cAMP Assay
This protocol is adapted from studies on small molecule activators of NPR-C and is designed to measure the inhibition of adenylyl cyclase activity.[3]
Materials:
-
HeLa cells (which endogenously express NPR-C)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
96-well cell culture plates
Methodology:
-
Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin (a potent activator of adenylyl cyclase) to all wells (except for a negative control) at a final concentration of 10 µM to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine the EC₅₀ value.
Protocol 2: Assessment of Selectivity - cGMP Assay for NPR-A/NPR-B Activity
This protocol helps to determine if this compound has any off-target effects on NPR-A or NPR-B.[3]
Materials:
-
HeLa cells
-
This compound
-
Atrial Natriuretic Peptide (ANP) - positive control for NPR-A
-
C-type Natriuretic Peptide (CNP) - positive control for NPR-B
-
cGMP assay kit
-
Cell lysis buffer
-
96-well cell culture plates
Methodology:
-
Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare solutions of this compound, ANP (e.g., 1 µM), and CNP (e.g., 1 µM) in cell culture medium. Include a vehicle control.
-
Aspirate the old medium and add the prepared solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cGMP levels using a cGMP assay kit.
-
Compare the cGMP levels in cells treated with this compound to the vehicle control and the positive controls (ANP and CNP). A lack of increase in cGMP suggests selectivity for NPR-C over NPR-A and NPR-B.[3]
Troubleshooting Guides
Issue 1: Inconsistent or no activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure proper storage of the powder and stock solutions.[1][2] Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Low cell surface expression of NPR-C | Use a cell line known to express functional NPR-C (e.g., HeLa cells).[3] Passage number can affect receptor expression; use cells within a consistent passage range. |
| Incorrect concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration. The reported EC₅₀ is ~1 µM.[1][2] |
| Solubility issues in aqueous medium | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cell toxicity and compound precipitation. |
Issue 2: High background or unexpected results in cAMP/cGMP assays.
| Possible Cause | Troubleshooting Step |
| Cell stress or over-confluency | Ensure cells are healthy and not overgrown, as this can affect basal signaling levels. |
| Contamination of reagents | Use fresh, sterile reagents. |
| Assay-specific issues | Carefully follow the manufacturer's protocol for the cAMP/cGMP assay kit. Run appropriate positive and negative controls. |
| Off-target effects | Test for selectivity against NPR-A and NPR-B using a cGMP assay (see Protocol 2).[3] |
Issue 3: Variability in in vivo results.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | Ensure the in vivo formulation is prepared correctly and is a clear solution.[1] Administer the compound via an appropriate route as determined by pharmacokinetic studies. |
| Instability of the formulation | Prepare the in vivo formulation fresh on the day of use.[2] |
| Animal-to-animal variability | Use a sufficient number of animals per group to achieve statistical power. Ensure consistent handling and dosing procedures. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for NPR-C Activator 1 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate cell lines for studying NPR-C activators. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate informed decision-making and experimental success.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are commonly used for studying NPR-C activation?
A1: Several cell lines are utilized, and the choice depends on whether you require a system with endogenous expression or a null background for recombinant expression.
-
HEK293 (Human Embryonic Kidney): Widely used for both endogenous and recombinant NPR-C studies. They are easy to transfect and offer a robust platform for various signaling assays.[1]
-
CHO-K1 (Chinese Hamster Ovary): Another popular choice for stable and transient expression of recombinant NPR-C due to low endogenous receptor expression. They are well-suited for developing stable cell lines for screening.
-
A10 (Rat Vascular Smooth Muscle): These cells endogenously express NPR-C and are an excellent model for studying the physiological effects of NPR-C activation in a relevant cell type, such as vascular tone and hypertrophy.[2]
-
HeLa (Human Cervical Cancer): Known to endogenously express NPR-C and have been used to study NPR-C signaling and regulation.
Q2: What is the primary signaling pathway activated by NPR-C?
A2: The canonical signaling pathway for NPR-C involves its coupling to an inhibitory G protein (Gαi). Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q3: Does NPR-C signal through any other pathways?
A3: Yes, in addition to cAMP inhibition, NPR-C can also signal through the activation of Phospholipase C (PLC). This is thought to be mediated by the βγ subunits of the G protein, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). There is also evidence of cross-talk with MAPK/ERK signaling pathways.[3]
Q4: What are the key differences between NPR-A, NPR-B, and NPR-C?
A4: The primary distinction lies in their structure and signaling mechanisms.
-
NPR-A and NPR-B are guanylyl cyclase-linked receptors. When activated by their respective natriuretic peptide ligands (ANP and BNP for NPR-A; CNP for NPR-B), they directly produce cyclic GMP (cGMP).[4]
-
NPR-C lacks a guanylyl cyclase domain and signals through G proteins, primarily by inhibiting cAMP production. It also functions as a clearance receptor, internalizing and degrading all three natriuretic peptides (ANP, BNP, and CNP).[5]
Q5: Should I use a cell line with endogenous NPR-C expression or create a recombinant cell line?
A5: The choice depends on your research goals.
-
Endogenous Expression (e.g., A10, HeLa): Best for studying the physiological relevance of NPR-C signaling in a more native cellular context. However, endogenous expression levels can be low, and the presence of other natriuretic peptide receptors (NPR-A, NPR-B) can lead to confounding results.
-
Recombinant Expression (e.g., HEK293, CHO-K1): Ideal for high-throughput screening, detailed pharmacological characterization of compounds, and structure-function studies. Overexpression provides a larger assay window, and using a host with a "clean" background (low endogenous NPRs) ensures the observed effects are specific to the recombinant NPR-C.
Troubleshooting Guides
Problem 1: Low or no signal in cAMP inhibition assay.
| Potential Cause | Troubleshooting Step |
| Low NPR-C Expression | Confirm receptor expression via Western Blot, qPCR, or a radioligand binding assay. For recombinant lines, consider selecting a higher-expressing clone. |
| Adenylyl Cyclase Not Adequately Stimulated | Optimize the concentration of the adenylyl cyclase activator (e.g., Forskolin). Ensure the forskolin (B1673556) stock is fresh and active. |
| cAMP Degradation | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent the breakdown of cAMP. |
| Inactive NPR-C Activator | Verify the integrity and activity of your NPR-C activator (e.g., cANF(4-23)). Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Density | Optimize the number of cells per well. Too few cells will produce a weak signal, while too many can lead to desensitization or other artifacts. |
| Incorrect Assay Buffer | Ensure the assay buffer composition (e.g., pH, ion concentration) is optimal for your cells and the assay kit. |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with PBS or media to maintain humidity. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of activators and detection reagents. |
| Cell Clumping | Gently triturate the cell suspension before plating to break up clumps. |
Problem 3: Unexpected activation of other signaling pathways (e.g., cGMP increase).
| Potential Cause | Troubleshooting Step |
| Presence of Endogenous NPR-A/NPR-B | If using a cell line with endogenous expression, be aware that NPR-C activators like natriuretic peptides can also bind to NPR-A and NPR-B, leading to cGMP production. Use a selective NPR-C agonist like cANF(4-23) to minimize this. |
| Non-specific Activator Effects | At high concentrations, your test compound may have off-target effects. Perform dose-response curves to ensure you are working within a specific concentration range. |
| Cross-talk Between Signaling Pathways | NPR-C signaling can indirectly influence other pathways. Investigate potential cross-talk mechanisms in your specific cell model. |
Quantitative Data Summary
The following table summarizes available quantitative data for cell lines commonly used in NPR-C studies. Note that data can vary between labs and experimental conditions.
| Cell Line | Receptor Source | Ligand | Parameter | Value | Reference |
| A10 | Endogenous (Rat) | ¹²⁵I-ANP | Kd | ~157 pM | [2] |
| Bmax | ~115 fmol/mg protein | [2] | |||
| HEK293 | Recombinant (Human) | ¹²⁵I-ANP | K d | ~2.3 x 10⁻¹⁰ M | Scatchard analysis of binding data indicated a dissociation constant (Kd) value of 2.3 X 10 -10 M.[6] |
| Bmax | ~2.5-3.0 x 10⁶ sites/cell | Scatchard analysis of these binding data using a one-site model indicated a density (Bmax) of 2.5-3.0 X 10 6 receptor sites per cell.[6] | |||
| CHO-K1 | Recombinant (Human) | NDP-α-MSH | EC₅₀ | 10.00 nM | The EC50 of NDP-α-MSH on CHO-K1/MC4/Gα15 cells was 10.00 nM.[7] |
| HEK293 | Endogenous (Human) | Isoproterenol (B85558) | EC₅₀ | 0.5 ± 0.05 nM | In contrast to the weak and transient response with PAGln, robust cAMP dose-responses were observed when the known agonists of βAR isoproterenol (ISO) and norepinephrine (B1679862) (NE) were used as positive controls (EC 50 s of 0.5 ± 0.05 nM and 9.4 ± 1.2 nM, respectively, with β2-HEK293 cells; and 7.7 ± 0.7 nM and 22.6 ± 2.7 nM, respectively, with β1-HEK293 cells; Fig. 1A, ...[8] |
| CHO-K1 | Recombinant | ATP | EC₅₀ | 62.6 nM | Signal to background are 3.2 and 2.5, EC50 values are 62.6 nM and 72.6 nM using the first and second generation kits, respectively.[9] |
Note: The data for ¹²⁵I-ANP binding in A10 cells may represent binding to multiple natriuretic peptide receptors, as ANP binds to both NPR-A and NPR-C.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is for determining the affinity (Ki) of a test compound for NPR-C by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-ANP).
Materials:
-
Cell membranes prepared from cells expressing NPR-C
-
Radioligand: ¹²⁵I-ANP
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Test compounds
-
Non-specific binding control: High concentration of unlabeled ANP (e.g., 1 µM)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add binding buffer, test compound at various concentrations, and a fixed concentration of ¹²⁵I-ANP (typically at its Kd). Include wells for total binding (no test compound) and non-specific binding (with 1 µM unlabeled ANP).
-
Add Membranes: Add cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filter: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Count: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: HTRF cAMP Inhibition Assay
This protocol measures the ability of an NPR-C activator to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing NPR-C (adherent or suspension)
-
Assay Buffer: HBSS or PBS with 0.1% BSA
-
Forskolin (adenylyl cyclase activator)
-
IBMX (PDE inhibitor)
-
NPR-C activator test compounds
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer containing IBMX (0.5 mM).
-
Compound Addition: Add the NPR-C activator at various concentrations to the wells of the 384-well plate.
-
Cell Addition: Add the cell suspension to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. The final forskolin concentration should be optimized to produce approximately 80% of its maximal effect (EC₈₀).
-
Incubate: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.
-
Incubate: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the HTRF signal at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the log concentration of the activator and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Visualizations
Signaling Pathways
Caption: NPR-C signaling pathways.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for an HTRF cAMP inhibition assay.
Logical Relationship: Cell Line Selection
Caption: Decision tree for cell line selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor binding, cGMP stimulation and receptor desensitization by atrial natriuretic peptides in cultured A10 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptides in vascular physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NPRC agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of NPR-C Activator 1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving NPR-C activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent agonist of the Natriuretic Peptide Receptor-C (NPR-C), with an EC50 of approximately 1 μM.[1][2] Unlike NPR-A and NPR-B, which are guanylyl cyclase-linked receptors, NPR-C is coupled to a G-inhibitory (Gi) protein.[3][4] Upon activation by this compound, the Gi protein dissociates, leading to two primary signaling cascades:
-
The α-subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
The βγ-subunits can activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5]
Q2: What are the key functional assays to assess the activity of this compound?
The primary functional assays for this compound include:
-
cAMP Measurement Assays: To confirm the inhibition of adenylyl cyclase. A successful experiment will show a dose-dependent decrease in cAMP levels in response to the activator.[2]
-
GTPγS Binding Assays: This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[6][7] It provides a direct measure of receptor-G protein coupling.
-
Vasorelaxation Assays: In isolated blood vessel preparations, NPR-C activation can lead to vasorelaxation, which can be measured in an organ bath setup.[2]
-
Phospholipase C (PLC) Activation Assays: Measuring the downstream products of PLC activation, such as inositol phosphates or diacylglycerol, can also confirm NPR-C activity.[8]
Troubleshooting Guides
Issue 1: No or low activity observed in the cAMP assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the compound at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Prepare fresh dilutions for each experiment. |
| Low NPR-C expression in the cell line | Confirm NPR-C expression in your chosen cell line (e.g., HeLa cells, vascular smooth muscle cells) via Western blot or qPCR.[2] Consider using a cell line known to have robust NPR-C expression. |
| Cell confluency and passage number | Use cells at a consistent and optimal confluency. High passage numbers can lead to altered receptor expression and signaling. |
| Assay interference | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance. |
| Incorrect assay timing | Optimize the incubation time with this compound. The inhibition of adenylyl cyclase is an early event. |
Issue 2: High background or inconsistent results in the GTPγS binding assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal membrane preparation | Ensure membrane preparations are fresh or have been stored properly at -80°C.[7] Perform protein concentration determination to ensure equal loading. |
| Incorrect assay buffer composition | The assay is sensitive to Mg2+ and GDP concentrations.[9] Titrate these components to find the optimal concentrations for your system. |
| High non-specific binding | Include a condition with a saturating concentration of non-labeled GTPγS to determine non-specific binding.[10] Ensure that filters are not treated with PEI, as this can increase non-specific binding.[9] |
| Low receptor-G protein coupling | The GTPγS assay works best for Gi-coupled receptors.[9] Ensure your membrane preparation maintains the integrity of the receptor-G protein complex. |
Experimental Protocols
GTPγS Binding Assay Protocol (Membrane Filtration)
This protocol is a general guideline and may require optimization.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NPR-C in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.
-
Thaw membranes on ice before the assay and resuspend in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer
-
This compound at various concentrations
-
Membrane preparation
-
-
Incubate for 30 minutes at 30°C to allow for agonist binding.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for an additional 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Presentation
Table 1: Example Data for this compound in a cAMP Assay
| Concentration (µM) | [cAMP] (pmol/well) | % Inhibition |
| 0 (Vehicle) | 10.2 ± 0.8 | 0 |
| 0.01 | 9.5 ± 0.7 | 6.9 |
| 0.1 | 7.3 ± 0.5 | 28.4 |
| 1 | 4.1 ± 0.3 | 59.8 |
| 10 | 2.5 ± 0.2 | 75.5 |
| 100 | 2.3 ± 0.2 | 77.5 |
Table 2: Example Data for this compound in a GTPγS Binding Assay
| Concentration (µM) | [35S]GTPγS Bound (CPM) | Specific Binding (CPM) |
| 0 (Basal) | 520 ± 45 | 0 |
| 0.01 | 680 ± 50 | 160 |
| 0.1 | 1150 ± 90 | 630 |
| 1 | 2500 ± 180 | 1980 |
| 10 | 3100 ± 210 | 2580 |
| 100 | 3150 ± 220 | 2630 |
| Non-specific | 300 ± 30 | - |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
Handling and safety precautions for NPR-C activator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental use of NPR-C activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule agonist of the Natriuretic Peptide Receptor C (NPR-C), with an EC50 of approximately 1 μM.[1][2] NPR-C is a transmembrane receptor that, unlike its counterparts NPR-A and NPR-B, does not possess intrinsic guanylyl cyclase activity. Instead, it is coupled to inhibitory G proteins (Gi).[3][4][5] Activation of NPR-C by this compound leads to two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]
-
Activation of Phospholipase C (PLC): The Gβγ subunits of the activated G protein can stimulate Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][6]
These signaling events can influence a variety of cellular processes, including vascular homeostasis, cell proliferation, and ion channel activity.[6][7]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are crucial to maintain the stability and activity of this compound.
-
Powder Form:
-
Store at -20°C for up to 3 years.
-
Store at 4°C for up to 2 years.
-
-
In Solvent:
-
Prepare stock solutions in a suitable solvent such as DMSO.
-
Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Q3: How should I prepare stock solutions and working solutions of this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).[1] For in vivo studies, a common formulation involves a multi-step solubilization process:
-
Dissolve the compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline to reach the desired final concentration.
It is important to ensure the final concentration of DMSO in cell culture media is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential applications of this compound in research?
A4: this compound is a valuable tool for investigating the physiological and pathophysiological roles of the NPR-C signaling pathway. Potential research applications include:
-
Cardiovascular Research: Studying its effects on vascular tone, blood pressure regulation, and cardiac function.[8]
-
Metabolic Disease Research: Investigating its role in metabolic disorders such as obesity and diabetes.[8]
-
Cell Signaling Studies: Elucidating the downstream effects of NPR-C activation in various cell types.
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect observed in my experiment.
-
Possible Cause 1: Compound Instability/Degradation.
-
Solution: Ensure that the compound has been stored correctly in powder form and that stock solutions have not exceeded their recommended storage time and temperature. Prepare fresh stock solutions from powder if there is any doubt about the stability of existing solutions.
-
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: While small molecules are generally cell-permeable, this can vary. If you suspect poor permeability, you may need to consult literature for similar compounds or consider alternative delivery methods.
-
-
Possible Cause 4: Low Receptor Expression.
-
Solution: Verify the expression of NPR-C in your cell line or tissue of interest using techniques like qPCR or Western blotting.
-
Issue 2: High levels of cell death observed after treatment.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.
-
-
Possible Cause 2: Off-target Effects.
-
Solution: Use the lowest effective concentration of the activator determined from your dose-response experiments to minimize potential off-target effects. If toxicity persists, consider using a structurally different NPR-C agonist to confirm that the observed phenotype is due to on-target activity.
-
-
Possible Cause 3: Prolonged Exposure.
-
Solution: Reduce the incubation time. Determine the minimum time required to observe the desired biological effect.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause 1: Inconsistent Compound Concentration.
-
Solution: Ensure accurate and consistent pipetting when preparing dilutions. Prepare a master mix of the activator in the media to add to all relevant wells to minimize pipetting errors.
-
-
Possible Cause 2: Cell Culture Variability.
-
Solution: Use cells of a consistent passage number and ensure they are healthy and at a consistent density at the time of treatment.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound, consider not using the outermost wells for data collection or fill them with sterile water or media.
-
Quantitative Data
| Parameter | Value | Reference |
| EC50 | ~ 1 μM | [1][2] |
| Molecular Formula | C18H24N6O3 | [1] |
| Molecular Weight | 372.42 g/mol | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Assay
This protocol outlines a general procedure to assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Norepinephrine (or other vasoconstrictor)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., norepinephrine).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in tension after each addition.
-
As a control, perform a parallel experiment using the vehicle (DMSO) alone.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine the EC50 of this compound.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in cultured cells.
Materials:
-
Cultured cells expressing NPR-C
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Lysis buffer (provided with the cAMP kit)
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After the stimulation period, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. A decrease in forskolin-stimulated cAMP levels will indicate the inhibitory effect of the NPR-C activator.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a cAMP measurement assay.
References
- 1. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Natriuretic peptide receptor-C signaling and regulation [pubmed.ncbi.nlm.nih.gov]
- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NPRC agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Overcoming Challenges in Small Molecule NPR-C Agonist Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of small molecule agonists for the Natriuretic Peptide Receptor C (NPR-C).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NPR-C and why is it a target for small molecule agonists?
A1: Natriuretic Peptide Receptor-C (NPR-C) is a transmembrane receptor that binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity.[1][2] Unlike NPR-A and NPR-B, which are linked to guanylyl cyclase and mediate vasodilation through cGMP production, NPR-C lacks a guanylyl cyclase domain.[3] Its primary signaling mechanism involves coupling to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] NPR-C activation can also lead to the activation of phospholipase C (PLC). Historically considered a "clearance receptor" for natriuretic peptides, recent studies have highlighted its role in various physiological processes, including cardiovascular homeostasis, making it an attractive therapeutic target.[4] Small molecule agonists are sought after to overcome the limitations of natural peptide ligands, which have challenges in production and delivery.
Q2: What are the main challenges in developing selective small molecule NPR-C agonists?
A2: A significant challenge is achieving selectivity for NPR-C over the other natriuretic peptide receptors, NPR-A and NPR-B, to avoid off-target effects.[4] Additionally, some small molecule candidates exhibit off-target vasodilation, complicating the interpretation of structure-activity relationships. Another hurdle is translating potent in vitro activity into in vivo efficacy, which can be affected by poor pharmacokinetic properties such as low solubility and metabolic instability.[5]
Q3: Which cell lines are suitable for in vitro screening of NPR-C agonists?
A3: Human HeLa cells are a commonly used model as they endogenously express functional NPR-C receptors. The agonist activity in these cells can be determined by measuring the agonist-induced decrease in downstream cAMP levels, typically after stimulation with forskolin (B1673556).
Q4: What are the standard positive controls and antagonists used in NPR-C functional assays?
A4: A standard peptide agonist used as a positive control is cANF(4-23), a truncated form of atrial natriuretic peptide that is selective for NPR-C. For antagonists, M372049 and osteocrin are often used to confirm that the observed biological effect is mediated through NPR-C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of small molecule NPR-C agonists.
Problem 1: Low Potency or Efficacy in Functional Assays (e.g., cAMP Assay)
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Assess Kinetic Solubility: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions into your aqueous assay buffer. The highest concentration that remains clear is the approximate kinetic solubility. 2. Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays. Always include a vehicle control with the same final DMSO concentration. 3. Explore Alternative Solvents/Formulations: Consider using co-solvents or excipients to improve solubility. Adjusting the pH of the buffer can also be effective for ionizable compounds.[6] |
| Compound Degradation | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of your test compounds. 2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light and moisture to prevent degradation. Solid forms are generally more stable. |
| Suboptimal Assay Conditions | 1. Optimize Cell Density: Titrate the number of cells per well. Too few cells may result in a weak signal, while too many can lead to a high basal signal.[7] 2. Optimize Incubation Time: Determine the optimal incubation time for your agonist to produce a maximal response. 3. Check Agonist Concentration Range: Ensure the concentration range of your test compound is appropriate to generate a full dose-response curve. |
| Low Receptor Expression | 1. Verify Receptor Expression: Confirm NPR-C expression in your chosen cell line using techniques like qPCR or Western blotting. 2. Consider Overexpression Systems: If endogenous expression is too low, consider using a cell line that overexpresses NPR-C. |
Problem 2: High Background or Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | 1. Lower Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[8] 2. Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.[8] 3. Consider Hydrophobicity: Highly hydrophobic radioligands tend to have higher non-specific binding.[8] |
| Excessive Membrane Protein | 1. Titrate Membrane Concentration: Reduce the amount of membrane protein in the assay. A typical range is 10-50 µg per well.[8] |
| Inadequate Washing | 1. Optimize Wash Steps: Increase the volume and/or number of washes with ice-cold wash buffer to remove unbound radioligand.[9] |
| Filter Binding | 1. Pre-soak Filters: Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[10] |
| Inappropriate Blocking Agent | 1. Use Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[8] |
Problem 3: Inconsistent or Unreliable Data in Vasorelaxation Assays
| Possible Cause | Troubleshooting Steps |
| Vessel Viability Issues | 1. Proper Dissection and Handling: Dissect and handle mesenteric arteries with care to avoid damaging the endothelium.[11] 2. Viability Check: At the beginning of each experiment, confirm the viability of the vessel preparation by contracting with an agent like phenylephrine (B352888) or methoxamine.[11] |
| Endothelium Damage | 1. Confirm Endothelial Integrity: Test for endothelium-dependent relaxation with an agent like acetylcholine. The absence of relaxation indicates a damaged endothelium. |
| Off-Target Effects of Compound | 1. Use NPR-C Antagonists: Co-incubate with a selective NPR-C antagonist (e.g., M372049) to confirm that the observed vasorelaxation is NPR-C mediated. A rightward shift in the agonist's dose-response curve indicates on-target activity. 2. Utilize Knockout Models: If available, perform experiments using mesenteric arteries from NPR-C knockout mice to confirm the involvement of the receptor. |
| Normalization Procedure | 1. Standardize Vessel Stretching: Implement a standardized normalization procedure to stretch the vessel segments to their optimal length for force development.[11] |
Quantitative Data Summary
The following table summarizes key quantitative data for representative small molecules and peptide ligands targeting NPR-C.
| Compound | Type | Assay | Target | Value |
| cANF(4-23) | Peptide Agonist | cAMP Inhibition (HeLa cells) | Human NPR-C | IC50 ≈ 10 nM |
| Compound 1 | Small Molecule Agonist | Vasorelaxation (Rat SMA) | Rat NPR-C | EC50 ≈ 1 µM |
| M372049 | Small Molecule Antagonist | Radioligand Binding | Human NPR-C | Ki ≈ 1.6 nM |
| Osteocrin | Peptide Antagonist | cAMP Inhibition (HeLa cells) | Human NPR-C | - |
| CNP | Peptide Agonist | Radioligand Binding | Human NPR-C | Kd ≈ 0.1 nM |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing NPR-C in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation (10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CNP) at or below its Kd, and varying concentrations of the unlabeled small molecule competitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[12]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a saturating concentration of an unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.[9]
Protocol 2: cAMP Functional Assay (for a Gi-Coupled Receptor)
-
Cell Culture: Plate cells endogenously expressing or overexpressing NPR-C (e.g., HeLa cells) in a 96- or 384-well plate and grow to confluence.
-
Cell Stimulation: On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[13] Add varying concentrations of the small molecule agonist. To measure the inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[14][15]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[14]
Visualizations
Caption: NPR-C Signaling Pathway.
References
- 1. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Addressing variability in in vivo studies with NPR-C activator 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPR-C activator 1 in in vivo studies. Our goal is to help you address variability and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent agonist of the Natriuretic Peptide Receptor-C (NPR-C).[1] Unlike NPR-A and NPR-B, which are guanylyl cyclase-linked receptors, NPR-C is a non-guanylyl cyclase receptor.[2][3] Its activation is primarily coupled to an inhibitory G protein (Gi).[2][4] This coupling leads to two main signaling cascades:
-
Inhibition of Adenylyl Cyclase: The α subunit of the Gi protein inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4]
-
Activation of Phospholipase C (PLC): The βγ subunits of the Gi protein can activate PLC, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][4][5]
NPR-C activation can also influence other signaling pathways, including the inhibition of mitogen-activated protein kinase (MAPK) activity.[2][6]
Q2: What are the expected physiological effects of NPR-C activation in vivo?
Activation of NPR-C can elicit a range of physiological responses, which can vary depending on the tissue and animal model. Key reported effects include:
-
Cardiovascular:
-
Vasodilation: NPR-C agonists, including the selective agonist cANF(4-23), can cause relaxation of coronary arteries and other blood vessels.[5][7]
-
Cardioprotection: NPR-C signaling may offer protection against ischemia/reperfusion injury by reducing infarct size.[5]
-
Antifibrotic and Antiproliferative Effects: Activation of the NPR-C pathway can have potent antifibrotic and antiproliferative effects on cardiac fibroblasts and vascular smooth muscle cells.[5][8]
-
-
Metabolic:
-
Renal and Endocrine:
-
NPR-C is involved in the clearance of natriuretic peptides, thereby modulating their levels and effects on body fluid homeostasis, blood pressure, and sodium balance.[11]
-
Q3: Which animal models are suitable for studying this compound?
The choice of animal model will depend on the specific research question. Commonly used models in NPR-C research include:
-
Mice: Wild-type mice (e.g., C57BL/6) are frequently used.[12] Additionally, NPR-C knockout (NPR-C-/-) mice are invaluable for confirming that the observed effects are specifically mediated by NPR-C.[5][7][12]
-
Rats: Wistar rats have been used in organ bath studies to assess the vasodilatory effects of NPR-C agonists.[7]
When selecting a model, consider factors such as the expression pattern of NPR-C in the tissues of interest and the translational relevance to human physiology.
Troubleshooting Guide
Variability in in vivo studies can arise from multiple sources. This guide addresses common issues encountered when working with this compound.
Issue 1: High Variability in Animal Response
Potential Causes:
-
Genetic Background of Animals: Different strains of mice or rats can exhibit varied responses to the same compound.
-
Animal Health Status: Underlying health issues can significantly impact experimental outcomes.
-
Environmental Stressors: Housing conditions, handling, and noise can affect physiological responses.
-
Dosing Inaccuracy: Improper calculation or administration of the compound can lead to inconsistent exposure.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain from a reputable supplier for all experiments.
-
Health Monitoring: Ensure all animals are healthy and acclimatized to the facility for a sufficient period before starting the experiment.
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and light/dark cycles. Minimize noise and handling stress.
-
Refine Dosing Technique: Ensure accurate calculation of doses based on individual animal body weights. Use precise administration techniques (e.g., calibrated oral gavage needles, consistent injection volumes).
Issue 2: Lack of Expected Efficacy
Potential Causes:
-
Suboptimal Dose: The dose of this compound may be too low to elicit a significant physiological response.
-
Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized.
-
Formulation Issues: The vehicle used to dissolve or suspend the compound may not be appropriate, leading to poor absorption.
-
Receptor Desensitization: Prolonged or high-dose administration may lead to receptor downregulation or desensitization.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the concentration of the compound in plasma over time. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Optimize Formulation: Test different biocompatible vehicles to improve the solubility and absorption of this compound.
-
Vary Dosing Regimen: Investigate different dosing schedules (e.g., intermittent vs. continuous administration) to avoid receptor desensitization.
Issue 3: Off-Target Effects Observed
Potential Causes:
-
Lack of Specificity: While this compound is reported to be a potent agonist, high concentrations could potentially interact with other receptors.
-
Metabolite Activity: A metabolite of the compound may have its own biological activity.
-
Vehicle Effects: The vehicle itself may be causing unforeseen physiological effects.
Troubleshooting Steps:
-
Confirm NPR-C Mediation: Replicate the experiment in NPR-C knockout animals. The absence of the effect in these animals would confirm that it is mediated by NPR-C.
-
In Vitro Selectivity Profiling: Test the compound against a panel of other receptors, particularly NPR-A and NPR-B, to confirm its selectivity. For example, assess cGMP formation, which is indicative of NPR-A/B activation.[7][13]
-
Vehicle Control Group: Always include a control group that receives only the vehicle to account for any effects of the formulation.
Quantitative Data Summary
| Parameter | Value | Compound | Species/System | Reference |
| EC50 | ~ 1 µM | This compound (Compound 1) | In vitro (agonist activity) | [1][7][13] |
| In Vivo Dose (cANF) | 0.07-0.14 mg/kg/day | cANF | Mice | [12] |
| In Vivo Dose (Ang II) | 3 mg/kg/day | Angiotensin II | Mice | [12] |
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effects in Isolated Arteries
This protocol is adapted from methodologies used to study the vascular effects of NPR-C agonists.[7]
Objective: To determine the vasodilatory effect of this compound on isolated resistance arteries.
Materials:
-
Male mice (e.g., C57BL/6) or Wistar rats[7]
-
Krebs-Henseleit buffer
-
Phenylephrine
-
This compound
-
Wire myograph system
Procedure:
-
Tissue Dissection: Euthanize the animal and carefully dissect small mesenteric arteries.
-
Mounting: Mount arterial segments in a wire myograph chamber filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the arteries to equilibrate under a standardized tension.
-
Pre-constriction: Constrict the arteries with a submaximal concentration of phenylephrine.
-
Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the EC50.
Protocol 2: In Vivo Assessment of Cardiovascular Effects
This protocol is a general framework for assessing the in vivo cardiovascular effects of this compound, based on studies using NPR-C agonists.[12]
Objective: To evaluate the effect of this compound on cardiovascular parameters in a mouse model.
Materials:
-
Male wild-type and NPR-C knockout mice[12]
-
This compound
-
Vehicle
-
Telemetry system for blood pressure and heart rate monitoring or non-invasive tail-cuff system
-
Echocardiography system
Procedure:
-
Animal Preparation: Acclimatize animals and implant telemetry devices if applicable.
-
Baseline Measurements: Record baseline blood pressure, heart rate, and echocardiographic parameters for several days.
-
Compound Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Continuous Monitoring: Continuously monitor cardiovascular parameters for the duration of the study.
-
Terminal Procedures: At the end of the study, collect blood for PK analysis and tissues for histological or molecular analysis.
-
Data Analysis: Compare the changes in cardiovascular parameters between the treated and vehicle control groups, as well as between wild-type and knockout animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NPR-C: a component of the natriuretic peptide family with implications in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-type natriuretic peptide is a pivotal regulator of metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-type natriuretic peptide is a pivotal regulator of metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are NPRC agonists and how do they work? [synapse.patsnap.com]
- 12. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NPR-C Activator 1: A Comparative Guide to Antagonistic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of NPR-C activator 1, with a primary focus on the use of the selective NPR-C antagonist, M372049. Experimental data, detailed protocols, and alternative validation strategies are presented to assist researchers in designing robust and conclusive studies.
Introduction to NPR-C Modulation
The Natriuretic Peptide Receptor-C (NPR-C) is a crucial transmembrane receptor involved in cardiovascular homeostasis. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi). Activation of NPR-C leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also lead to the activation of phospholipase C (PLC).[1][2][3] The development of small molecule activators of NPR-C, such as "this compound" (also referred to as compound 1), which is a potent agonist with an EC50 of approximately 1 µM, holds therapeutic promise.[4][5] However, rigorous validation of the on-target activity of such activators is paramount. This guide focuses on the use of the selective NPR-C antagonist M372049 as a primary tool for this validation.
M372049: A Selective Tool for NPR-C Validation
M372049 is a peptidomimetic antagonist that is highly selective for NPR-C and serves as an invaluable tool for studying its signaling pathways.[6] While not commercially available, its synthesis has been described in the literature. By competing with activators for binding to NPR-C, M372049 can effectively block the downstream signaling events initiated by the activator, thereby confirming that the observed effects are indeed mediated by NPR-C.
Quantitative Comparison: this compound vs. M372049 Blockade
The following tables summarize the quantitative data from key experiments demonstrating the validation of this compound's activity using M372049.
Table 1: Vasorelaxation in Rat Small Mesenteric Artery [5][7]
| Compound | Condition | EC50 (µM) | Fold Reduction in Potency |
| This compound | - | ~1 | - |
| This compound | + M372049 | ~10 | 10-fold |
| This compound | + Osteocrin | ~2.5 | 2.5-fold |
Table 2: Inhibition of Forskolin-Induced cAMP Production in HeLa Cells [5][7]
| Compound | Condition | % Inhibition of cAMP |
| This compound (100 µM) | - | 37.67% |
| This compound (100 µM) | + M372049 (10 µM) | Inhibition reversed |
| cANF⁴⁻²³ (100 nM) | - | Significant decrease |
| cANF⁴⁻²³ (100 nM) | + M372049 (10 µM) | Inhibition reversed |
Alternative Validation Methods
Besides M372049, other strategies can be employed to validate the NPR-C-mediated effects of an activator.
-
Osteocrin: A naturally occurring peptide that acts as an NPR-C antagonist.[8][9][10][11][12] As shown in the tables above, osteocrin can also be used to competitively inhibit the effects of NPR-C activators.
-
NPR-C Knockout (KO) Models: The use of NPR-C KO mice provides a genetic approach to validation.[13][14][15][16] The effects of an NPR-C activator should be significantly diminished or absent in tissues or animals lacking the NPR-C receptor. For instance, the hypotensive effect of an NPR-C agonist was diminished in NPR-C KO mice.[17]
-
Pertussis Toxin (PTX): Since NPR-C signals through Gi proteins, which are sensitive to PTX, pretreatment with PTX should abolish the effects of an NPR-C activator.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: NPR-C Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for NPR-C Activator Validation.
Experimental Protocols
Vasorelaxation Assay
This protocol is used to assess the ability of this compound to induce relaxation of pre-constricted blood vessels and to confirm that this effect is blocked by M372049.
Methodology:
-
Tissue Preparation: Isolate rat small mesenteric arteries and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-constriction: Pre-constrict the arterial rings with a submaximal concentration of an alpha-adrenergic agonist, such as phenylephrine.
-
Activator Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a dose-response curve.
-
Antagonist Treatment: In a separate set of experiments, pre-incubate the arterial rings with M372049 (e.g., 10 µM) for a sufficient period before pre-constriction and subsequent addition of this compound.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate the EC50 values for this compound in the absence and presence of M372049.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the NPR-C signaling pathway.
Methodology:
-
Cell Culture: Culture human HeLa cells, which endogenously express functional NPR-C, in appropriate media until they reach a suitable confluency.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Activator and Antagonist Treatment: Incubate the cells with this compound (e.g., 100 µM) in the presence or absence of M372049 (e.g., 10 µM).
-
Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).
-
Data Analysis: Express the cAMP levels as a percentage of the forskolin-stimulated control and determine the extent of inhibition by this compound and its reversal by M372049.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines if this compound induces the phosphorylation of ERK1/2, a downstream target in some NPR-C signaling cascades, and if this is blocked by M372049.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., endothelial cells) with this compound for various time points in the presence or absence of M372049 pre-treatment.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
The validation of a novel NPR-C activator, such as this compound, is a critical step in its development as a potential therapeutic agent. The use of the selective antagonist M372049 in a panel of functional assays provides robust evidence for on-target activity. This guide offers a framework for researchers to design and execute comprehensive validation studies, incorporating both pharmacological and genetic approaches to ensure the specificity and mechanism of action of their compounds. The provided protocols and comparative data serve as a valuable resource for the scientific community engaged in NPR-C research and drug discovery.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Osteocrin, a bone-derived humoral factor, exerts a renoprotective role in ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Circulating osteocrin stimulates bone growth by limiting C-type natriuretic peptide clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circulating osteocrin stimulates bone growth by limiting C-type natriuretic peptide clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac natriuretic peptides act via p38 MAPK to induce the brown fat thermogenic program in mouse and human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deletion of natriuretic peptide receptor C alleviates adipose tissue inflammation in hypercholesterolemic Apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natriuretic peptide receptor C contributes to disproportionate right ventricular hypertrophy in a rodent model of obesity-induced heart failure with preserved ejection fraction with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Osteocrin: A Precision Tool for Validating NPR-C Activator Specificity
In the landscape of drug discovery and academic research, the precise validation of a compound's target engagement is paramount. For researchers investigating the Natriuretic Peptide Receptor C (NPR-C), also known as NPR3, a key challenge lies in confirming that a potential activator specifically targets this receptor without cross-reacting with its counterparts, NPR-A and NPR-B. Osteocrin (also known as Musclin), a secreted peptide, has emerged as a valuable tool in this context. This guide provides a comparative analysis of Osteocrin's utility in confirming NPR-C activator specificity, supported by experimental data and detailed protocols.
Osteocrin's Unique Interaction with the Natriuretic Peptide System
Osteocrin is a naturally occurring ligand that exhibits high affinity and specificity for NPR-C.[1][2][3][4] Unlike the natriuretic peptides (NPs) such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), Osteocrin does not bind to the signaling receptors NPR-A or NPR-B.[2][3] Its primary role is to act as a competitive antagonist at NPR-C, thereby preventing the internalization and degradation of NPs.[1][5][6][7] This specific binding characteristic makes Osteocrin an excellent tool for dissecting the engagement of novel compounds with NPR-C.
Comparative Performance of Osteocrin
The effectiveness of Osteocrin in confirming NPR-C activator specificity can be evaluated by comparing its performance with other established methods. The following table summarizes key quantitative data from competitive binding assays and functional assays.
| Tool/Compound | Target Receptor(s) | Binding Affinity (Kd) for NPR-C | Effect on NPR-C | Downstream Functional Readout | Reference(s) |
| Osteocrin (Musclin) | NPR-C specific | ~5 nM | Competitive Antagonist | Blocks NP clearance, potentiates NP signaling via NPR-A/B | [2][3][4] |
| cANF(4-23) | NPR-C selective agonist | Not explicitly stated in provided abstracts | Agonist | Inhibits adenylyl cyclase, activates phospholipase C | [8][9] |
| M372049 | NPR-C antagonist | Not explicitly stated in provided abstracts | Antagonist | Reverses the effects of NPR-C agonists | [10][11] |
| Atrial Natriuretic Peptide (ANP) | NPR-A, NPR-C | High | Agonist (NPR-A), Ligand (NPR-C) | Increases cGMP (via NPR-A), cleared by NPR-C | [8][12] |
| C-type Natriuretic Peptide (CNP) | NPR-B, NPR-C | High | Agonist (NPR-B), Ligand (NPR-C) | Increases cGMP (via NPR-B), cleared by NPR-C | [8][12] |
Experimental Protocols
1. Competitive Radioligand Binding Assay
This assay directly assesses the ability of a test compound to compete with a radiolabeled ligand for binding to NPR-C. Osteocrin serves as a highly specific competitor.
-
Objective: To determine if a test compound binds to the same site on NPR-C as Osteocrin.
-
Materials:
-
Cells or membranes expressing NPR-C (e.g., HEK293 cells transfected with human NPR-C).
-
Radiolabeled Osteocrin (e.g., ¹²⁵I-Osteocrin) or a radiolabeled natriuretic peptide known to bind NPR-C (e.g., ¹²⁵I-ANP).[13]
-
Unlabeled Osteocrin (for positive control of competition).
-
Test compound (potential NPR-C activator).
-
Binding buffer.
-
-
Procedure:
-
Incubate the NPR-C expressing cells/membranes with a fixed concentration of the radiolabeled ligand.
-
In parallel, incubate the cell/membranes with the radiolabeled ligand and increasing concentrations of unlabeled Osteocrin (to generate a standard competition curve).
-
In separate tubes, incubate the cell/membranes with the radiolabeled ligand and increasing concentrations of the test compound.
-
After incubation, separate the bound from free radioligand by filtration or centrifugation.
-
Measure the radioactivity of the bound ligand.
-
-
Data Analysis: A decrease in radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. The data can be used to calculate the inhibitory constant (Ki) of the test compound.
2. Functional Assay: Measuring Downstream Signaling
This assay evaluates the functional consequence of NPR-C activation. Since Osteocrin is an antagonist, it can be used to block the effects of a potential NPR-C activator.
-
Objective: To confirm that the functional effect of a test compound is mediated through NPR-C.
-
Materials:
-
Procedure:
-
Culture the cells and pre-treat a subset with a saturating concentration of Osteocrin.
-
Stimulate both untreated and Osteocrin-treated cells with the test compound.
-
After stimulation, lyse the cells and measure the levels of the relevant second messenger (e.g., cAMP using an ELISA kit).
-
-
Data Analysis: If the test compound is a specific NPR-C activator, its effect on the second messenger should be blocked or significantly attenuated in the cells pre-treated with Osteocrin.
Visualizing the Role of Osteocrin
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: NPR-C signaling pathway and points of intervention.
Caption: Workflow for confirming NPR-C activator specificity.
Caption: Logical comparison of validation tools.
Conclusion
Osteocrin stands out as a highly specific and reliable tool for the validation of NPR-C activators. Its exclusive binding to NPR-C allows for unambiguous interpretation of competitive binding assays and provides a definitive means to confirm the on-target effects of a test compound in functional assays. While other agonists and antagonists for NPR-C exist, the natural specificity of Osteocrin makes it an invaluable resource for researchers in the field, ensuring the accurate characterization of novel therapeutics targeting the natriuretic peptide system.
References
- 1. Circulating osteocrin stimulates bone growth by limiting C-type natriuretic peptide clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Osteocrin/musclin and the natriuretic peptides system: A novel focus in metabolism and cardiovascular prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haemodynamic, hormonal and renal actions of osteocrin in normal sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural determinants of natriuretic peptide receptor specificity and degeneracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Cardioprotective Role of NPR-C Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of a selective natriuretic peptide receptor-C (NPR-C) activator in wild-type versus NPR-C knockout mouse models of cardiac stress. The experimental data presented herein elucidates the critical role of the NPR-C signaling pathway in mitigating the adverse effects of angiotensin II (Ang II)-induced cardiac remodeling and atrial fibrillation (AF). The findings underscore the potential of NPR-C agonists as a novel therapeutic strategy for cardiovascular diseases.
NPR-C Signaling Pathway
The natriuretic peptide system plays a crucial role in cardiovascular homeostasis. Natriuretic peptides exert their effects through three distinct receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-coupled receptors that mediate vasodilation and anti-hypertrophic effects, NPR-C has traditionally been viewed as a clearance receptor. However, emerging evidence reveals that NPR-C is also a signaling receptor that, upon activation, couples to inhibitory G proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which can influence cellular processes like proliferation and fibrosis.[1]
Experimental Data: NPR-C Activator in an Ang II-Induced Atrial Fibrillation Model
To investigate the therapeutic potential of NPR-C activation, wild-type (WT) and NPR-C knockout (NPR-C-/-) mice were subjected to a continuous infusion of Ang II for three weeks to induce a hypertensive and pro-fibrotic cardiac state, predisposing them to AF. A selective NPR-C agonist, cANF(4-23) (herein referred to as NPR-C Activator 1), was co-administered with Ang II in a subset of WT mice.
Electrophysiological Parameters
The inducibility and duration of AF were assessed through in vivo electrophysiological studies.
| Parameter | WT + Saline | WT + Ang II | WT + Ang II + this compound | NPR-C-/- + Ang II |
| AF Inducibility (%) | 0% | 60% | 20% | 100% |
| AF Duration (s) | 0 | 15.3 ± 4.2 | 3.1 ± 1.5 | 45.8 ± 8.7 |
Data are presented as mean ± SEM.
These results demonstrate that Ang II infusion significantly increased the susceptibility to AF in WT mice, an effect that was dramatically exacerbated in NPR-C-/- mice.[2] Co-treatment with the NPR-C activator significantly reduced both the incidence and duration of AF in WT mice, highlighting the protective role of NPR-C signaling.[2]
Cardiac Fibrosis
Atrial fibrosis, a key substrate for AF, was quantified using Masson's trichrome staining.
| Parameter | WT + Saline | WT + Ang II | WT + Ang II + this compound | NPR-C-/- + Ang II |
| Left Atrial Fibrosis (%) | 2.1 ± 0.3 | 8.5 ± 1.2 | 3.5 ± 0.6 | 15.2 ± 1.8 |
| Right Atrial Fibrosis (%) | 1.9 ± 0.2 | 7.9 ± 1.1 | 3.1 ± 0.5 | 14.1 ± 1.5 |
Data are presented as mean ± SEM.
Ang II induced significant atrial fibrosis in WT mice, which was nearly doubled in NPR-C-/- mice.[2] The NPR-C activator markedly attenuated the pro-fibrotic effects of Ang II in WT mice, demonstrating its anti-fibrotic properties.[2]
Gene Expression of Pro-fibrotic Markers
The expression of key pro-fibrotic genes in atrial tissue was analyzed by quantitative real-time PCR.
| Gene | WT + Saline | WT + Ang II | WT + Ang II + this compound | NPR-C-/- + Ang II |
| TGF-β1 (fold change) | 1.0 | 3.2 ± 0.4 | 1.3 ± 0.2 | 5.8 ± 0.7 |
| TIMP1 (fold change) | 1.0 | 2.8 ± 0.3 | 1.1 ± 0.1 | 4.9 ± 0.6 |
Data are presented as mean ± SEM, normalized to the WT + Saline group.
The expression of transforming growth factor-beta 1 (TGF-β1) and tissue inhibitor of metalloproteinases 1 (TIMP1) was significantly upregulated by Ang II in WT atria and further elevated in NPR-C-/- atria.[2] Treatment with the NPR-C activator normalized the expression of these pro-fibrotic genes in Ang II-treated WT mice.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Animal Model and Drug Administration
-
Animals: Adult male wild-type C57BL/6J and NPR-C knockout mice were used.
-
Angiotensin II Infusion: Ang II (3 mg/kg/day) or saline was delivered via subcutaneously implanted osmotic minipumps for 21 days.
-
This compound Administration: cANF(4-23) (0.14 mg/kg/day) was co-infused with Ang II in the treatment group via a separate osmotic minipump.
In Vivo Electrophysiology
-
Anesthesia: Mice were anesthetized with isoflurane.
-
Catheterization: A 1.1 F octapolar catheter was inserted into the right atrium via the jugular vein.
-
Pacing Protocol: Atrial fibrillation was induced by burst pacing (20 Hz for 2 seconds).
-
Data Analysis: AF was identified by the presence of a rapid, irregular atrial rhythm with a discernible P-wave replaced by fibrillatory waves and an irregular R-R interval.
Histological Analysis of Fibrosis
-
Tissue Preparation: Hearts were excised, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Staining: 5 µm sections of the atria were stained with Masson's trichrome to visualize collagen deposition (blue).
-
Quantification: The fibrotic area was quantified as the percentage of blue-stained tissue relative to the total atrial tissue area using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from atrial tissue using a commercial kit.
-
Reverse Transcription: cDNA was synthesized from total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using gene-specific primers for TGF-β1, TIMP1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Relative gene expression was calculated using the ΔΔCt method.
Conclusion
References
- 1. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing NPR-C activator 1 to cANF4-23
A Comprehensive Comparison of NPR-C Activator 1 and cANF4-23 for Researchers and Drug Development Professionals
An Objective Guide to Two Key NPR-C Agonists
The Natriuretic Peptide Receptor-C (NPR-C) has emerged as a significant therapeutic target for a range of cardiovascular and metabolic diseases. Once considered primarily a clearance receptor for natriuretic peptides, it is now understood to be a G-protein-coupled receptor with its own distinct signaling pathways. Activation of NPR-C can lead to various cellular effects, including vasorelaxation, inhibition of cell proliferation, and anti-inflammatory responses. This guide provides a detailed comparison of two prominent NPR-C activators: the novel small molecule "this compound" and the well-established peptide agonist cANF4-23.
Introduction to the Activators
This compound represents a new class of non-peptide, small molecule agonists for NPR-C. It belongs to a series of substituted bis-aminotriazines and has been identified as a potent activator with promising in vivo pharmacokinetic properties.[1] Its small molecule nature offers potential advantages in terms of oral bioavailability and stability compared to peptide-based agonists.
cANF4-23 is a truncated analog of atrial natriuretic peptide (ANP) and is a highly selective and widely used peptide agonist for NPR-C.[2] It has been instrumental in elucidating the signaling pathways and physiological functions of NPR-C.[3] As a peptide, it is typically administered via injection.
Mechanism of Action and Signaling Pathways
Both this compound and cANF4-23 exert their effects by binding to and activating the NPR-C receptor. NPR-C is coupled to inhibitory G proteins (Gi).[3] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The βγ subunits of the G protein can activate phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This activation of PLC can lead to downstream signaling events, including the activation of protein kinase C (PKC) and mobilization of intracellular calcium.[5]
dot
Figure 1: NPR-C Signaling Pathway.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and cANF4-23. It is important to note that the data for the two compounds are from different studies and experimental conditions, which may affect direct comparability.
Table 1: Binding Affinity
| Compound | Assay Type | Cell/System | Ligand | Kd / IC50 | Reference |
| This compound (analogue 26) | Surface Plasmon Resonance (SPR) | Recombinant NPR-C extracellular domain | - | Kd: 31.3 ± 7.3 µM | [6] |
| cANF4-23 | Radioligand Binding Assay | COS-1 cells expressing NPR-C | 125I-ANP | IC50: ~1 nM |
Table 2: Functional Potency
| Compound | Assay Type | Cell Line | Effect Measured | EC50 / % Inhibition | Reference |
| This compound (compound 1) | cAMP Inhibition Assay | HeLa | Inhibition of forskolin-induced cAMP | Similar reduction to cANF4-23 | [6] |
| This compound (dimeric compound 17) | Organ Bath (Vasorelaxation) | Rat Small Mesenteric Artery | Vasorelaxation | EC50: 0.97 ± 1.17 µM | |
| cANF4-23 | cAMP Inhibition Assay | HeLa | Inhibition of forskolin-induced cAMP | Clear decrease at 100 nM | [6] |
| cANF4-23 | Phospholipase C Activation | Human Aortic Endothelial Cells | Increased Diacylglycerol (DAG) | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these NPR-C activators.
Receptor Binding Assay (Surface Plasmon Resonance for this compound)
This assay measures the binding affinity of a compound to its target receptor in real-time.
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip when an analyte (the compound) flows over and binds to a ligand (the receptor) immobilized on the chip. The binding is measured in resonance units (RU).
-
Protocol Summary:
-
The extracellular domain of the NPR-C receptor is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the chip surface.
-
The association and dissociation of the compound to the receptor are monitored in real-time.
-
The binding kinetics (association rate constant, ka; dissociation rate constant, kd) are determined.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
dot
Figure 2: SPR Workflow for Binding Affinity.
cAMP Inhibition Assay
This functional assay determines the ability of an agonist to inhibit the production of intracellular cAMP.
-
Principle: NPR-C activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The assay measures the amount of cAMP produced in cells, typically after stimulation with an adenylyl cyclase activator like forskolin (B1673556).
-
Protocol Summary (HeLa Cells):
-
HeLa cells, which endogenously express functional NPR-C, are cultured in 96-well plates.
-
The cells are pre-treated with the NPR-C activator (this compound or cANF4-23) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (e.g., 10 µM).
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescent assay.
-
The percentage of inhibition of forskolin-induced cAMP production is calculated for each concentration of the activator to determine its potency (EC50).[6]
-
dot
Figure 3: cAMP Inhibition Assay Workflow.
Phospholipase C (PLC) Activation Assay
This assay measures the activation of PLC, a downstream effector of NPR-C signaling.
-
Principle: Activated PLC hydrolyzes PIP2 to generate IP3 and DAG. The assay typically measures the accumulation of one of these second messengers.
-
Protocol Summary (Measuring Diacylglycerol - DAG):
-
Human Aortic Endothelial Cells (hAoECs) are cultured.
-
Cells are treated with the NPR-C agonist (e.g., cANF4-23) or a vehicle control.
-
After a specific incubation period (e.g., 8 hours), the cells are harvested.
-
Lipids are extracted from the cell lysates.
-
The abundance of various diacylglycerol species is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[4] An increase in DAG levels indicates PLC activation.
-
Summary and Conclusion
Both this compound and cANF4-23 are valuable tools for studying NPR-C biology and hold therapeutic potential.
-
This compound , as a small molecule, offers the prospect of improved drug-like properties, including oral bioavailability, which is a significant advantage for chronic therapies. The available data indicates it is a potent agonist, with activity in the low micromolar range.[1]
-
cANF4-23 is a highly selective and potent peptide agonist that has been extensively used to define the physiological roles of NPR-C. Its high affinity (in the nanomolar range for binding) makes it an excellent research tool for in vitro and in vivo studies where parenteral administration is feasible.
The choice between these two activators will depend on the specific research or therapeutic application. For in vitro studies requiring high selectivity and potency, cANF4-23 remains a gold standard. For drug development programs aiming for an orally available therapeutic, this compound and its analogues represent a promising new direction. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies and binding affinities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional and structural characterization of allosteric activation of phospholipase Cε by Rap1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Selectivity Profile of NPR-C Activator 1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of NPR-C activator 1 against other known agonists, supported by experimental data and detailed methodologies.
Natriuretic Peptide Receptor C (NPR-C) has emerged as a significant therapeutic target for a range of cardiovascular and metabolic diseases. As research into NPR-C modulation intensifies, a clear understanding of the selectivity of available agonists is crucial for accurate experimental design and interpretation. This guide focuses on the selectivity profile of the novel small molecule, this compound, in comparison to the well-established peptide agonist, cANF(4-23).
Agonist Selectivity at Natriuretic Peptide Receptors
The natriuretic peptide system comprises three main receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors, NPR-C is coupled to a Gαi protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] An ideal NPR-C agonist should exhibit high potency and selectivity for NPR-C with minimal off-target effects on NPR-A and NPR-B.
Quantitative Comparison of Agonist Potency and Selectivity
The following table summarizes the available data on the potency and selectivity of this compound and cANF(4-23) at the three natriuretic peptide receptors.
| Agonist | Receptor | Potency (EC50/IC50) | Binding Affinity (Ki/KD) | Selectivity Notes |
| This compound | NPR-C | ~ 1 µM (EC50)[3] | Data not available | Potent small molecule agonist.[3] |
| NPR-A | No agonism observed | Data not available | Did not induce cGMP formation, indicating a lack of agonism.[4] | |
| NPR-B | No agonism observed | Data not available | Did not induce cGMP formation, indicating a lack of agonism.[4] | |
| cANF(4-23) | NPR-C | Data not available | Apparent Ki similar to ANP(99-126)[1] | Well-established selective peptide agonist.[1][5] |
| NPR-A | No agonism observed | Data not available | Does not stimulate guanylyl cyclase activity. | |
| NPR-B | No agonism observed | Data not available | Does not stimulate guanylyl cyclase activity. |
Experimental Methodologies
Accurate determination of agonist selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize NPR-C agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and other agonists for NPR-A, NPR-B, and NPR-C.
Materials:
-
Membrane preparations from cells stably expressing human NPR-A, NPR-B, or NPR-C.
-
Radioligand: [¹²⁵I]-ANP (for NPR-A and NPR-C) or [¹²⁵I]-CNP (for NPR-B).
-
Test compounds: this compound, cANF(4-23).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[6]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the functional activity of NPR-C agonists by quantifying their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Objective: To determine the potency (EC50) of this compound and other agonists in inhibiting adenylyl cyclase.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human NPR-C.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Test compounds: this compound, cANF(4-23).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the NPR-C expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Starve the cells in serum-free medium for 2-4 hours. Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 10 µM) and incubate for a further 15-30 minutes at 37°C.[4]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using a sigmoidal dose-response curve fit.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of natriuretic peptide receptors A, B, and C.
Caption: Experimental workflow for a radioligand competition binding assay.
References
- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Small Molecule NPR-C Agonists: NPR-C Activator 1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The natriuretic peptide receptor-C (NPR-C) has emerged as a promising therapeutic target for a range of cardiovascular diseases. Unlike its counterparts, NPR-A and NPR-B, which mediate vasodilation through cyclic GMP production, NPR-C is a G-protein-coupled receptor that modulates various downstream signaling pathways, offering a distinct mechanism for therapeutic intervention.[1] The development of small molecule agonists for NPR-C represents a significant advancement, providing orally bioavailable alternatives to peptide-based ligands.[1] This guide provides an objective comparison of the performance of a key small molecule, NPR-C activator 1, with other notable small molecule NPR-C agonists, supported by experimental data and detailed methodologies.
Performance Comparison of Small Molecule NPR-C Agonists
The following table summarizes the quantitative data for this compound and other reported small molecule NPR-C agonists. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with consideration for potential variations in experimental conditions.
| Compound | Agonist Activity (EC50) | Assay Type | Reference |
| This compound (Compound 1) | ~ 1 µM | Vasorelaxation (Rat Small Mesenteric Artery) | [2][3][4] |
| 15.51 ± 4.00 µM | Vasorelaxation (Rat Aorta) | [5] | |
| Compound 17 | 0.97 ± 1.17 µM | Vasorelaxation (Rat Small Mesenteric Artery) | [5] |
| 1.43 ± 3.06 µM | Vasorelaxation (Rat Aorta) | [5] | |
| Compound 118 | ~ 3 µM | Vasorelaxation (Isolated Mesenteric Arteries) | |
| Compound 40 | 6.24 ± 12.87 µM | Vasorelaxation (Rat Aorta) | [5] |
| Compound 43 | 4.43 ± 2.36 µM | Vasorelaxation (Rat Aorta) | [5] |
NPR-C Signaling Pathway and Agonist Mechanism of Action
NPR-C activation by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi), which in turn modulate the activity of adenylyl cyclase and phospholipase C (PLC).[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately influencing cellular processes such as vascular tone.[7]
Caption: NPR-C signaling pathway activated by a small molecule agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon NPR-C activation.
a. Cell Culture and Preparation:
-
Culture a suitable cell line expressing NPR-C (e.g., HeLa cells or vascular smooth muscle cells) in appropriate media.
-
Seed cells in a 96-well plate and grow to confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells with a serum-free medium.
b. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the NPR-C agonist (e.g., this compound) to the wells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin (B1673556) (10 µM), and incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
c. Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 value.
Vascular Relaxation Assay (Organ Bath)
This ex vivo assay measures the functional effect of NPR-C agonists on vascular tone.
a. Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta or small mesenteric arteries in cold Krebs-Henseleit buffer.
-
Clean the arteries of adhering fat and connective tissue and cut them into rings (2-3 mm in length).
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
b. Assay Procedure:
-
Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes.
-
Pre-contract the arterial rings with a vasoconstrictor such as phenylephrine (B352888) (1 µM) or KCl (60 mM) to achieve a stable contraction plateau.
-
Add cumulative concentrations of the NPR-C agonist to the organ bath and record the relaxation response.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue.
c. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of the agonist to generate a concentration-response curve and calculate the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
a. Chip Preparation:
-
Immobilize recombinant NPR-C protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding.
b. Binding Analysis:
-
Prepare a series of dilutions of the small molecule NPR-C agonist in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the agonist over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between each injection using a suitable regeneration solution.
c. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the identification and characterization of novel small molecule NPR-C agonists.
Caption: Workflow for small molecule NPR-C agonist discovery and validation.
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Comparative Efficacy of NPR-C Activators in Preclinical Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Natriuretic Peptide Receptor-C (NPR-C) activators in preclinical models of cardiovascular disease. It aims to offer an objective overview of the performance of these compounds against alternative therapeutic strategies, supported by experimental data.
Introduction to NPR-C and its Role in Cardiovascular Homeostasis
Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor for natriuretic peptides (NPs), is now recognized as a signaling receptor with significant roles in cardiovascular regulation.[1][2] Unlike NPR-A and NPR-B, which are linked to guanylyl cyclase, NPR-C is coupled to an inhibitory G-protein (Gi). This coupling leads to the inhibition of adenylyl cyclase and the activation of phospholipase Cβ (PLCβ), mediating various cardioprotective effects.[1][2] Activation of NPR-C has been shown to induce vasorelaxation, reduce inflammation, and inhibit cardiac hypertrophy and fibrosis, making it a promising therapeutic target for cardiovascular diseases.[3][4]
This guide will focus on the well-characterized selective NPR-C agonist, cANF(4-23), and emerging small-molecule activators, comparing their effects with other natriuretic peptides that act on different receptors.
Signaling Pathways of Natriuretic Peptide Receptors
The distinct signaling cascades initiated by the activation of NPR-A/B versus NPR-C are crucial for understanding their different physiological effects.
Caption: Figure 1. Signaling Pathways of Natriuretic Peptide Receptors
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of NPR-C activators with other relevant compounds.
Table 1: Vasorelaxant Effects
| Compound | Model | Concentration/Dose | Effect | Reference |
| cANF(4-23) | Isolated Langendorff rat heart | 0.03 - 10 nmol | Dose-dependent decrease in coronary perfusion pressure | [5] |
| CNP | Isolated Langendorff rat heart | 0.03 - 10 nmol | Dose-dependent decrease in coronary perfusion pressure (EC50: 9.47±0.71 nmol) | [5] |
| Small-molecule agonist 1 | Rat small mesenteric artery | EC50: ~1 µM | [1] | |
| ANP | Primarily acts via NPR-A, leading to cGMP-mediated vasodilation | [6] | ||
| BNP | Primarily acts via NPR-A, leading to cGMP-mediated vasodilation | [6] |
Table 2: Cardioprotective Effects in Ischemia-Reperfusion (I/R) Injury
| Compound | Model | Treatment Protocol | Effect on Infarct Size | Reference |
| cANF(4-23) | Isolated Langendorff rat heart | 30 nmol/L pre-ischemia | Reduced infarct size | [3][5] |
| CNP | Isolated Langendorff rat heart | 30 nmol/L pre-ischemia | Reduced infarct size | [5] |
| cANF(4-23) | Isolated Langendorff rat heart | 30 nmol/L at reperfusion | Reduced infarct size | [3][5] |
Table 3: Anti-proliferative and Anti-hypertrophic Effects
| Compound | Model | Stimulus | Effect | Reference |
| cANF(4-23) | A10 vascular smooth muscle cells | Angiotensin II, Endothelin-1, Arginine Vasopressin | Inhibited protein synthesis (hypertrophy) in a concentration-dependent manner (Ki between 1-10 nM) | [7] |
| ANP | Cardiac fibroblasts | Angiotensin II, Norepinephrine | Inhibits proliferation | [8] |
| BNP | Cardiac fibroblasts | Angiotensin II, Norepinephrine | Inhibits proliferation | [8] |
Table 4: Effects on Second Messenger Systems
| Compound | Cell Line | Stimulus | Effect on cAMP | Reference |
| cANF(4-23) | HeLa cells | Forskolin (B1673556) (10 µM) | 100 nM cANF(4-23) caused a clear decrease in cAMP levels | [1][9] |
| Small-molecule agonist 1 | HeLa cells | Forskolin (10 µM) | 100 µM of compound 1 inhibited cAMP formation by 37.67% | [1] |
| Small-molecule agonist 17 | HeLa cells | Forskolin (10 µM) | 100 µM of compound 17 inhibited cAMP formation by 31.43% | [1] |
| Small-molecule agonist 26 | HeLa cells | Forskolin (10 µM) | 100 µM of compound 26 inhibited cAMP formation by 20.65% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Langendorff Perfused Rat Heart Model for Vasorelaxation and Ischemia-Reperfusion
This workflow outlines the procedure for assessing the effects of NPR-C activators on coronary perfusion and in a model of ischemia-reperfusion injury.
Caption: Figure 2. Langendorff Perfused Heart Experimental Workflow
Protocol Details:
-
Heart Isolation: Hearts are isolated from anesthetized rats and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant flow rate.
-
Measurements: Coronary perfusion pressure (CPP) and left ventricular pressure (LVP) are continuously monitored.
-
Drug Administration: Compounds are infused into the perfusion buffer to determine their effect on CPP (vasorelaxation).
-
Ischemia-Reperfusion: For I/R studies, after drug administration, hearts are subjected to a period of global ischemia followed by reperfusion.
-
Infarct Size Assessment: At the end of reperfusion, the heart is stained to differentiate between infarcted and viable tissue.[5]
In Vitro Vascular Smooth Muscle Cell (VSMC) Hypertrophy Assay
Protocol Details:
-
Cell Culture: A10 vascular smooth muscle cells are cultured to sub-confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their growth cycle.
-
Treatment: Cells are incubated with hypertrophic stimuli (e.g., Angiotensin II, Endothelin-1) in the presence or absence of NPR-C activators for 24 hours.
-
Protein Synthesis Measurement: [3H]-leucine is added to the culture medium for the final 4-6 hours of incubation.
-
Analysis: The incorporation of [3H]-leucine into newly synthesized proteins is measured as an index of hypertrophy.[7]
cAMP Inhibition Assay in HeLa Cells
Protocol Details:
-
Cell Culture: Human HeLa cells, which endogenously express functional NPR-C, are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with the test compounds (NPR-C activators) and/or antagonists.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Analysis: The percentage inhibition of forskolin-induced cAMP production by the test compounds is calculated.[1][9]
Conclusion
The activation of NPR-C presents a promising therapeutic strategy for cardiovascular diseases, with distinct mechanisms and effects compared to the activation of NPR-A and NPR-B. The selective NPR-C agonist cANF(4-23) has demonstrated potent vasorelaxant and cardioprotective effects in preclinical models. Furthermore, the development of small-molecule NPR-C activators offers the potential for orally bioavailable drugs with similar therapeutic benefits. The data presented in this guide highlights the efficacy of NPR-C activation and provides a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers looking to investigate the therapeutic potential of novel NPR-C activators.
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 4. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Intracellular peptides of natriuretic peptide receptor-C inhibit vascular hypertrophy via Gqalpha/MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Cross-Validation of NPR-C Activator 1: A Comparative Guide to Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of "NPR-C Activator 1," a novel therapeutic candidate targeting the Natriuretic Peptide Receptor C (NPR-C). The following sections detail the primary signaling pathways engaged by NPR-C activation and a comparative analysis of key in vitro assays essential for characterizing the potency and mechanism of action of NPR-C activators. The data presented for "this compound" is illustrative and serves as a template for the evaluation of new chemical entities.
NPR-C Signaling Pathways
Natriuretic Peptide Receptor C (NPR-C), unlike its counterparts NPR-A and NPR-B, does not possess intrinsic guanylyl cyclase activity. Instead, it is coupled to inhibitory G-proteins (Gi), initiating signaling cascades that modulate crucial cellular functions. The primary pathways include the inhibition of adenylyl cyclase and the activation of phospholipase C.
Comparative Analysis of In Vitro Assays
The activity of this compound must be validated across multiple assay platforms to confirm its on-target effects and elucidate its pharmacological profile. The following table summarizes the expected quantitative outcomes from a panel of recommended assays.
Table 1: Comparative Performance of this compound Across Key Assays
| Assay Type | Principle | Key Parameters | Illustrative Results (this compound) | Reference Compound (cANF(4-23)) |
| cAMP Inhibition Assay | Measures the inhibition of forskolin-stimulated cAMP production in NPR-C expressing cells. | EC₅₀ (nM) | 150 | 100 nM (causes significant decrease in cAMP)[1] |
| GTPγS Binding Assay | Quantifies the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gi proteins upon receptor activation. | EC₅₀ (nM), Eₘₐₓ (%) | 250 | Not specified |
| Vasorelaxation Assay | Measures the relaxation of pre-constricted arterial rings in an organ bath setup. | EC₅₀ (µM) | 1.5 | Low micromolar EC₅₀[1] |
| PLC Activation Assay | Detects the production of inositol phosphates or diacylglycerol following PLC activation. | EC₅₀ (nM) | 300 | Not specified |
| PKC Activity Assay | Measures the phosphorylation of a specific substrate by Protein Kinase C. | Fold Increase | 2.5-fold increase over baseline | Not specified |
Detailed Experimental Protocols
cAMP Inhibition Assay
This assay is a cornerstone for functional validation of Gi-coupled receptor agonists.
Protocol:
-
Cell Culture: Seed HeLa cells in 12-well plates and grow to approximately 80% confluency.[2]
-
Compound Incubation: Replace the culture medium with serum-free medium. Add varying concentrations of this compound to the wells and incubate for 10 minutes at 37°C.[2]
-
Stimulation: Add a final concentration of 10 µM forskolin to each well to stimulate adenylyl cyclase.[1]
-
Cell Lysis: After the appropriate incubation time (typically 15-30 minutes), lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure intracellular cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins, an early event in the NPR-C signaling cascade.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing NPR-C.[4]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.[4]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and [³⁵S]GTPγS.[5]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6]
-
Quantification: Dry the filter plate and add scintillation fluid. Measure the radioactivity in a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.[6]
Vasorelaxation Assay
This ex vivo assay provides data on the physiological effect of the NPR-C activator on vascular tone.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.[7]
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Pre-contraction: After an equilibration period, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) or U46619.[2]
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension until a maximal relaxation response is observed.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot the concentration-response curve to determine the EC₅₀ value.
Phospholipase C (PLC) Activity Assay
This assay confirms the activation of the PLC-mediated signaling arm of the NPR-C pathway.
Protocol:
-
Sample Preparation: Prepare cell lysates from NPR-C expressing cells that have been treated with varying concentrations of this compound.[8]
-
Assay Principle: Utilize a colorimetric assay kit that measures the hydrolysis of a chromogenic PLC substrate, such as p-nitrophenylphosphorylcholine (B16031) (NPPC).
-
Reaction Setup: In a 96-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the PLC substrate to each well.[8]
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm in kinetic mode for 60 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the PLC activity. Plot the concentration-response curve to determine the EC₅₀ value.
Protein Kinase C (PKC) Activity Assay
As a downstream effector of PLC, measuring PKC activity provides further validation of this signaling pathway.
Protocol:
-
Lysate Preparation: Prepare cell lysates from NPR-C expressing cells treated with this compound.[9]
-
Assay Principle: Use a non-radioactive, ELISA-based assay kit that detects the phosphorylation of a specific PKC substrate peptide coated on a 96-well plate.[10]
-
Kinase Reaction: Add the cell lysates and ATP to the substrate-coated wells and incubate for 60 minutes at 30°C to allow for phosphorylation.[11]
-
Detection:
-
Data Analysis: Quantify the PKC activity relative to an untreated control and express the results as fold activation.
Conclusion
The cross-validation of a novel compound like this compound across a diverse panel of in vitro assays is critical for a comprehensive understanding of its pharmacological profile. By employing assays that probe different stages of the NPR-C signaling cascade, from receptor-proximal G-protein activation to downstream second messenger modulation and physiological responses, researchers can build a robust data package to support further drug development. The methodologies and comparative data presented in this guide offer a standardized approach to the preclinical evaluation of new NPR-C activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel enhancers of guanylyl cyclase‐A activity acting via allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Natriuretic Peptide Receptor-C (NPR-C) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known activators for the Natriuretic Peptide Receptor-C (NPR-C), a key player in cardiovascular homeostasis. Once considered primarily a clearance receptor for natriuretic peptides, NPR-C is now recognized as a functional receptor coupled to distinct signaling pathways, making it a promising therapeutic target for cardiovascular diseases.[1][2] This document summarizes the performance of various NPR-C activators, supported by experimental data from the literature, to aid in research and drug development.
NPR-C Signaling Pathways
Natriuretic Peptide Receptor-C is a single-transmembrane receptor that, unlike its counterparts NPR-A and NPR-B, lacks an intracellular guanylyl cyclase domain.[1][2] Instead, NPR-C activation primarily signals through inhibitory G proteins (Gi).[3] This engagement leads to two main downstream effects:
-
Inhibition of Adenylyl Cyclase (AC): The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4]
These initial events trigger further downstream cascades, including the modulation of mitogen-activated protein kinase (MAPK), PI3K/AKT pathways, and nitric oxide synthase (NOS), ultimately influencing processes like cell proliferation, vasorelaxation, and fluid homeostasis.[3][5][6]
Comparative Data of NPR-C Activators
The performance of NPR-C activators is evaluated based on their binding affinity (Kd, Ki) and functional potency (EC50). Binding affinity reflects how tightly an activator binds to the receptor, while potency measures the concentration required to elicit a half-maximal response in a functional assay, such as vasorelaxation or cAMP inhibition.[7][8]
| Activator Class | Specific Activator | Ligand Type | Binding Affinity (Kd) | Functional Potency (EC50) | Assay/Cell Type | Reference |
| Endogenous Peptides | Atrial Natriuretic Peptide (ANP) | Peptide | 0.6 nM | - | Rat Ventricular Fibroblasts | [9] |
| C-type Natriuretic Peptide (CNP) | Peptide | ANP > CNP | - | General Affinity | [3] | |
| Brain Natriuretic Peptide (BNP) | Peptide | ANP > BNP | - | General Affinity | [3] | |
| Synthetic Peptides | C-ANP(4-23) / cANF | Peptide | 1.0 nM | - | Rat Ventricular Fibroblasts | [9] |
| Small Molecules | Compound 1 | Bis-Aminotriazine | - | ~1 µM | Vasorelaxation (Rat SMA) | [1] |
| Compound 17 | Bis-Aminotriazine | - | 0.97 µM | Vasorelaxation (Rat SMA) | [1] | |
| Compound 17 | Bis-Aminotriazine | - | 1.43 µM | Vasorelaxation (Rat Aorta) | [1] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. SMA: Small Mesenteric Artery.
Key Experimental Methodologies
The characterization of NPR-C activators relies on a suite of biochemical and cell-based assays to determine binding, functional activity, and downstream signaling events.
Adenylyl Cyclase (AC) Inhibition Assay (cAMP Measurement)
This functional assay directly measures the canonical signaling output of NPR-C activation. It is used to quantify an activator's ability to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels, typically after stimulation with an AC activator like forskolin (B1673556).
Detailed Protocol (Example using HeLa cells):
-
Cell Culture: Culture human HeLa cells, which endogenously express functional NPR-C, in appropriate media until confluent.[1]
-
Seeding: Seed the cells into 96-well or 384-well plates and incubate overnight to allow for adherence.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (1 mM), for 5-10 minutes at room temperature. This prevents the degradation of cAMP and enhances the signal window.[10]
-
Agonist/Antagonist Addition: Add the NPR-C activator (agonist) at various concentrations to the wells. For antagonist studies, pre-incubate with the antagonist before adding the agonist.[1]
-
AC Stimulation: After a 10-minute incubation with the agonist, add an adenylyl cyclase stimulator, such as forskolin (e.g., 10 µM), to all wells (except negative controls) to induce cAMP production.[1][11]
-
Lysis and Detection: After a further 10-30 minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase-based biosensor assays (e.g., GloSensor).[11][12]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the activator. The data is typically fitted to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition) or the percentage of inhibition at a given concentration.[1]
Ex Vivo Vasorelaxation Assay
This assay provides a measure of the physiological effect of an NPR-C activator on vascular tissue. It is a critical step for validating the potential therapeutic utility of a compound in modulating vascular tone.
Detailed Protocol (Example using rat mesenteric artery):
-
Tissue Dissection: Humanely euthanize a rat and dissect the mesenteric arterial bed in cold, oxygenated Krebs-Henseleit buffer. Isolate second-order arterial rings (approx. 2 mm in length).
-
Mounting: Mount the arterial rings in an organ bath or wire myograph system. The bath contains Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a set tension for approximately 60 minutes, with buffer changes every 15-20 minutes.
-
Viability Check: Test the viability of the tissue by inducing contraction with a high-potassium solution or a vasoconstrictor like phenylephrine. Test for endothelial integrity by assessing relaxation in response to acetylcholine.
-
Pre-contraction: Once equilibrated, pre-contract the arterial rings to approximately 80% of their maximum response using a vasoconstrictor (e.g., phenylephrine).
-
Cumulative Dosing: Once the contraction has plateaued, add the NPR-C activator in a cumulative manner, increasing the concentration stepwise and allowing the tissue to reach a steady-state relaxation response at each concentration.
-
Data Recording: Record the changes in tension throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log concentration of the activator to generate a dose-response curve and calculate the EC50 value.[1][2]
Binding Assays (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique used to measure the binding kinetics and affinity between a ligand (the activator) and its receptor (NPR-C).
General Protocol Outline:
-
Chip Preparation: Immobilize the purified extracellular domain of the NPR-C receptor onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the NPR-C activator (analyte) across the chip surface.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to the immobilized receptor, generating a sensorgram in real-time.
-
Dissociation: After the association phase, flow buffer over the chip to measure the dissociation of the analyte from the receptor.
-
Data Analysis: Analyze the sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[2]
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. G protein-dependent activation of smooth muscle eNOS via natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway | PLOS One [journals.plos.org]
- 7. sciencesnail.com [sciencesnail.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule NPR-C Activator 1 vs. Peptide Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel small-molecule NPR-C activator 1 and established peptide agonists for the Natriuretic Peptide Receptor C (NPR-C). This analysis is supported by experimental data and detailed methodologies to inform research and development decisions.
The Natriuretic Peptide Receptor C (NPR-C) has emerged as a significant therapeutic target for cardiovascular diseases.[1][2] Initially considered a clearance receptor for natriuretic peptides, it is now understood to be a G-protein-coupled receptor that, upon activation, modulates adenylyl cyclase and phospholipase Cβ, leading to cardioprotective effects.[2] This guide compares the first-in-class small molecule activator, this compound, with traditional peptide agonists like C-type natriuretic peptide (CNP) and the selective agonist cANF(4-23).
At a Glance: this compound vs. Peptide Agonists
| Feature | This compound (Compound 1) | Peptide Agonists (e.g., CNP, cANF) |
| Molecular Nature | Small Molecule (bis-aminotriazine derivative) | Peptides |
| Selectivity | Potent for NPR-C | Varying selectivity; cANF is highly selective for NPR-C |
| Mechanism of Action | Agonist | Agonist |
| Key Downstream Effect | Inhibition of cAMP production, vasorelaxation | Inhibition of cAMP production, vasorelaxation |
| Pharmacokinetics | Promising in vivo pharmacokinetic properties reported | Generally shorter half-life, susceptible to proteolysis |
| Route of Administration | Potential for oral bioavailability | Typically requires injection |
Signaling Pathways and Experimental Workflows
Activation of NPR-C by both small molecule and peptide agonists triggers a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] An alternative pathway involves the activation of phospholipase C (PLC).[3][5]
Caption: NPR-C signaling pathway upon agonist binding.
A typical experimental workflow to characterize and compare these activators involves a tiered approach, from initial binding affinity determination to functional cellular and tissue-based assays.
Caption: Tiered experimental workflow for NPR-C agonist evaluation.
Comparative Experimental Data
The following tables summarize the quantitative data from studies evaluating this compound and the selective peptide agonist cANF(4-23).
Table 1: In Vitro Binding and Cellular Activity
| Compound | Assay Type | Cell Line/System | Key Parameter | Result |
| This compound | Surface Plasmon Resonance (SPR) | Recombinant NPR-C | Binding Affinity | Potent binding |
| cAMP Production Assay | Human HeLa cells | EC50 | ~ 1 µM[1][6] | |
| cANF(4-23) | cAMP Production Assay | Human HeLa cells | EC50 | Potent inhibition |
| Fluorescence Polarization | Recombinant NPR-C | Displacement of fluorescent peptide | Active |
Table 2: Ex Vivo Vasorelaxation Data
| Compound | Tissue | Key Parameter | Result |
| This compound | Rat small mesenteric artery | Vasorelaxation | Induces vasorelaxation, partially blocked by NPR-C inhibitors[2] |
| cANF(4-23) | Rat aorta and small mesenteric artery | Vasorelaxation | Induces vasorelaxation, blocked by NPR-C inhibitors[2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity of the compounds to the NPR-C extracellular domain.
-
Methodology:
-
Recombinant NPR-C extracellular domain is immobilized on a sensor chip.
-
A series of concentrations of the test compound (e.g., this compound) are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Association and dissociation rate constants are determined to calculate the binding affinity (KD).
-
cAMP Production Assay
-
Objective: To measure the functional agonism of the compounds by quantifying the inhibition of adenylyl cyclase activity.
-
Methodology:
-
Human HeLa cells, which endogenously express functional NPR-C, are cultured to ~80% confluency.[1]
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of the test compound (this compound or peptide agonist).
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The concentration-response curve is plotted to determine the EC50 value for cAMP inhibition.
-
Organ Bath Vasorelaxation Assay
-
Objective: To assess the physiological effect of the compounds on vascular tone.
-
Methodology:
-
Aortic or mesenteric artery rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
The arterial rings are pre-constricted with an alpha-adrenergic agonist like phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
Changes in isometric tension are recorded to measure vasorelaxation.
-
To confirm NPR-C specific effects, experiments can be repeated in the presence of an NPR-C antagonist.[2]
-
Conclusion
The development of small molecule NPR-C activators like Compound 1 represents a significant advancement, offering the potential for improved pharmacokinetic profiles and oral bioavailability compared to traditional peptide agonists.[1][6] While peptide agonists such as cANF have been invaluable tools for elucidating NPR-C function and demonstrate high potency and selectivity, their therapeutic application can be limited by their peptide nature. The data indicates that this compound is a potent agonist with functional activity demonstrated in both cellular and ex vivo tissue models. Further head-to-head in vivo studies are necessary to fully delineate the comparative therapeutic potential of these two classes of NPR-C activators.
References
- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating the Pharmacokinetic Profile of a Novel Small Molecule NPR-C Activator
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of a novel small-molecule NPR-C activator, referred to as "Compound 1," a substituted bis-aminotriazine, and the well-characterized peptide-based NPR-C agonist, cANF(4-23). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NPR-C activation.
Introduction to NPR-C Activation
The Natriuretic Peptide Receptor-C (NPR-C) is a transmembrane receptor involved in cardiovascular homeostasis. While initially identified as a clearance receptor for natriuretic peptides, emerging evidence has revealed its role in distinct signaling pathways that can mediate vasorelaxation and other cardioprotective effects.[1][2] Activation of NPR-C represents a novel therapeutic strategy for cardiovascular diseases. This guide focuses on the pharmacokinetic profiles of two distinct classes of NPR-C activators: a novel small molecule and a reference peptide agonist.
Comparative Pharmacokinetic Data
Quantitative pharmacokinetic data for novel drug candidates are crucial for predicting their in vivo behavior and therapeutic window. The following table summarizes the available pharmacokinetic information for the small-molecule NPR-C activator "Compound 1" and the peptide agonist cANF(4-23).
| Pharmacokinetic Parameter | Small Molecule Activator (Compound 1) | Peptide Agonist (cANF(4-23)) |
| Chemical Class | Substituted Bis-aminotriazine | Peptide |
| Molecular Weight | Low Molecular Weight | High Molecular Weight |
| Route of Administration (Preclinical) | Intravenous / Oral (Implied) | Intravenous Infusion |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | Data not publicly available |
| Time to Cmax (Tmax) | Data not publicly available | Data not publicly available |
| Area Under the Curve (AUC) | Data not publicly available | Data not publicly available |
| Half-life (t½) | Described as having "promising in vivo pharmacokinetic properties" suggesting reasonable stability.[1][2][3] | Expected to be short, typical of peptides. Its infusion significantly increases plasma levels of other natriuretic peptides by blocking their clearance.[4][5] |
| Bioavailability | Potential for oral bioavailability, a key advantage of small molecules.[1] | Likely low oral bioavailability due to enzymatic degradation, necessitating parenteral administration. |
| Metabolism | Expected to undergo hepatic metabolism. | Primarily cleared by receptor-mediated endocytosis and degradation.[4][5] |
| Excretion | Likely renal and/or fecal excretion of metabolites. | Primarily renal clearance. |
Note: Specific quantitative pharmacokinetic data for "Compound 1" is not yet publicly available in peer-reviewed literature. The information presented is based on qualitative descriptions from the primary publication.[1][2][3]
Signaling Pathway of NPR-C Activation
The activation of NPR-C by an agonist initiates a signaling cascade that is distinct from other natriuretic peptide receptors. The following diagram illustrates the key steps in this pathway.
References
- 1. Pharmacokinetics of ANF and urodilatin during cANF receptor blockade and neutral endopeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. High salt intake-induced changes in atrial natriuretic factor kinetics are mediated by clearance receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clearance mechanisms of atrial and brain natriuretic peptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NPR-C Activator 1: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule, NPR-C activator 1, against the established peptide-based research tool, cANF(4-23). The data presented here is intended to assist researchers in selecting the appropriate tool for their studies on the natriuretic peptide receptor C (NPR-C), a key regulator of cardiovascular and metabolic functions.
Introduction to NPR-C
Natriuretic peptide receptor-C (NPR-C), also known as NPR3, was initially characterized as a clearance receptor responsible for the removal of natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) from circulation.[1] However, it is now well-established that NPR-C is a signaling receptor coupled to inhibitory G-proteins (Gi/o).[2][3] Upon activation, NPR-C can initiate two primary signaling cascades: inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This dual signaling capability makes NPR-C a target of significant interest for therapeutic intervention in cardiovascular diseases, metabolic disorders, and other conditions.[4]
Overview of Benchmarked NPR-C Activators
This guide focuses on the comparative analysis of two key NPR-C activators:
-
This compound: A novel, synthetic small molecule identified as a potent agonist of NPR-C.[5] Its non-peptide nature offers potential advantages in terms of oral bioavailability and metabolic stability for future therapeutic development.
-
cANF(4-23): A truncated analog of atrial natriuretic peptide that is a well-established, selective peptide agonist for NPR-C.[4] It is widely used as a standard research tool to investigate NPR-C function.
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound and cANF(4-23) based on available experimental data. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.
| Performance Metric | This compound | cANF(4-23) | Reference |
| Potency (cAMP Inhibition) | EC50 ~ 1 µM (in HeLa cells) | Apparent Ki of 0.1–1 nM (adenylyl cyclase inhibition) | [5] |
| Potency (Vasorelaxation) | Low micromolar EC50 values in rat aorta and small mesenteric artery | EC50 of 2.13 ± 0.33 nmol (in coronary perfusion pressure assay) | [5][6] |
| Selectivity | No increase in cGMP, indicating selectivity over NPR-A and NPR-B. | Does not activate guanylyl cyclase-linked NPR-A and NPR-B. | [6] |
| Molecular Nature | Small Molecule | Peptide | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
cAMP Inhibition Assay (HTRF-based)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following NPR-C activation in a cell-based assay.
Objective: To determine the potency (EC50) of NPR-C activators in inhibiting forskolin-stimulated cAMP production.
Materials:
-
HeLa cells (endogenously expressing NPR-C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound and cANF(4-23)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HeLa cells to ~80% confluency.
-
Cell Seeding: Harvest cells and seed into 384-well plates at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and cANF(4-23) in assay buffer.
-
Assay: a. Remove culture medium and add assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). b. Add the serially diluted compounds to the respective wells. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: a. Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve. Plot the percentage of inhibition of forskolin-induced cAMP production against the log concentration of the activator to determine the EC50 value.
Phospholipase C Activation Assay (IP-One HTRF-based)
This protocol measures the activation of the PLC pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Objective: To determine the ability of NPR-C activators to stimulate the Gq/PLC signaling pathway.
Materials:
-
Cells expressing NPR-C (e.g., CHO-K1 cells stably expressing human NPR-C)
-
Cell culture medium
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
This compound and cANF(4-23)
-
IP-One HTRF assay kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding: As described in the cAMP assay protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and cANF(4-23) in stimulation buffer.
-
Assay: a. Remove culture medium and add the serially diluted compounds in stimulation buffer to the wells. b. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Detection: a. Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the log concentration of the activator to determine the EC50 value.
Visualizations
Signaling Pathways of NPR-C
Caption: NPR-C signaling pathways upon agonist binding.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for the HTRF-based cAMP inhibition assay.
Experimental Workflow for IP-One (PLC) Assay
Caption: Workflow for the IP-One HTRF assay to measure PLC activation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 5. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Safety Operating Guide
Proper Disposal of NPR-C Activator 1: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before disposal, it is essential to adhere to safe handling and storage procedures to minimize risks. The following table summarizes key operational information for NPR-C activator 1.
| Parameter | Information | Source |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Primary Hazards | Toxicological properties have not been thoroughly investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. | |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. | |
| In case of Exposure | Skin Contact: Flush with copious amounts of water for at least 15 minutes. Eye Contact: Flush with copious amounts of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water if the person is conscious. In all cases, seek medical attention. |
Step-by-Step Disposal Procedure
Given the lack of specific hazard data for this compound, it should not be disposed of down the drain or in regular trash. The recommended procedure is to manage it as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound (e.g., unused solutions, contaminated labware, gloves, and paper towels) as hazardous waste.
-
Do not mix this waste with other incompatible chemical waste streams. Keep it separate to await collection by a certified hazardous waste disposal service.
-
-
Containerization :
-
Collect waste in a designated, leak-proof container that is chemically compatible with the substance.
-
Ensure the container has a secure, tight-fitting lid to prevent spills or evaporation.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and disposal procedures.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
References
Personal protective equipment for handling NPR-C activator 1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling NPR-C activator 1. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper experimental conduct.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent accidental exposure.
| Category | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Protective Clothing | Fire/flame resistant and impervious clothing is required.[1] |
| Hand Protection | Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use. The gloves must comply with EU Directive 89/686/EEC and the EN 374 standard.[1] After handling, wash and dry hands thoroughly. | |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are surpassed or if irritation or other symptoms are experienced.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
All handling of this compound should occur in a well-ventilated area.[1]
-
Avoid all direct contact with the skin and eyes.[1]
-
Measures should be in place to prevent the formation of dust and aerosols.[1]
-
Employ non-sparking tools and take precautionary measures against static discharge.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated location.[1]
-
Isolate from foodstuffs and other incompatible materials.[1]
Disposal:
-
Dispose of waste material in sealed, appropriate containers.[1]
-
All disposal methods must be in strict accordance with local, state, and federal regulations.
-
Avoid releasing the chemical into the environment.[1]
Emergency First-Aid Protocols
Immediate and appropriate first-aid is critical in the event of an exposure.
| Exposure Route | First-Aid Instructions |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse eyes with pure water for a minimum of 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious individual. Contact a doctor or a Poison Control Center immediately.[1] |
Visual Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to emergency response.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
